Dichloroisocyanuric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJLBZWIKQJOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N3O3 | |
| Record name | DICHLOROISOCYANURIC ACID, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2244-21-5 (potassium salt), 2893-78-9 (hydrochloride salt), 51580-86-0 (hydrochloride salt dihydrate) | |
| Record name | Troclosene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8024993 | |
| Record name | Dichloro-1,3,5-triazinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroisocyanuric acid, solid is a white crystalline solid with an odor of chlorine. The material itself is noncombustible but if contaminated with a combustible material ignition can result. It will accelerate the burning of combustible materials. Contact with ammonium compounds or hydrated salts can cause a very vigorous chemical reaction. It may vigorously react with small quantities of water releasing chlorine gas. Prolonged exposure to fire or heat of the material may result in the vigorous decomposition of the material and the rupturing of its containers. Material containing less than 39 percent available chlorine will undergo reactions as described above though it may be longer to initiate and the resulting reaction may not be as vigorous. It is used as a dry bleach in household cleaning compounds and swimming pool disinfectants., Water or Solvent Wet Solid, White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB] | |
| Record name | DICHLOROISOCYANURIC ACID, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroisocyanuric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4784 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (<1 mg/ml at 81 °F) (NTP, 1992), Readily soluble in polar organic solvents (ketones, nitriles, esters), Moderately soluble in water, Aqueous solubility = 0.7% at 20 °C | |
| Record name | DICHLOROISOCYANURIC ACID, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Powder: 34 lb/cu f;, granular 53 lb/cu ft (loose bulk, approximate) | |
| Record name | Dichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, granules, White crystals | |
CAS No. |
2782-57-2 | |
| Record name | DICHLOROISOCYANURIC ACID, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroisocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troclosene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troclosene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro-1,3,5-triazinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro-1,3,5-triazinetrione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROCLOSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHR838Y52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
437 °F (NTP, 1992), 226.6 °C | |
| Record name | DICHLOROISOCYANURIC ACID, DRY | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3152 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroisocyanuric acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dichloroisocyanuric acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroisocyanuric acid (DCCA) is a well-established N-chloro-s-triazinetrione compound widely recognized for its efficacy as a stable source of active chlorine. This technical guide provides an in-depth exploration of the chemical properties and molecular structure of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. This document details the compound's physical and chemical characteristics, outlines experimental protocols for its synthesis, and presents its spectral data. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.
Chemical Properties and Structure
This compound, with the chemical formula C₃HCl₂N₃O₃, is a white crystalline solid characterized by a distinct chlorine-like odor.[1][2] It is a potent oxidizing agent and finds extensive application as a disinfectant, sanitizer, and bleaching agent.[3][4] The molecule consists of a triazine ring with two chlorine atoms attached to nitrogen atoms, rendering it a reactive yet stable chlorine-releasing compound.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃HCl₂N₃O₃ | [5] |
| Molar Mass | 197.96 g/mol | [5] |
| Appearance | White crystalline solid | [1][2] |
| Odor | Chlorine-like | [1][2] |
| Melting Point | 225 °C (decomposes) | [5] |
| Density | 2.2 g/cm³ | [5] |
| Solubility | Insoluble in water | [6] |
Chemical Reactivity
This compound is a strong oxidizing agent and should be handled with care.[4] It reacts with water to release chlorine gas and hydrolyzes to form hypochlorous acid (HOCl) and cyanuric acid, which is the basis for its disinfecting properties.[5] The compound is known to be incompatible with combustible materials, strong bases, and reducing agents.[4]
Molecular Structure
The molecular structure of this compound is based on a 1,3,5-triazinane-2,4,6-trione ring. Two of the nitrogen atoms in the ring are bonded to chlorine atoms, while the third nitrogen is bonded to a hydrogen atom. This structure is responsible for its stability and its ability to release chlorine in a controlled manner.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized in the laboratory via the chlorination of cyanuric acid. A general procedure is outlined below.
Materials:
-
Cyanuric acid
-
Liquid caustic soda (30%)
-
Chlorine gas
-
Sodium hypochlorite (B82951) solution (10%)
Procedure:
-
In a reaction vessel, dissolve a specific amount of cyanuric acid in liquid caustic soda (30%) at a molar ratio of 1:2.0-2.4, maintaining the temperature between 15-40°C with stirring until the cyanuric acid is completely dissolved, forming a disodium (B8443419) cyanurate solution.[7]
-
Slowly introduce chlorine gas into the solution. Monitor the pH of the solution, and stop the chlorine gas supply when the pH drops to approximately 4.5.[7]
-
Control the reaction system temperature at 25-30°C and add 10% sodium hypochlorite solution dropwise.[7]
-
Continue stirring for an additional 30 minutes.[7]
-
Collect the resulting white crystals by vacuum filtration.[7]
Purification by Recrystallization
While specific recrystallization protocols for this compound are not extensively detailed in readily available literature, a general approach can be employed based on its solubility characteristics. Since it is nearly insoluble in cold water but more soluble in hot water, recrystallization from water is a viable method.[6]
Procedure:
-
Dissolve the crude this compound in a minimal amount of boiling water to form a saturated solution.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals thoroughly, as the presence of moisture can decrease the storage stability of the final product.[8]
Spectral Data
Infrared (IR) Spectroscopy
-
N-H stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).
-
C=O stretch (amide): Strong absorptions in the range of 1760-1665 cm⁻¹.
-
C-N stretch: Peaks in the 1335–1250 cm⁻¹ region.
-
N-Cl stretch: Expected in the lower frequency region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, a ¹³C NMR spectrum for its sodium salt, sodium dichloroisocyanurate, is available.[1] For this compound, the following signals would be anticipated in the ¹³C NMR spectrum:
-
Carbonyl carbons (C=O): Resonances in the range of 165-190 ppm, typical for amide carbonyls.[10]
The ¹H NMR spectrum would be expected to show a signal for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.
Mass Spectrometry
Key Reaction Pathways
Hydrolysis
The primary mode of action for this compound as a disinfectant is its hydrolysis in water to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[11] This is an equilibrium reaction where DCCA releases chlorine, which then reacts with water.
Conclusion
This compound remains a significant compound in various scientific and industrial applications due to its effective and stable chlorine-releasing properties. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, synthesis, and reactivity. The presented experimental protocols and reaction pathway visualizations offer a practical resource for researchers. Further investigation into the detailed spectral analysis (NMR and Mass Spectrometry) of the pure acid would be a valuable addition to the existing body of knowledge.
References
- 1. Sodium dichloroisocyanurate(2893-78-9) 13C NMR [m.chemicalbook.com]
- 2. Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypochlorous acid method: reaction of hypochlorous acid aqueous solution with cyanuric acid slurry at low temperature to generate trichloroisocyanuric acid.-Hebei Kaihong Chemical Co., Ltd [khtcca.com]
- 4. This compound | 2782-57-2 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Sodium Dichloroisocyanurate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN101186595A - A kind of preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]
- 8. US3299060A - Method for producing stable salts of this compound - Google Patents [patents.google.com]
- 9. Dichlorocyanuric acid [webbook.nist.gov]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. openknowledge.fao.org [openknowledge.fao.org]
An In-depth Technical Guide to Dichloroisocyanuric Acid
This technical guide provides a comprehensive overview of dichloroisocyanuric acid, including its chemical identity, physicochemical properties, synthesis, and mechanism of action, with a focus on its application as a disinfectant. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity
This compound, also known as dichlor, is a chlorinated derivative of cyanuric acid.[3] It is a stable source of chlorine and is widely used for disinfection and bleaching.[3] It is commercially available as the free acid and as its sodium and potassium salts.
Quantitative Data
The physicochemical properties of this compound and its common salts are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃HCl₂N₃O₃ | [1][2] |
| Molar Mass | 197.96 g/mol | [1][2] |
| Appearance | White crystalline solid/powder | [3][4][5] |
| Odor | Pungent, chlorine-like | [3][4] |
| Melting Point | 225 °C (437 °F; 498 K) | [1][6] |
| Density | 2.2 g/cm³ | [1] |
| Solubility in Water | Insoluble (<1 mg/ml at 27°C) | [2][6] |
| Available Chlorine | ~72% | [3] |
Table 2: Physicochemical Properties of this compound Salts
| Property | Sodium Dichloroisocyanurate | Sodium Dichloroisocyanurate Dihydrate |
| CAS Number | 2893-78-9 | 51580-86-0 |
| Molecular Formula | C₃Cl₂N₃NaO₃ | C₃Cl₂N₃NaO₃·2H₂O |
| Molar Mass | 219.95 g/mol | 255.98 g/mol |
| Appearance | White crystalline powder or granules | White crystalline powder or granules |
| Melting Point | 225 °C | 252 °C (decomposition) |
| Density | 1 g/cm³ | 1.97 g/cm³ at 25°C |
| Solubility in Water | Soluble (1:4 at 25°C) | 236.8 g/L |
| pH (in water) | 5.5 - 6.5 | 6.7 (10 g/L at 20°C) |
| Available Chlorine | ~61% | - |
| References | [7][8][9][10] | [2][11][12] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound is the chlorination of cyanuric acid.[1]
Direct Chlorination of Cyanuric Acid
This process involves the direct reaction of chlorine gas with an aqueous slurry of cyanuric acid.
Materials:
-
Cyanuric acid
-
Chlorine gas (Cl₂)
-
Water
Procedure:
-
An aqueous slurry of cyanuric acid is prepared in a reaction vessel.
-
Chlorine gas is bubbled through the slurry.
-
The reaction is typically carried out at a controlled temperature, preferably below 25°C, to manage the exothermic nature of the reaction.[2]
-
The reaction proceeds according to the following equation: (C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl[1]
-
The resulting this compound, being sparingly soluble in water, precipitates out of the solution as a colorless solid.[1]
-
The solid product is then separated by filtration, washed with water, and dried.
Note: The degree of chlorination must be carefully controlled to prevent the formation of trichloroisocyanuric acid.[2]
Synthesis using Dichloro Monoxide
An alternative laboratory-scale synthesis involves the use of dichloro monoxide.
Materials:
-
Cyanuric acid
-
Dichloro monoxide (Cl₂O)
-
Water
Procedure:
-
Prepare an aqueous slurry of cyanuric acid (e.g., 2 kg in 18 L of water) at 25°C.[13]
-
Cool the slurry to 15°C.[13]
-
Slowly add dichloro monoxide (e.g., 1.41 kg over 1.5 hours) to the slurry.[13]
-
Continue the reaction until the pH of the system drops to 2.[13]
-
Filter the reaction mixture to isolate the solid product.[13]
-
Wash the solid with water and dry at 110°C for 3 hours to obtain this compound.[13] This method can yield a product with an available chlorine content of 70.0% and a yield of 96% based on cyanuric acid.[13]
Diagrams
Synthesis Workflow of this compound and its Sodium Salt
Caption: Synthesis workflow for this compound and its sodium salt.
Mechanism of Action: Hydrolysis and Disinfection
This compound and its salts act as disinfectants by releasing hypochlorous acid (HOCl) in water. Hypochlorous acid is a potent antimicrobial agent.
Caption: Hydrolysis of this compound and disinfection mechanism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2782-57-2 [smolecule.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2782-57-2 [chemicalbook.com]
- 6. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chembk.com [chembk.com]
- 8. This compound sodium salt, 97% (dry wt.) 100 g | Request for Quote [thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound sodium salt [himedialabs.com]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. This compound sodium salt dihydrate 51580-86-0 [sigmaaldrich.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis of Dichloroisocyanuric Acid from Cyanuric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroisocyanuric acid (DCCA) and its corresponding sodium salt (NaDCC) are highly effective and stable sources of chlorine, finding extensive application as disinfectants, sanitizing agents, and reagents in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound from cyanuric acid, focusing on the core chemical transformations, experimental methodologies, and key process parameters. Detailed experimental protocols derived from established literature are presented, along with a compilation of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and application of this important chlorinated triazine.
Introduction
This compound (1,3-dichloro-1,3,5-triazinane-2,4,6-trione) is a heterocyclic compound belonging to the family of chlorinated isocyanurates. Its utility stems from its ability to release hypochlorous acid (HOCl) upon contact with water, a potent antimicrobial agent. The synthesis of DCCA from cyanuric acid is a well-established industrial process, primarily involving the chlorination of the cyanuric acid ring. The reaction can be modulated to produce either the free acid (DCCA) or its more soluble and stable sodium salt (NaDCC), which is available in both anhydrous and dihydrate forms. While primarily known for its disinfectant properties, DCCA and its derivatives also serve as versatile reagents in organic chemistry, participating in various oxidation and chlorination reactions. This guide will focus on the synthetic pathways from cyanuric acid to this compound.
Synthesis Methodology
The synthesis of this compound from cyanuric acid fundamentally involves the electrophilic substitution of the hydrogen atoms on the nitrogen of the triazine ring with chlorine. This is typically achieved through direct chlorination with elemental chlorine in an alkaline medium or by reaction with a hypochlorite (B82951) source.
A common industrial approach involves the initial formation of a salt of cyanuric acid, followed by chlorination. The process can be performed in a batch or continuous manner. Key to a successful and high-yield synthesis is the careful control of reaction parameters, particularly pH and temperature.
General Reaction Scheme
The overall reaction for the synthesis of this compound can be represented as follows:
(C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl[1]
In practice, the reaction is often carried out in the presence of a base to neutralize the HCl byproduct and to facilitate the formation of a more reactive cyanurate salt intermediate.
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis of this compound and its sodium salt, based on methods described in the scientific and patent literature.
Synthesis of this compound via Chlorination of Disodium (B8443419) Cyanurate
This method involves the preparation of disodium cyanurate in situ, followed by chlorination.
Materials:
-
Cyanuric acid
-
Sodium hydroxide (B78521) (e.g., 30-50% aqueous solution)
-
Chlorine gas
-
Deionized water
Procedure:
-
A slurry of cyanuric acid in water is prepared in a reaction vessel equipped with stirring, cooling, and a gas inlet.
-
Sodium hydroxide solution is added to the slurry in a molar ratio of approximately 2:1 (NaOH:cyanuric acid) to form disodium cyanurate. The reaction is typically conducted at a controlled temperature, for instance, between 15-40°C.[2] The complete dissolution of cyanuric acid indicates the formation of the disodium salt.
-
Chlorine gas is then bubbled through the solution. The temperature is maintained, often in the range of 10-30°C.
-
The pH of the reaction mixture is carefully monitored and is a critical parameter. Chlorination is continued until the pH drops to a range of 1.7 to 3.5, which is optimal for the precipitation of this compound.[2]
-
The resulting slurry, containing precipitated this compound, is filtered.
-
The filter cake is washed with water to remove byproducts, primarily sodium chloride.
-
The purified this compound is then dried under vacuum.
Synthesis of Sodium Dichloroisocyanurate (NaDCC) from this compound
The isolated this compound can be converted to its sodium salt.
Materials:
-
This compound (wet or dry)
-
Sodium hydroxide or sodium carbonate
-
Deionized water
Procedure:
-
This compound is re-slurried in water.
-
An aqueous solution of sodium hydroxide or sodium carbonate is added to the slurry with vigorous stirring.
-
The addition of the base is controlled to maintain a pH between 6 and 7.
-
The reaction is typically carried out at a temperature between 5°C and 65°C.
-
The resulting slurry of sodium dichloroisocyanurate is then filtered.
-
The product is dried. If the dihydrate is desired, drying conditions are milder. For the anhydrous form, more stringent drying is required.
Quantitative Data
The following tables summarize key quantitative data for cyanuric acid, this compound, and its sodium salt, compiled from various sources.
Table 1: Physicochemical Properties
| Property | Cyanuric Acid | This compound | Sodium Dichloroisocyanurate (anhydrous) | Sodium Dichloroisocyanurate (dihydrate) |
| Molecular Formula | C₃H₃N₃O₃ | C₃HCl₂N₃O₃ | C₃Cl₂N₃NaO₃ | C₃Cl₂N₃NaO₃·2H₂O |
| Molecular Weight ( g/mol ) | 129.07 | 197.96 | 219.95 | 255.98 |
| Appearance | White crystalline solid | White crystalline solid with a chlorine-like odor | White crystalline powder or granules | White crystalline powder or granules |
| Melting Point (°C) | >360 (decomposes) | 225-227 (decomposes) | 240-252 (decomposes) | 252 (decomposition) |
| Solubility in Water | Sparingly soluble | 0.8 g/100g water at 25°C | Soluble | 236.8 g/L |
Table 2: Spectroscopic Data
| Spectroscopic Technique | This compound |
| FT-IR (cm⁻¹) | Carbonyl (C=O) stretching modes in the 1700-1600 cm⁻¹ region. |
| ³⁵Cl-NQR (MHz) | Resonance frequencies around 2.53 MHz, characteristic of chlorine atoms bonded to nitrogen in the triazine ring system. |
Table 3: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (NaOH:Cyanuric Acid) for Disodium Cyanurate formation | 2.0-2.4 : 1 | [2] |
| Chlorination Temperature for DCCA | 15-40°C | [2] |
| Final pH for DCCA Precipitation | 1.7-3.5 | [2] |
| pH for NaDCC formation from DCCA | 6-7 | |
| Reported Yield of DCCA | >95% | [2] |
| Theoretical Available Chlorine (DCCA) | 71.7% | |
| Theoretical Available Chlorine (NaDCC, anhydrous) | 64.5% | |
| Theoretical Available Chlorine (NaDCC, dihydrate) | 55.0 - 57.0% | [3] |
Mandatory Visualizations
Experimental Workflow for DCCA Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Chlorinated Isocyanurates
Caption: Relationship between cyanuric acid and its chlorinated derivatives.
Role in Drug Development and Research
While this compound is not typically employed as an active pharmaceutical ingredient (API) due to its non-specific oxidative properties, it serves as a valuable reagent in the synthesis of more complex molecules. Its utility in drug development is primarily as a:
-
Chlorinating Agent: For the introduction of chlorine atoms into organic molecules.
-
Oxidizing Agent: It can be used for various oxidation reactions in organic synthesis.
The synthesis of novel compounds for drug discovery often requires a diverse toolbox of reagents, and the reactivity of DCCA makes it a useful component in this toolbox.
Conclusion
The synthesis of this compound from cyanuric acid is a robust and well-understood process. The key to achieving high yields of a pure product lies in the precise control of reaction conditions, especially pH and temperature. This guide has provided a consolidated overview of the synthesis, including detailed experimental protocols and quantitative data, to serve as a practical resource for chemists in research and development. The provided workflows and data tables offer a solid foundation for the laboratory-scale synthesis and understanding of this important industrial chemical.
References
An In-depth Technical Guide to the Mechanism of Action of Dichloroisocyanuric Acid as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroisocyanuric acid (DCC), and its more commonly used salt, sodium dichloroisocyanurate (NaDCC), are potent oxidizing agents widely employed as disinfectants, sanitizers, and bleaching agents. Their efficacy stems from the release of free available chlorine, primarily in the form of hypochlorous acid (HOCl), upon dissolution in water. This guide provides a comprehensive technical overview of the core mechanism of action of this compound as an oxidizing agent. It details the chemistry of chlorine release, the equilibrium dynamics with cyanuric acid, the subsequent oxidative damage to microbial macromolecules, and the factors influencing its reactivity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of chlorine-based oxidizing agents.
Introduction
This compound (1,3-dichloro-1,3,5-triazinane-2,4,6-trione) is a heterocyclic organic compound containing two reactive N-Cl bonds. It is a stable, solid source of chlorine, making it a safer and more convenient alternative to gaseous chlorine or liquid hypochlorite (B82951) solutions.[1] Its primary application lies in its ability to act as a potent oxidizing agent, which is harnessed for a wide range of antimicrobial and bleaching purposes.[1] Understanding the intricate mechanism of its action is crucial for optimizing its use, developing novel applications, and assessing its environmental impact.
Chemistry of this compound and Chlorine Release
The oxidizing capacity of this compound is not intrinsic to the molecule itself but is realized through its hydrolysis in water.
Hydrolysis and Formation of Hypochlorous Acid
Upon dissolution in water, this compound (DCC) or its sodium salt (NaDCC) rapidly hydrolyzes to release hypochlorous acid (HOCl) and cyanuric acid.[2][3] HOCl is a powerful oxidizing agent and the primary biocidal species responsible for the disinfectant properties of DCC.[3][4]
The hydrolysis reaction can be represented as follows:
C₃Cl₂HN₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl (this compound + Water ⇌ Cyanuric Acid + Hypochlorous Acid)
For the more commonly used sodium dichloroisocyanurate (NaDCC), the reaction is:
NaC₃Cl₂N₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl + NaOH (Sodium Dichloroisocyanurate + Water ⇌ Cyanuric Acid + Hypochlorous Acid + Sodium Hydroxide)
The Role of Cyanuric Acid: A Chlorine Reservoir
Cyanuric acid, the byproduct of DCC hydrolysis, plays a critical role in stabilizing the free available chlorine (FAC) in solution, particularly in the presence of sunlight (UV radiation).[5] It exists in equilibrium with the chlorinated isocyanurates, which act as a reservoir of chlorine.[3][4] As HOCl is consumed through oxidation reactions, the equilibrium shifts to release more HOCl from the chlorinated isocyanurates, thereby maintaining a relatively constant concentration of the active disinfectant over a longer period.[3][4] This "reservoir effect" enhances the longevity and efficiency of the disinfectant, especially in applications like swimming pool sanitation.[5]
dot
Caption: Hydrolysis of DCC and equilibrium with cyanuric acid.
Mechanism of Oxidative Action on Microbial Cells
The primary mechanism of action of DCC as an oxidizing agent is mediated by the highly reactive hypochlorous acid. HOCl is a small, uncharged molecule that can readily diffuse across the cell walls and membranes of microorganisms.[6] Once inside the cell, it exerts its potent oxidizing effects on a multitude of vital cellular components.[4][5]
Oxidation of Proteins
Proteins are major targets for HOCl due to their abundance and the high reactivity of certain amino acid side chains.[7][8][9] The oxidative attack by HOCl leads to a range of modifications, including:
-
Oxidation of Sulfur-Containing Amino Acids: Cysteine and methionine residues are particularly susceptible to oxidation by HOCl, leading to the formation of sulfenic acids, disulfides, and methionine sulfoxide.[4] This disrupts protein structure and function, especially for enzymes that rely on cysteine residues in their active sites.
-
Formation of Chloramines: The amino groups of lysine, arginine, histidine, and tryptophan, as well as the peptide backbone, can react with HOCl to form N-chloramines.[10] These chloramines can be relatively long-lived and can participate in secondary oxidation reactions.
-
Tryptophan Modification: The indole (B1671886) side chain of tryptophan is readily oxidized, leading to the formation of various products that can alter protein structure and function.[8]
-
Protein Unfolding and Aggregation: The extensive oxidative modification of amino acid residues disrupts the intricate three-dimensional structure of proteins, leading to unfolding and subsequent aggregation.[3] This loss of protein homeostasis is a major contributor to cell death.
dot
Caption: Pathway of protein oxidation by hypochlorous acid.
Damage to Lipids and Membranes
HOCl can react with lipids in the cell membrane, particularly the unsaturated fatty acid chains, leading to the formation of lipid hydroperoxides and chlorohydrins.[4] This process, known as lipid peroxidation, disrupts the integrity and fluidity of the cell membrane, leading to increased permeability and leakage of cellular contents.
Damage to Nucleic Acids
While proteins are considered the primary target, HOCl can also react with nucleic acids (DNA and RNA). The purine (B94841) and pyrimidine (B1678525) bases are susceptible to oxidation and chlorination, which can lead to mutations and inhibition of DNA replication and transcription.
Quantitative Data on Oxidizing Properties
The efficacy of this compound as an oxidizing agent can be quantified through several parameters.
| Parameter | Value/Range | Source(s) |
| Available Chlorine Content | ||
| This compound (DCC) | ~70% | [1] |
| Sodium Dichloroisocyanurate (NaDCC), Anhydrous | 62-64% | [4] |
| Sodium Dichloroisocyanurate (NaDCC), Dihydrate | 55-56% | [4] |
| Oxidation-Reduction Potential (ORP) | ||
| This compound Solution | -830 to -870 millivolts (for DCCA production) | [11] |
| Hypochlorous Acid (HOCl) | E⁰ = +1.28 V | [3] |
| Antimicrobial Efficacy (Log Reduction) | ||
| Pseudomonas aeruginosa biofilm (NaDCC) | ≥ 8.70 log₁₀ reduction | [6] |
| SARS-CoV-2 (0.00108-0.0011% NaDCC) | Effective inactivation | [12] |
| Candida albicans (NaDCC) | Effective | [13][14] |
| Escherichia coli (10,000 ppm NaDCC) | High antimicrobial activity | [15] |
Experimental Protocols
Determination of Available Chlorine
Principle: The available chlorine (in the form of HOCl and OCl⁻) oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.
Procedure:
-
Accurately weigh a known amount of the DCC or NaDCC sample.
-
Dissolve the sample in a known volume of distilled water.
-
Add an excess of potassium iodide (KI) solution and acidify the solution (e.g., with acetic acid).
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution blue-black.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears.
-
Calculate the available chlorine content based on the volume and concentration of the sodium thiosulfate solution used.
Antimicrobial Efficacy Testing: Use-Dilution Test
Principle: This method determines the effectiveness of a disinfectant on a hard, non-porous surface.
Procedure:
-
Prepare cultures of the target microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Immerse sterile stainless steel carriers into the bacterial culture and then allow them to dry under controlled conditions, leaving a film of dried bacteria on the surface.
-
Prepare a series of dilutions of the DCC or NaDCC solution to be tested.
-
Immerse the inoculated carriers into the different disinfectant dilutions for a specified contact time (e.g., 10 minutes).
-
Remove the carriers and transfer them to a tube containing a neutralizing broth to stop the action of the disinfectant.
-
Incubate the tubes and observe for microbial growth.
-
The highest dilution that kills the bacteria on all replicate carriers is considered the effective use-dilution.
dot
Caption: Workflow for the Use-Dilution Test.
Conclusion
The mechanism of action of this compound as an oxidizing agent is a multi-step process initiated by its hydrolysis to form hypochlorous acid. The subsequent indiscriminate oxidative attack by HOCl on vital microbial components, particularly proteins, leads to rapid cellular dysfunction and death. The presence of cyanuric acid provides a stabilizing effect, ensuring a sustained release of the active chlorine species. This in-depth understanding of its chemical and biological activity is paramount for its effective and safe application in various scientific and industrial settings. Further research into the reaction kinetics with specific biomolecules and the development of strategies to mitigate the formation of disinfection byproducts will continue to refine the use of this versatile oxidizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. The effects of neutrophil-generated hypochlorous acid and other hypohalous acids on host and pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypochlorous Acid: Mechanisms of Action Against Viruses [eureka.patsnap.com]
- 6. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hypochlorous acid-mediated modification of proteins and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Hypochlorite-induced oxidation of amino acids, peptides and proteins - ProQuest [proquest.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1993008177A1 - Process for producing chloroisocyanurates with hypochlorous acid - Google Patents [patents.google.com]
- 12. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thejcdp.com [thejcdp.com]
- 14. researchgate.net [researchgate.net]
- 15. Medwin Publishers | In Vitro Antimicrobial Activity of Chlorine Effervescent Tablets against Some Pathogenic Bacteria and Fungi [medwinpublishers.com]
Physical and chemical properties of sodium dichloroisocyanurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of sodium dichloroisocyanurate (NaDCC). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Physical Properties
Sodium dichloroisocyanurate is a white crystalline solid available in both anhydrous and dihydrate forms. It is characterized by a slight chlorine odor.[1] Key physical properties are summarized in the tables below.
Anhydrous Sodium Dichloroisocyanurate
| Property | Value | References |
| CAS Number | 2893-78-9 | [1] |
| Molecular Formula | C₃Cl₂N₃NaO₃ | [2] |
| Molecular Weight | 219.95 g/mol | [1][2] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 225 °C (decomposes) | [2] |
| Density | 1 g/cm³ | [2] |
| Solubility in Water | 25 g/100 mL (at 25 °C) | [2][3] |
| Available Chlorine | 60% to 64.5% | [2][3] |
| pH (1% aqueous solution) | 5.8 to 7.0 | [1][2] |
Sodium Dichloroisocyanurate Dihydrate
| Property | Value | References |
| CAS Number | 51580-86-0 | [1] |
| Molecular Formula | C₃H₄Cl₂N₃NaO₅ | [4] |
| Molecular Weight | 255.97 g/mol | [1][4] |
| Appearance | White, free-flowing crystalline powder or granular solid | [4][5] |
| Decomposition Temperature | > 240 °C | [4][5] |
| Density (at 20 °C) | 0.96 g/cm³ | [4] |
| Solubility in Water | 25 g/100 mL (at 25 °C) | [4] |
| Available Chlorine | 55% to 57% | [1] |
| pH (1% solution) | 6.0 - 7.0 | [5] |
Chemical Properties
Sodium dichloroisocyanurate is a potent oxidizing agent and a stable source of free available chlorine (FAC) in the form of hypochlorous acid (HOCl).[6][7] Its chemical behavior is central to its wide range of applications, particularly as a disinfectant and sterilizing agent.[8][9]
Hydrolysis and Aqueous Equilibria
Upon dissolution in water, sodium dichloroisocyanurate rapidly hydrolyzes to release hypochlorous acid (HOCl), the primary antimicrobial agent, and sodium cyanurate.[10][11] This process establishes a complex set of equilibria involving various chlorinated and non-chlorinated isocyanurates.[10][12] The cyanuric acid produced in this reaction acts as a stabilizer, protecting the free chlorine from degradation by sunlight, a property particularly useful in applications such as swimming pool sanitation.[1][11]
The overall hydrolysis reaction can be simplified as:
C₃N₃O₃Cl₂Na + 2H₂O ↔ C₃N₃O₃H₂Na + 2HOCl[5][10]
The distribution of chemical species in an aqueous solution of NaDCC is dependent on the total available chlorine, total isocyanurates, pH, and temperature.[10] For instance, in a solution with 1.0 mg/L of total available chlorine at pH 7.0, the approximate distribution is:
-
Hypochlorous acid (HOCl): 48.1%
-
Monochloroisocyanurate: 26.8%
-
Dichloroisocyanurate: 11.8%
-
Hypochlorite (OCl⁻): 12.8%[10]
This equilibrium acts as a reservoir of "bound" chlorine. As the free available chlorine (HOCl) is consumed through reaction with organic matter or microorganisms, the chlorinated isocyanurates rapidly dissociate to release more HOCl, thus maintaining a sustained disinfecting action.[10][11]
References
- 1. filab.fr [filab.fr]
- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 5. journalijdr.com [journalijdr.com]
- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 7. Search results [inis.iaea.org]
- 8. CN101186595A - A kind of preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]
- 9. P-263. Sodium dichloroisocyanurate: A promising candidate for the disinfection of resilient drain biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Study on determination of free chlorine content in sodium dichloroisocyanurate solution by UV-Vis absorption spetrometry | International Journal of Development Research (IJDR) [journalijdr.com]
- 12. who.int [who.int]
Navigating the Solubility Landscape of Dichloroisocyanuric Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dichloroisocyanuric acid (DCC), a stable and efficient chlorine-donating agent, sees widespread application in disinfection and sanitation. While its properties in aqueous systems are well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for its application in non-aqueous reaction media, formulation development, and analytical chemistry. This technical guide provides a detailed overview of the known solubility characteristics of this compound in organic solvents, outlines robust experimental protocols for its quantitative determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, a polar molecule, its solubility is expected to be higher in polar organic solvents.
Qualitative Solubility Profile
Literature consistently describes this compound as being readily soluble in polar organic solvents.[1] This class of solvents includes:
-
Ketones: such as acetone (B3395972) and methyl ethyl ketone.
-
Nitriles: such as acetonitrile.
-
Esters: such as ethyl acetate.
Conversely, DCC exhibits very low solubility in water.[2] One source quantifies this as 0.8g per 100g of water at 25°C. This low aqueous solubility is a key characteristic distinguishing it from its highly water-soluble sodium salt, sodium dichloroisocyanurate (NaDCC).
Quantitative Solubility Data
To provide a point of reference, the solubility of structurally related chlorinated isocyanurates has been reported:
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| Trichloroisocyanuric Acid | Acetone | 30 | 35.0 |
| Sodium Dichloroisocyanurate | Acetone | 30 | 0.5 |
Note: This data is for related compounds and should be used as a general indicator only. The solubility of this compound is expected to differ.
The significant difference in solubility between trichloroisocyanuric acid and sodium dichloroisocyanurate in acetone highlights the profound impact of small structural changes on the solubility of these compounds.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, researchers can employ established methodologies to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for the gravimetric and UV-Vis spectrophotometric methods.
Gravimetric Method
This classic and straightforward method involves determining the mass of the dissolved solute in a saturated solution by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Ensure a constant temperature is maintained (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.
-
-
Separation of Solid and Liquid Phases:
-
Cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing precipitation or further dissolution.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.
-
-
Solvent Evaporation and Mass Determination:
-
Record the total weight of the container with the filtered saturated solution.
-
Evaporate the solvent from the solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound (below its melting point of approximately 225-230°C).
-
Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in grams of solute per 100 grams of solvent.
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid and require less material than the gravimetric method.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which the solubility is being determined.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of the standards (R² > 0.99).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While the qualitative solubility of this compound in polar organic solvents is established, the lack of precise quantitative data necessitates experimental determination for specific applications. The gravimetric and spectrophotometric methods detailed in this guide provide robust frameworks for researchers to generate reliable solubility data. The acquisition of such data will be invaluable for advancing the use of this compound in organic synthesis, formulation science, and other non-aqueous applications. It is recommended that for any new solvent system, the solubility be determined experimentally to ensure accurate and reproducible results.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Dichloroisocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition of Dichloroisocyanuric acid (DCCNa) and its commonly used sodium salt (NaDCC). Understanding the thermal behavior of this potent oxidizing and chlorinating agent is critical for ensuring safety during its handling, storage, and application in various industrial and pharmaceutical processes. This document synthesizes key findings from thermal hazard evaluations, outlines experimental protocols for analysis, and presents decomposition data in a clear, accessible format.
Executive Summary
This compound and its salts are known for their thermal sensitivity. Decomposition is an exothermic process that can be initiated by heat, moisture, or contact with incompatible materials, potentially leading to a thermal runaway reaction.[1][2] Key hazardous decomposition products include chlorine, hydrogen chloride, and various nitrogen oxides.[3][4] This guide details the critical temperature parameters, kinetic models, and experimental methodologies used to characterize these hazards, providing a crucial resource for risk assessment and the development of safe handling procedures.
Thermal Decomposition Properties
The thermal decomposition of this compound is a complex process influenced by factors such as its form (acid vs. salt, anhydrous vs. dihydrate), the presence of impurities, and the surrounding environment.[4][5] Upon heating, the compound undergoes a vigorous decomposition, releasing a significant amount of energy and toxic gases.[2][6]
Decomposition Products
When subjected to heat, this compound and its sodium salt decompose to produce a range of hazardous gases. The primary decomposition products identified through techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) include:
-
Carbon Dioxide (CO₂)
-
Hydrogen Chloride (HCl)[3]
-
Nitrogen (N₂)
-
Nitrous Oxide (N₂O)
-
Nitrogen Dioxide (NO₂)[4]
-
Chlorine (Cl₂)[4]
-
Carbon Monoxide (CO)[3]
The release of chlorine gas can also be initiated by a reaction with even small quantities of water.[2][6][7]
Quantitative Thermal Analysis Data
A variety of thermo-analytical techniques are employed to quantify the thermal stability of this compound and its derivatives. The most common are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[8] Below are summaries of quantitative data obtained from these experimental methods.
Differential Scanning Calorimetry (DSC) Data
DSC is used to measure the heat flow associated with thermal transitions in a material. For NaDCC, DSC has been used to determine the onset temperature of decomposition and the total energy released.
| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (ΔH, J/g) | Reference |
| Sodium Dichloroisocyanurate (50 mass% in water) | 42 | 50 | 2037.63 | [8] |
| Sodium Dichloroisocyanurate (30 mass% in water) | 72 | 84 | 1033.15 | [8] |
| Sodium Dichloroisocyanurate (10 mass% in water) | 87 | 93 | 390.48 | [8] |
| Sodium Dichloroisocyanurate Dihydrate | 240 | 250 | Not Specified | [9] |
Thermogravimetric Analysis (TGA) Data
Accelerating Rate Calorimetry (ARC) Data
ARC is a crucial tool for studying thermal runaway reactions under adiabatic conditions. It provides data on the onset temperature of self-heating, as well as the corresponding rates of temperature and pressure rise.
| Parameter | Value (for NaDCC) | Method | Reference |
| Activation Energy (Ea) | 108.5 kJ mol⁻¹ | Kissinger method (dynamic test) | [8] |
| Activation Energy (Ea) | 219.7 kJ mol⁻¹ | Maximum rate method (isothermal conditions) | [8] |
| Kinetic Model | A two-step decomposition model described as "N-order + autocatalytic" has been proposed based on a combination of model-free and model-fitting techniques. | This model suggests a complex decomposition process that may involve an initial solid-phase reaction followed by an autocatalytic decomposition in the resulting liquid phase, explaining the difference in activation energies. | [8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying thermal stability data. The following sections outline the typical methodologies for the key analytical techniques used in the study of this compound.
Differential Scanning Calorimetry (DSC)
DSC experiments are performed to determine the temperatures and heat flows associated with thermal transitions in a material.
-
Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or gold-plated copper crucible.[10]
-
Encapsulation : The crucible is hermetically sealed to contain any evolved gases during the initial stages of decomposition.
-
Instrument Setup : The sample crucible and an empty reference crucible are placed in the DSC cell.[10]
-
Thermal Program : The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5, 10, 15, and 20 K/min), under a nitrogen atmosphere.
-
Data Analysis : The differential heat flow to the sample and reference is measured as a function of temperature. The resulting thermogram is analyzed to determine onset temperatures, peak temperatures, and the enthalpy of decomposition by integrating the peak area.
Thermogravimetric Analysis (TGA)
TGA is used to measure the mass loss of a sample as it is heated.
-
Sample Preparation : A small, accurately weighed sample is placed in a tared TGA pan (typically ceramic or platinum).
-
Instrument Setup : The pan is placed onto the TGA's microbalance within the furnace.
-
Thermal Program : The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., ambient to 600°C).
-
Atmosphere : The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to study thermal decomposition, or an oxidative gas like air to study oxidative stability.
-
Data Analysis : The weight of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the composition of the material.
Accelerating Rate Calorimetry (ARC)
ARC is employed to simulate a worst-case thermal runaway scenario.
-
Sample Preparation : A sample (typically 1-6 g) is loaded into a spherical, high-pressure sample bomb made of a material compatible with the chemical (e.g., titanium, stainless steel).[11]
-
Instrument Setup : The bomb, equipped with a pressure transducer and a thermocouple, is placed inside a heavily insulated calorimeter chamber.
-
Experimental Mode : The instrument typically operates in a "Heat-Wait-Search" mode.[2] The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating (exothermic activity).
-
Adiabatic Condition : Once a pre-defined self-heating rate (e.g., 0.02 °C/min) is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.[11]
-
Data Collection : The temperature and pressure of the sample are recorded as a function of time until the reaction is complete. This data is used to determine the time to maximum rate (TMR), self-accelerating decomposition temperature (SADT), and other critical safety parameters.[8]
Visualizations
Experimental Workflow for Thermal Hazard Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3299060A - Method for producing stable salts of this compound - Google Patents [patents.google.com]
- 7. piketech.com [piketech.com]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 11. sfu.ca [sfu.ca]
Dichloroisocyanuric acid and its sodium salt dihydrate forms
An In-depth Technical Guide to Dichloroisocyanuric Acid and its Sodium Salt Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (DCCA) and its sodium salt dihydrate (NaDCC·2H₂O), focusing on their chemical properties, synthesis, analytical methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for professionals in research and development.
Introduction
This compound and its sodium salt are stable sources of chlorine, widely recognized for their potent disinfectant and biocidal properties.[1] These N-halamine compounds are utilized across various sectors, including water treatment, sanitation, and the food industry, due to their efficacy against a broad spectrum of microorganisms.[2][3][4] In research and drug development, their antimicrobial characteristics are of significant interest for applications in areas such as wound dressings and the prevention of microbial contamination.[2]
Chemical and Physical Properties
This compound and its sodium salt dihydrate exhibit distinct physicochemical properties that are crucial for their application and handling. The quantitative data for these compounds are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of this compound (DCCA)
| Property | Value | Reference |
| Chemical Formula | C₃HCl₂N₃O₃ | [5] |
| Molar Mass | 197.96 g/mol | [5] |
| Appearance | Colorless solid | [5] |
| Density | 2.2 g/cm³ | [5] |
| Melting Point | 225 °C (437 °F; 498 K) | [5] |
| Available Chlorine | ~70% | [6] |
Table 2: Physical and Chemical Properties of Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)
| Property | Value | Reference |
| Chemical Formula | C₃Cl₂N₃NaO₃ · 2H₂O | [7] |
| Molar Mass | 255.98 g/mol | [7] |
| Appearance | White crystalline solid | [8] |
| Solubility in Water | 236.8 g/L | [7] |
| pH (10 g/L in H₂O) | 6.7 (at 20 °C) | [7] |
| Melting Point | 252 °C (decomposition) | [7] |
| Density | 1.97 g/cm³ (at 25 °C) | [7] |
| Available Chlorine | ~56% | [2] |
Synthesis of this compound and its Sodium Salt
The synthesis of these compounds involves the chlorination of cyanuric acid. The following sections provide an overview of the manufacturing processes.
Synthesis of this compound (DCCA)
This compound is produced through the direct chlorination of cyanuric acid.[5]
Synthesis of Sodium Dichloroisocyanurate (NaDCC)
The sodium salt is typically synthesized from this compound or through a multi-step process starting from urea. A common industrial method involves the reaction of a cyanuric acid slurry with sodium hydroxide, followed by chlorination.[2][9]
Experimental Protocols
This section details key experimental procedures for the analysis and evaluation of DCCA and NaDCC.
Determination of Available Chlorine by Iodometric Titration
This method is widely used to quantify the active chlorine content. The principle involves the oxidation of iodide to iodine by the chlorine in the sample, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[9][10]
Materials:
-
Potassium iodide (KI), crystals
-
Standard sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Acetic acid
-
Sample of DCCA or NaDCC
-
Deionized water
-
Erlenmeyer flask, burette, pipette, analytical balance
Procedure:
-
Accurately weigh a specific amount of the DCCA or NaDCC sample (e.g., 0.2-0.3 g) and dissolve it in a known volume of deionized water in an Erlenmeyer flask.
-
Add an excess of potassium iodide crystals (approximately 1 g) to the solution and swirl to dissolve.
-
Acidify the solution by adding a few milliliters of acetic acid. This will facilitate the liberation of iodine. The solution should turn a deep brown color, indicating the presence of free iodine.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution from a burette until the brown color fades to a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of available chlorine using the appropriate stoichiometric formula.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for the determination of this compound, its sodium salt, and its degradation product, cyanuric acid.[11]
Instrumentation and Conditions (Example for Cyanuric Acid):
-
HPLC System: With UV detector
-
Column: C18 or a specific column like a porous graphitic carbon column
-
Mobile Phase: A suitable buffer system, often with pH control
-
Detection Wavelength: 213 nm or 225 nm for cyanuric acid[11]
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the analyte (e.g., cyanuric acid) of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase. Dilute as necessary to fall within the concentration range of the standards. Samples may require filtration before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution and record the peak area.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Antimicrobial Efficacy Testing
The antimicrobial activity of DCCA and NaDCC can be evaluated against various microorganisms. A common method is the determination of the log reduction in microbial count after exposure.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[12]
-
Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile phosphate-buffered saline (PBS) or other neutralizer
-
Solutions of DCCA or NaDCC at various concentrations
-
Sterile test tubes, pipettes, and petri dishes
-
Incubator
Procedure:
-
Prepare Microbial Suspension: Culture the test microorganism in a suitable broth to a specific concentration (e.g., 10⁸ CFU/mL).
-
Exposure: Add a known volume of the microbial suspension to a specific volume of the DCCA or NaDCC solution. Also, prepare a control with the microbial suspension in a sterile buffer without the disinfectant.
-
Contact Time: Allow the disinfectant to act for a predetermined contact time (e.g., 30 seconds, 1 minute, 5 minutes).
-
Neutralization: After the contact time, transfer an aliquot of the mixture to a neutralizing broth to stop the antimicrobial action.
-
Plating and Incubation: Perform serial dilutions of the neutralized suspension and plate onto agar (B569324) plates. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Colony Counting: Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL).
-
Log Reduction Calculation: Compare the CFU/mL of the treated samples to the control to determine the log reduction.
Mechanism of Antimicrobial Action
DCCA and NaDCC are classified as N-halamines. Their antimicrobial activity stems from the transfer of oxidative halogen (chlorine) to the microbial cells.[2] The proposed mechanisms of action fall into three main categories: contact killing, release killing, and transfer killing.[5]
-
Contact Killing: The N-halamine compound directly transfers the active halogen to the microbial cell upon contact, without releasing it into the surrounding solution.[2][5]
-
Release Killing: The N-halamine releases the active halogen into the solution, which then inactivates the microorganisms.[5]
-
Transfer Killing: The active halogen is transferred from the N-halamine to a medium that then inactivates the bacteria.[5]
The released active chlorine (hypochlorous acid) is a strong oxidizing agent that can damage critical cellular components, including enzymes and nucleic acids, leading to metabolic disruption and cell death.[3]
Applications in Research and Drug Development
The potent and broad-spectrum antimicrobial activity of DCCA and NaDCC makes them valuable in various research and development contexts:
-
Disinfection of Laboratory Equipment and Surfaces: Their effectiveness against a wide range of pathogens makes them suitable for maintaining sterile environments in research laboratories.
-
Antimicrobial Coatings and Materials: Incorporation of these compounds into polymers and fabrics is being explored for creating self-disinfecting surfaces and medical textiles.[2]
-
Wound Care: N-halamine-based dressings offer the potential for preventing and treating wound infections due to their rapid and sustained antimicrobial action.[2]
-
Water Purification Research: They serve as standard compounds for studying disinfection byproducts and the efficacy of different water treatment methods.
Safety and Handling
This compound and its sodium salt are strong oxidizing agents and should be handled with care. They can cause skin and eye irritation, and inhalation of dust may lead to respiratory issues. Appropriate personal protective equipment (PPE), such as gloves, goggles, and respiratory protection, should be used when handling these compounds in their concentrated form. They should be stored in a cool, dry, well-ventilated area away from combustible materials and acids.
Conclusion
This compound and its sodium salt dihydrate are versatile and highly effective antimicrobial agents with well-defined chemical properties. The methodologies for their synthesis and analysis are well-established, providing a solid foundation for their application in research and development. Their multi-faceted mechanism of action against a broad spectrum of microbes continues to drive interest in their use for developing novel antimicrobial materials and formulations. A thorough understanding of their properties, handling requirements, and mechanisms is essential for harnessing their full potential in scientific and pharmaceutical applications.
References
- 1. Sodium dichloroisocyanurate (NaDCC): Quantification by HPLC (High Performance Liquid Chromatography). - IVAMI [ivami.com]
- 2. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News - Determination of Available Chlorine Content in Trichloroisocyanuric Acid by Titration [yuncangchemical.com]
- 5. Antibacterial N-halamine fibrous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antimicrobial efficacy of sodium dichloroisocyanurate as an intracanal medicament against Enterococcus faecalis and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 11. who.int [who.int]
- 12. Evaluation of the antimicrobial efficacy and skin safety of a novel color additive in combination with chlorine disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Dichloroisocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for dichloroisocyanuric acid. It includes a summary of available data, detailed experimental protocols for acquiring such data, and a workflow for the spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its various vibrational modes.
IR Spectroscopic Data
A key absorption peak for this compound has been reported in the Coblentz Society Spectral Collection.[1] The spectrum available in the NIST Chemistry WebBook was measured on a dispersive instrument.[2]
| Wavenumber (cm⁻¹) | Assignment | Source |
| 607 | Not specified | Coblentz Society Spectral Collection[1] |
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
The following protocol is a generalized procedure for obtaining the FT-IR spectrum of a solid sample like this compound, based on common laboratory techniques such as the KBr pellet or thin film methods.[3][4][5][6][7]
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Agate mortar and pestle[6]
-
FT-IR spectrometer
-
Hydraulic press (for KBr pellets)
-
KBr pellet die set or salt plates (NaCl or KBr)[5]
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
A suitable volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride)[3]
-
Spatula
Procedure: KBr Pellet Method
-
Sample Preparation:
-
Place a small amount of this compound (approximately 1-2 mg) into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.[6]
-
-
Pellet Formation:
-
Transfer the powdered mixture to the KBr pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
Procedure: Thin Solid Film Method [3]
-
Sample Preparation:
-
Data Acquisition:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and nitrogen framework of a molecule. For this compound, ¹³C and ¹⁵N NMR would be the most informative. It is important to note that obtaining high-quality NMR spectra of this compound can be challenging due to its structure and the properties of the nitrogen nuclei.
¹³C NMR Spectroscopy
Expected Spectrum: this compound has a symmetrical structure which would simplify its ¹³C NMR spectrum. All three carbonyl carbons are in chemically equivalent environments. Therefore, a single resonance is expected in the proton-decoupled ¹³C NMR spectrum.
| Expected Chemical Shift (δ) ppm | Assignment |
| ~150-170 | C=O (Carbonyl) |
Note: This is an estimated chemical shift range for the carbonyl carbons in this specific chemical environment. The exact chemical shift would need to be determined experimentally.
¹⁵N NMR Spectroscopy
Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ¹⁵N is generally preferred for high-resolution NMR due to its spin I=1/2, which results in sharper lines compared to the quadrupolar ¹⁴N nucleus.[8] However, the very low natural abundance of ¹⁵N (0.37%) makes it an insensitive nucleus, often requiring isotopic enrichment or specialized techniques for detection.[8]
Expected Spectrum: The ¹⁵N NMR spectrum of this compound would be expected to show two signals, one for the two equivalent nitrogen atoms bonded to chlorine and one for the nitrogen atom bonded to hydrogen.
| Expected Chemical Shift (δ) ppm | Assignment |
| Varies | -N(Cl)- |
| Varies | -NH- |
Note: Predicting precise ¹⁵N chemical shifts is complex. The chemical shift ranges for nitrogen are very large.[9][10] For amides and imides, the shifts can appear in a broad range.[10]
Experimental Protocol: Solid-State NMR (ssNMR)
Given that this compound is a solid, solid-state NMR would be the appropriate technique.
Objective: To acquire ¹³C and ¹⁵N solid-state NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Solid-state NMR spectrometer with a suitable probe (e.g., 2.5 mm)[11][12]
-
NMR rotors (e.g., zirconia)
Procedure:
-
Sample Packing:
-
Spectrometer Setup:
-
Insert the rotor into the NMR probe.
-
Set the magic angle spinning (MAS) speed.
-
Tune and match the probe for the ¹³C and/or ¹⁵N frequencies.
-
-
¹³C NMR Data Acquisition:
-
A standard cross-polarization magic angle spinning (CP-MAS) experiment is typically used to enhance the ¹³C signal.
-
High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings and narrow the lines.
-
-
¹⁵N NMR Data Acquisition:
-
Due to the low sensitivity of ¹⁵N, a significant number of scans and a longer experiment time will be necessary.[8]
-
CP-MAS techniques are also employed to enhance the ¹⁵N signal.
-
Alternatively, 2D heteronuclear correlation techniques like ¹H-¹⁵N HSQC can be more sensitive, but these are more common in solution-state NMR.[8][13] For solids, techniques like ¹³C{¹⁴N} RESPDOR can be used to identify carbons attached to nitrogen.[11][12]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorocyanuric acid [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. scribd.com [scribd.com]
- 5. webassign.net [webassign.net]
- 6. Infrared Spectra of Solids – the Mull Technique | The Infrared and Raman Discussion Group [irdg.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrogen NMR [chem.ch.huji.ac.il]
- 9. publications.iupac.org [publications.iupac.org]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
Methodological & Application
Application Notes and Protocols: Dichloroisocyanuric Acid in the Selective Oxidation of Primary Alcohols to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. A significant challenge in this transformation is preventing over-oxidation to the corresponding carboxylic acid. Dichloroisocyanuric acid (DCC) and its sodium salt (NaDCC), along with the structurally similar trichloroisocyanuric acid (TCCA), have emerged as highly effective reagents for this purpose, particularly when used in conjunction with a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO. This catalytic system offers a mild, efficient, and cost-effective method for the selective oxidation of a wide range of primary alcohols to their corresponding aldehydes with high yields and selectivity.[1][2]
This protocol provides detailed application notes on the use of this compound and its derivatives for the selective oxidation of primary alcohols. It includes experimental procedures, quantitative data on substrate scope and yields, and a mechanistic overview.
Advantages of the DCC/TEMPO System
-
High Selectivity: The system demonstrates excellent chemoselectivity, oxidizing primary alcohols to aldehydes without significant formation of carboxylic acids.[1] It also shows selectivity for primary over secondary alcohols.[1][2]
-
Mild Reaction Conditions: The oxidation is typically carried out under mild conditions, often at room temperature or cooler (0-5°C), making it compatible with a wide range of functional groups.[1][2]
-
High Yields: The process consistently delivers high yields of the desired aldehyde, often in the range of 90-95%.
-
Cost-Effectiveness: Trichloroisocyanuric acid, a related and often used reagent, is commercially available and inexpensive.
-
Operational Simplicity: The reaction workup is often straightforward, involving simple filtration to remove the cyanuric acid byproduct, followed by standard aqueous workup and solvent removal.
Experimental Protocols
The following protocols are generalized from reported procedures and can be adapted for specific substrates.
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol using Trichloroisocyanuric Acid (TCCA) and TEMPO
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermal socket, suspend trichloroisocyanuric acid (1.10 mole equivalents) in dichloromethane (B109758) (DCM).
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve the primary alcohol (1.0 mole equivalent) and TEMPO (0.018 mole equivalents) in DCM.
-
Reaction: Slowly add the solution of the alcohol and TEMPO to the cooled suspension of TCCA over 20-30 minutes, maintaining the temperature at 0-5°C.
-
Monitoring: Stir the reaction mixture at 0-5°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the solid byproduct (cyanuric acid).
-
Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the crude aldehyde.
-
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Oxidation of Benzyl (B1604629) Alcohol using TCCA and TEMPO [3]
-
Reaction Setup: In a 100 mL sulfonation flask, suspend 4.3 g (18.5 mmol) of TCCA and 10 mg (0.06 mmol) of TEMPO in 40 mL of dichloromethane.
-
Cooling: Cool the stirred suspension to between -7°C and -9°C.
-
Substrate Addition: Over 20 minutes, add a solution of 5 g (46.2 mmol) of benzyl alcohol in 20 mL of dichloromethane.
-
Reaction: Maintain the reaction mixture at the same temperature for an additional 20 minutes.
-
Workup:
-
Filter the reaction mixture to remove the white precipitate.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with sodium chloride solution.
-
The crude product can be purified by distillation to yield benzaldehyde.
-
Quantitative Data
The TCCA/TEMPO system has been successfully applied to a variety of primary alcohols, affording the corresponding aldehydes in excellent yields.
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | Reference |
| 1 | 4-methoxybenzyl alcohol | 4-methoxybenzaldehyde | 91 | |
| 2 | Cinnamyl alcohol | Cinnamaldehyde | 85 | |
| 3 | Benzyl alcohol | Benzaldehyde | 88.6 | [3] |
| 4 | Geraniol | Geranial | ~90-95 (general yield) | |
| 5 | 1-Octanol | 1-Octanal | ~90-95 (general yield) |
Reaction Mechanism and Workflow
The reaction proceeds via a catalytic cycle involving TEMPO. The primary oxidant, this compound (or TCCA), oxidizes the catalytically active TEMPO to the N-oxoammonium ion. This highly electrophilic species is the active oxidant that converts the primary alcohol to the corresponding aldehyde, regenerating the hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized by the chloroisocyanuric acid to complete the catalytic cycle.
Caption: Experimental workflow for the oxidation of primary alcohols.
Caption: Catalytic cycle of TEMPO in the oxidation of primary alcohols.
Safety Considerations
-
This compound and trichloroisocyanuric acid are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses) should be worn, and all operations should be conducted in a fume hood.
-
The reaction can be exothermic. Proper temperature control, especially during the addition of the alcohol/TEMPO solution, is crucial to prevent runaway reactions.
Conclusion
The use of this compound and its derivatives in combination with catalytic TEMPO provides a robust and highly selective method for the oxidation of primary alcohols to aldehydes. The mild reaction conditions, high yields, and operational simplicity make this an attractive methodology for both academic research and industrial applications in drug development and fine chemical synthesis. The straightforward workup procedure further enhances its practicality. By following the outlined protocols and safety precautions, researchers can effectively utilize this powerful oxidative system.
References
Application Notes and Protocols for the Selective Oxidation of Secondary Alcohols with Dichloroisocyanuric Acid (DCCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals and fine chemicals. While numerous oxidizing agents are available, N-chloroimides like Dichloroisocyanuric Acid (DCCA) and its sodium salt (NaDCC) offer a cost-effective, readily available, and relatively safe alternative. These reagents can provide high yields and selectivity under mild conditions. This document provides a detailed protocol for the selective oxidation of secondary alcohols to ketones using DCCA, supported by quantitative data and a mechanistic overview. Although specific literature protocols for DCCA are scarce, the presented protocol is adapted from well-established procedures using the closely related and structurally similar Trichloroisocyanuric Acid (TCCA).[1][2]
Reaction Principle and Selectivity
The oxidation of alcohols by N-chloroimides such as DCCA is believed to proceed through the formation of an active chlorinating species. In the presence of a base like pyridine (B92270), an N-chloropyridinium species may be formed, which then acts as the oxidant.[2] The general mechanism involves the formation of a hypochlorite (B82951) ester intermediate from the alcohol, followed by an E2-type elimination to yield the ketone, hydrochloric acid, and cyanuric acid.[2]
A key advantage of this methodology is its chemoselectivity. Secondary alcohols are generally oxidized more readily than primary alcohols, allowing for selective transformation in molecules containing both functional groups.[2][3]
Quantitative Data Summary
The following table summarizes the yields for the oxidation of various secondary alcohols to their corresponding ketones using Trichloroisocyanuric Acid (TCCA) and pyridine. This data is presented as a strong proxy for the expected outcomes with DCCA due to the similar reactivity of the two reagents.
| Substrate (Secondary Alcohol) | Product (Ketone) | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 2-Octanol | 2-Octanone | Acetone (B3395972) | 20 | 92 | Hiegel & Nalbandy, 1992[1] |
| Cyclohexanol | Cyclohexanone | Acetone | 20 | 95 | Hiegel & Nalbandy, 1992[1] |
| 1-Phenylethanol (B42297) | Acetophenone (B1666503) | Acetone | 20 | 96 | Hiegel & Nalbandy, 1992[1] |
| Diphenylmethanol | Benzophenone | Acetone | 20 | 98 | Hiegel & Nalbandy, 1992[1] |
| Borneol | Camphor | Acetone | 20 | 94 | Hiegel & Nalbandy, 1992[1] |
| Menthol | Menthone | Acetone | 20 | 93 | Hiegel & Nalbandy, 1992[1] |
Experimental Protocol
This protocol describes the selective oxidation of a representative secondary alcohol, 1-phenylethanol, to acetophenone using DCCA and pyridine.
Materials:
-
This compound (DCCA)
-
1-Phenylethanol
-
Pyridine
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol (1.22 g, 10 mmol) and anhydrous acetone (40 mL).
-
Addition of Pyridine: Add pyridine (0.87 g, 11 mmol) to the solution and stir at room temperature for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DCCA: In a separate beaker, dissolve this compound (DCCA) (1.09 g, 5 mmol) in 20 mL of anhydrous acetone. Note: DCCA is the source of two chlorine atoms for oxidation.
-
Slowly add the DCCA solution to the reaction mixture dropwise over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-30 minutes).
-
Quenching: Once the reaction is complete, quench the reaction by adding 20 mL of 1 M hydrochloric acid.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude acetophenone can be further purified by distillation or column chromatography if necessary. A yield of approximately 96% is expected based on analogous reactions with TCCA.[1]
-
Visualizations
.dot
References
Application Notes and Protocols: Dichloroisocyanuric Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroisocyanuric acid (DCC), and its close analogue trichloroisocyanuric acid (TCCA), are versatile, inexpensive, and readily available reagents that have found significant application in organic synthesis.[1] Primarily known as oxidizing and chlorinating agents, these N-chloro compounds offer a convenient and efficient alternative to traditional reagents for the construction of a variety of heterocyclic scaffolds. Their ease of handling, mild reaction conditions, and high yields make them attractive tools for medicinal chemists and drug development professionals.[1] This document provides detailed application notes and experimental protocols for the use of these reagents in the synthesis of 1,3,4-oxadiazoles, along with an overview of their potential applications in the synthesis of other key heterocyclic systems.
Core Applications: Synthesis of 1,3,4-Oxadiazoles
A highly efficient, one-pot method for the synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles has been developed utilizing trichloroisocyanuric acid (TCCA) as a mild oxidizing and cyclodehydrating agent.[2] This protocol involves the condensation of various acylhydrazides with aldehydes, followed by oxidative cyclization at ambient temperature. The reaction proceeds with short reaction times and offers a broad substrate scope, accommodating both aromatic and heterocyclic starting materials.
Reaction Workflow
Caption: One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using TCCA.
Quantitative Data Summary
The following table summarizes the results from the one-pot synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles using TCCA.
| Entry | Acylhydrazide (R¹) | Aldehyde (R²) | Product | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 2,5-Diphenyl-1,3,4-oxadiazole | 2.0 | 85 |
| 2 | Phenyl | 4-Chlorophenyl | 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 2.5 | 82 |
| 3 | Phenyl | 4-Nitrophenyl | 2-Phenyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 3.0 | 80 |
| 4 | Phenyl | 4-Methoxyphenyl | 2-Phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 2.0 | 88 |
| 5 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 2.5 | 81 |
| 6 | 4-Nitrophenyl | Phenyl | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 3.5 | 78 |
| 7 | 4-Methylphenyl | Phenyl | 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole | 2.0 | 86 |
| 8 | Phenyl | 2-Furyl | 2-Phenyl-5-(2-furyl)-1,3,4-oxadiazole | 3.0 | 75 |
Experimental Protocol: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
Materials:
-
Acylhydrazide (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.4 mmol)
-
Ethanol (B145695) (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the acylhydrazide (1.0 mmol) in ethanol (10 mL), add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the in situ formation of the corresponding acylhydrazone.
-
To this mixture, add trichloroisocyanuric acid (TCCA) (0.4 mmol) in one portion.
-
Continue stirring the reaction mixture at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Other Potential Heterocyclic Syntheses
While detailed protocols are most readily available for oxadiazole synthesis, the reactivity of DCC and its analogs suggests their utility in the synthesis of other important heterocyclic systems. Researchers are encouraged to explore these possibilities.
Quinoxalines
Quinoxalines are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[3] While specific examples using DCC are scarce in the literature, the oxidative power of DCC could potentially be harnessed in a one-pot reaction starting from α-hydroxy ketones and o-phenylenediamines, where DCC would facilitate the in situ oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl, which would then undergo condensation.[4]
Benzimidazoles
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The use of an N-chloro compound like DCC could potentially drive the oxidative cyclization of an in situ formed Schiff base from an o-phenylenediamine and an aldehyde. Further investigation into this synthetic route is warranted.
Triazoles
The synthesis of triazoles typically involves well-established methods like the Huisgen cycloaddition.[5] The application of DCC or its analogs in triazole synthesis is not well-documented and would represent a novel area of investigation. One could envision a scenario where DCC acts as an oxidant in the formation of a precursor required for a subsequent cyclization reaction.
Conclusion
This compound and its analogue, trichloroisocyanuric acid, are powerful and versatile reagents for the synthesis of heterocyclic compounds. The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles at ambient temperature highlights the efficiency and mildness of this methodology. While their application in the synthesis of other heterocycles like quinoxalines, benzimidazoles, and triazoles is less explored, the inherent reactivity of these N-chloro compounds presents exciting opportunities for the development of novel and efficient synthetic protocols. The information and protocols provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for the Quantification of Available Chlorine from Dichloroisocyanuric Acid (DCCA)
Introduction
Dichloroisocyanuric acid (DCCA) and its sodium salt (NaDCC) are widely utilized as stable sources of free available chlorine for disinfection and sanitization in various applications, including water treatment, healthcare, and the food industry. The efficacy of DCCA as a disinfectant is directly proportional to the concentration of available chlorine, which is released upon dissolution in water. Accurate quantification of this available chlorine is therefore critical for ensuring proper disinfection, optimizing dosage, and meeting regulatory requirements.
These application notes provide detailed protocols for the two most common and reliable analytical methods for determining the available chlorine content from DCCA: Iodometric Titration and N,N-diethyl-p-phenylenediamine (DPD) Spectrophotometry. A comparative summary of their performance characteristics is also presented to aid researchers and drug development professionals in selecting the most appropriate method for their specific needs.
Comparative Quantitative Data
The selection of an analytical method often depends on factors such as the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters for the iodometric titration and DPD spectrophotometric methods for the determination of available chlorine.
| Parameter | Iodometric Titration | DPD Spectrophotometry |
| Principle | Redox titration | Colorimetric |
| Measurement Range | > 1 mg/L Cl₂[1][2] | 0.01 - 7.50 mg/L Cl₂[3] |
| Limit of Detection (LOD) | ~0.1 mg/L (potentiometric)[4] | 0.03 mg/L[3] |
| Limit of Quantification (LOQ) | Not consistently reported | 0.1 mg/L[3] |
| Precision (RSD%) | < 1% to 6.3% (context dependent)[5] | 4.7% for 0.47 mg/L chlorine[3] |
| Accuracy (Recovery %) | Typically high, near 100% | 98.4% for 0.46 mg/L chlorine[3] |
| Key Interferences | Oxidizing agents (e.g., manganese oxides, nitrites), reducing agents.[2] | Oxidized manganese, other oxidizing agents, high levels of combined chlorine. |
| Throughput | Lower | Higher |
Experimental Protocols
Iodometric Titration Method
This method is a classic and robust technique for determining the total available chlorine content. It is based on the principle that chlorine, in an acidic medium, oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Materials and Reagents:
-
DCCA sample
-
Potassium iodide (KI), crystal or 5% (w/v) solution
-
Glacial acetic acid or 1:5 (v/v) diluted sulfuric acid[4]
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1% w/v)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Protocol:
-
Sample Preparation: Accurately weigh a quantity of the DCCA sample sufficient to yield a final concentration within the optimal range of the titration. Dissolve the sample in a known volume of deionized water in a volumetric flask.
-
Reaction: Pipette a known volume of the DCCA solution into a 250 mL Erlenmeyer flask. Add approximately 1 g of potassium iodide crystals or 1 mL of a 5% KI solution.[4]
-
Acidification: Acidify the solution by adding 5 mL of glacial acetic acid or diluted sulfuric acid to lower the pH to between 3 and 4.[2] Swirl the flask to mix the contents. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
-
Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely, indicating the endpoint.
-
Calculation: The concentration of available chlorine is calculated using the following formula:
Available Chlorine (mg/L) = (A x N x 35.45 x 1000) / V
Where:
-
A = volume of Na₂S₂O₃ titrant used (mL)
-
N = normality of the Na₂S₂O₃ solution
-
35.45 = equivalent weight of chlorine
-
V = volume of the sample taken (mL)
-
Workflow for Iodometric Titration
Caption: Workflow for available chlorine determination by iodometric titration.
DPD Spectrophotometric Method
The DPD method is a colorimetric technique widely used for the determination of free and total available chlorine.[6] In this method, N,N-diethyl-p-phenylenediamine (DPD) is oxidized by chlorine to produce a magenta-colored compound.[6] The intensity of the color is directly proportional to the chlorine concentration and is measured using a spectrophotometer.
Materials and Reagents:
-
DCCA sample
-
DPD reagent (commercially available in powder pillows or liquid form)
-
Phosphate buffer solution (pH 6.2-6.5)
-
Potassium iodide (for total chlorine determination)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Protocol for Free Available Chlorine:
-
Sample Preparation: Prepare a solution of the DCCA sample in deionized water, ensuring the final concentration will be within the measurement range of the spectrophotometer (typically 0.1 to 4.0 mg/L).[6]
-
Color Development: Pipette a known volume of the DCCA solution (e.g., 10 mL) into a clean cuvette. Add the contents of one DPD Free Chlorine reagent powder pillow or the specified volume of liquid DPD reagent.[7] Cap the cuvette and invert several times to mix.
-
Measurement: Immediately place the cuvette in the spectrophotometer and measure the absorbance at a wavelength of 515 nm or as specified by the reagent manufacturer.
-
Blank Measurement: Use a cuvette containing the DCCA solution without the DPD reagent as a blank to zero the spectrophotometer.
-
Quantification: Determine the concentration of free available chlorine from a calibration curve prepared using chlorine standards of known concentrations.
Protocol for Total Available Chlorine:
-
Follow steps 1 and 2 for free available chlorine.
-
After the initial DPD reagent addition, add a specified amount of potassium iodide to the same cuvette. This is often included in "Total Chlorine" DPD reagent packs.[6]
-
Allow a reaction time of 3-6 minutes for the combined chlorine to react.[7]
-
Measure the absorbance at 515 nm.
-
Quantify the total available chlorine using a calibration curve.
Workflow for DPD Spectrophotometric Method
Caption: Workflow for available chlorine determination by DPD spectrophotometry.
Discussion on Method Selection
Iodometric titration is a primary standard method that is highly accurate and precise, making it suitable for the quality control of raw DCCA material or concentrated solutions. However, it is more labor-intensive, requires larger sample volumes, and is less sensitive than the DPD method.
The DPD spectrophotometric method is rapid, requires smaller sample volumes, and offers higher sensitivity, making it ideal for routine monitoring of diluted DCCA solutions, such as in water treatment applications. The availability of pre-packaged reagents enhances its convenience and reproducibility. Care must be taken to avoid interferences, and regular calibration of the spectrophotometer is essential for accurate results.
Note on HPLC Methods:
While High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, it is not a standard or practical method for the direct quantification of available chlorine from DCCA. HPLC methods are more commonly employed for the analysis of the degradation products of DCCA, such as cyanuric acid.[8][9][10] The reactive nature of available chlorine makes it unsuitable for typical HPLC analysis. Therefore, for the specific purpose of quantifying the active disinfecting component of DCCA, iodometric titration or DPD spectrophotometry are the recommended methods.
References
- 1. dec.vermont.gov [dec.vermont.gov]
- 2. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hiranuma.com [hiranuma.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing Chlorine Measurement Methods [ysi.com]
- 7. benchchem.com [benchchem.com]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes: HPLC Determination of Cyanuric Acid from DCCA Degradation
Introduction
Sodium dichloroisocyanurate (DCCA) is a widely used disinfectant and sanitizer that releases free chlorine in water. A primary degradation product of DCCA in aqueous solutions is cyanuric acid. Monitoring the concentration of cyanuric acid is crucial in various applications, such as swimming pool water management, to prevent issues like chlorine stabilization reduction and potential health concerns. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the quantitative analysis of cyanuric acid. This document provides detailed protocols and application notes for the determination of cyanuric acid resulting from DCCA degradation using reversed-phase HPLC.
Principle of the Method
This method utilizes reversed-phase HPLC to separate cyanuric acid from other components in an aqueous sample. The separation is typically achieved on a C18 or Phenyl stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. Cyanuric acid is detected by its UV absorbance at a low wavelength, typically around 213-225 nm. Quantification is performed by comparing the peak area of cyanuric acid in the sample to that of known standards.
Data Presentation
The following table summarizes typical quantitative data for different HPLC methods used for cyanuric acid determination.
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl Column) | Method 3 (Porous Graphitic Carbon) |
| Column | µ-Bondapak C18, 10-µm | Phenyl Column | Porous Graphitic Carbon (PGC) |
| Mobile Phase | 0.005 M Na2HPO4, 5:95 (v/v) methanol:water (pH 7.0)[1] | Phosphate buffer (pH 6.7)[2][3] | Phosphate buffer (pH 9.1)[2][3] |
| Flow Rate | 1.0 - 3.0 L/min (for sampling pump); HPLC flow rate not specified[1] | Not specified | Not specified |
| Detection Wavelength | 225 nm[1] | 213 nm[2][3] | 213 nm[2][3] |
| Injection Volume | 15 µL[1] | Not specified | Not specified |
| Retention Time | Not specified | ~ 4 min[2][3] | ~ 8 min[2][3] |
| Limit of Detection (LOD) | 0.3 µg per sample[1] | 0.07 mg/L[2][3] | 0.02 mg/L[2][3] |
| Linear Range | 1 to 750 µg per sample[1] | 0.5 - 125 mg/L[4] | Not specified |
| Recovery | 98-100%[1] | 99.8% (for fortified pool water)[2] | Not specified |
Experimental Protocols
Protocol 1: General HPLC Determination of Cyanuric Acid
This protocol is a generalized procedure based on common reversed-phase HPLC methods.
1. Materials and Reagents
-
Cyanuric acid standard (≥98% purity)
-
Sodium dichloroisocyanurate (DCCA)
-
Disodium hydrogen phosphate heptahydrate (Na2HPO4·7H2O), reagent grade[1]
-
Methanol, HPLC grade[1]
-
Water, HPLC grade or distilled[1]
-
Hydrochloric acid (HCl), 1 M (aqueous)[1]
-
Syringe filters, 0.45 µm
2. Instrument and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., µ-Bondapak C18, 10-µm particle size)[1]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Ultrasonic bath
3. Preparation of Solutions
-
Mobile Phase (0.005 M Na2HPO4, 5:95 (v/v) methanol:water, pH 7.0): Dissolve 5.36 g of Na2HPO4·7H2O in 2000 mL of water.[1] Add 200 mL of methanol.[1] Adjust the final volume to 3990 mL with water.[1] Adjust the pH to 7.0 with 1 M HCl.[1] Filter and degas the mobile phase before use.
-
Cyanuric Acid Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of cyanuric acid in the mobile phase to make a 25 mL solution.[1] An ultrasonic bath can be used to aid dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation from DCCA Degradation Study
-
Initiate the DCCA degradation in an aqueous solution under the desired experimental conditions (e.g., temperature, pH, UV exposure).
-
At specified time points, collect aliquots of the reaction mixture.
-
To stop the degradation process, ascorbic acid can be added to the sample to quench any remaining free chlorine.[4]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
If the expected cyanuric acid concentration is high, dilute the sample with the mobile phase to fall within the calibration curve range.
5. HPLC Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to 225 nm.[1]
-
Inject a fixed volume (e.g., 15 µL) of the prepared standards and samples.[1]
-
Record the chromatograms and integrate the peak area for cyanuric acid.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the cyanuric acid standards against their known concentrations.
-
Determine the concentration of cyanuric acid in the samples by interpolating their peak areas on the calibration curve.
-
Apply the appropriate dilution factor to calculate the final concentration in the original sample.
Visualizations
Caption: DCCA degradation to cyanuric acid.
Caption: HPLC analysis workflow.
References
Application Notes and Protocols for Water Disinfection Using Sodium Dichloroisocyanurate (NaDCC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of sodium dichloroisocyanurate (NaDCC) in water disinfection protocols. This document outlines the mechanism of action, provides detailed experimental protocols for efficacy testing, and presents quantitative data on its performance against various waterborne pathogens. Additionally, it addresses the influence of critical water quality parameters and the formation of disinfection byproducts.
Introduction to Sodium Dichloroisocyanurate (NaDCC)
Sodium dichloroisocyanurate is a stable, chlorine-releasing compound widely used for water disinfection.[1] It is available in granular and tablet form, offering advantages in terms of ease of storage, transport, and dosing compared to liquid sodium hypochlorite (B82951) (bleach) or chlorine gas.[2] When dissolved in water, NaDCC rapidly hydrolyzes to release hypochlorous acid (HOCl), the primary active disinfecting agent responsible for inactivating a broad spectrum of microorganisms, including bacteria, viruses, and protozoa.[3][4]
Mechanism of Action
The disinfection efficacy of NaDCC is attributed to the oxidizing power of hypochlorous acid. HOCl penetrates the cell walls of microorganisms and reacts with cellular components, including proteins, nucleic acids, and enzymes, leading to disruption of metabolic processes and cell death.[5]
A key feature of NaDCC is its equilibrium chemistry in water. It establishes an equilibrium between free available chlorine (FAC) in the form of HOCl and chlorinated isocyanurates, which act as a chlorine reservoir. As HOCl is consumed in the disinfection process, the equilibrium shifts to release more HOCl, providing a sustained disinfecting action.[2]
Caption: Mechanism of NaDCC disinfection in water.
Quantitative Data on Disinfection Efficacy
The effectiveness of a disinfectant is often expressed in terms of log reduction of a specific microorganism or as a CT value, where C is the concentration of the disinfectant (in mg/L) and T is the contact time (in minutes). A higher CT value indicates that a higher disinfectant concentration or a longer contact time is required for inactivation.
Bactericidal Efficacy of NaDCC
The following table summarizes the bactericidal efficacy of NaDCC against common waterborne bacteria.
| Microorganism | NaDCC Concentration (mg/L as available Cl₂) | Contact Time (min) | Log Reduction | pH | Temperature (°C) | Organic Load | Reference |
| Escherichia coli | 1.0 | 30 | >5 | 7.0 | 20 | Low | [3] |
| Escherichia coli | 5.0 | 10 | >6 | 7.2 | 25 | Low | [6] |
| Escherichia coli O157:H7 | 1.0 | 5 | >4.5 | Not Specified | Not Specified | Low | [6] |
| Pseudomonas aeruginosa | 5.0 (as av.Cl) | 2 | >5 | 6.6 | Not Specified | Low | [7] |
| Pseudomonas aeruginosa | 100 (as av.Cl) | 2 | >5 | 6.6 | Not Specified | 1% Horse Serum | [7] |
| Salmonella enterica | Not Specified | 10 | Efficacy met | Not Specified | Not Specified | Not Specified | [5] |
| Enterococcus faecalis | 20,000 (2%) | 7 days | Similar to 2% NaOCl | Not Specified | 37 | High | [8] |
Virucidal Efficacy of NaDCC (Data primarily based on Free Chlorine as a proxy)
Direct CT values for NaDCC against many viruses are limited in publicly available literature. The following data for free chlorine provides a reasonable estimate. A minimum 4-log reduction of enteric viruses is generally recommended for drinking water treatment.[9]
| Virus | Free Chlorine (mg/L) | Contact Time (min) | CT Value (mg·min/L) for 4-log inactivation | pH | Temperature (°C) | Reference |
| Rotavirus | 0.2 - 1.0 | Not Specified | 1.2 - 2.5 | 7.0 | 20 | [10] |
| Hepatitis A Virus | 1.0 | <10 | <10 | 7.0 | 5 | [11] |
| Norovirus (Murine Norovirus as surrogate) | 0.2 - 1.0 | Not Specified | ≤0.034 (for 3-log) | 7-8 | 5 | [3][8] |
| Enteroviruses (general) | Not Specified | Not Specified | 6 - 8 (for 4-log) | 6-9 | 5-10 | [4] |
Protozoan Efficacy of NaDCC
Protozoan cysts are generally more resistant to chlorine-based disinfectants than bacteria and viruses.
| Microorganism | NaDCC Concentration (g/L) | Contact Time (hours) | % Reduction | Reference |
| Giardia lamblia | 1 | 1-2 | 100 | [12] |
| Cryptosporidium | 1 | 1-2 | Significant | [12] |
Note: The high concentration and long contact time required for protozoa highlight the challenge of inactivating these pathogens with chlorine-based disinfectants alone.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the efficacy of NaDCC in a laboratory setting.
Protocol for Determining Bactericidal Efficacy (Log Reduction Assay)
This protocol is adapted from standard suspension test methodologies.
Objective: To determine the log reduction of a specific bacterial strain after exposure to NaDCC.
Materials:
-
NaDCC tablets or granules
-
Sterile, chlorine-demand-free buffered water (e.g., phosphate-buffered saline, pH 7.2)
-
Test bacterial strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 15442)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile test tubes and pipettes
-
Neutralizer solution (e.g., 0.1% sodium thiosulfate (B1220275) in buffered peptone water)
-
Incubator
-
Colony counter
Procedure:
-
Preparation of NaDCC Stock Solution: Prepare a concentrated stock solution of NaDCC in sterile buffered water. The concentration should be at least 10 times the desired final test concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight in broth medium. Centrifuge the culture, wash the pellet with sterile buffered water, and resuspend to achieve a high-density stock (e.g., 10⁸-10⁹ CFU/mL).
-
Disinfection Assay: a. In a sterile test tube, add 9.9 mL of the desired NaDCC working solution. b. At time zero, add 0.1 mL of the bacterial inoculum to the NaDCC solution, vortex immediately. This will result in a 1:100 dilution of the inoculum. c. At predetermined contact times (e.g., 1, 5, 10, 30 minutes), transfer 1 mL of the bacteria-disinfectant mixture to 9 mL of neutralizer solution and mix thoroughly.
-
Enumeration of Survivors: a. Perform serial 10-fold dilutions of the neutralized sample in buffered peptone water. b. Plate 0.1 mL of appropriate dilutions onto agar (B569324) plates in duplicate. c. Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 24-48 hours).
-
Controls: a. Inoculum Control: Add 0.1 mL of the bacterial inoculum to 9.9 mL of sterile buffered water (without NaDCC) and enumerate at time zero to determine the initial bacterial concentration. b. Neutralizer Toxicity Control: Add 1 mL of the NaDCC working solution to 9 mL of neutralizer, then add a low concentration of the test organism and enumerate. c. Neutralizer Efficacy Control: Add 1 mL of the NaDCC working solution to 9 mL of neutralizer, mix, then add the test organism, and enumerate after a short contact time.
-
Calculation of Log Reduction:
-
Log Reduction = log₁₀(Initial bacterial count / Bacterial count after treatment)
-
Caption: Workflow for Bactericidal Efficacy Log Reduction Assay.
Protocol for Determining Virucidal Efficacy
This protocol is a generalized approach based on standards like ASTM E1053 for surface disinfection, adapted for a suspension test relevant to water disinfection.[13]
Objective: To determine the log reduction of a specific virus after exposure to NaDCC.
Materials:
-
NaDCC tablets or granules
-
Sterile, chlorine-demand-free buffered water
-
Test virus (e.g., Murine Norovirus as a surrogate for human norovirus, Rotavirus, Adenovirus)
-
Host cell line for the test virus
-
Cell culture medium and reagents
-
Sterile test tubes and pipettes
-
Neutralizer solution (e.g., sodium thiosulfate in cell culture medium)
-
Tissue culture plates
-
Incubator (CO₂)
Procedure:
-
Preparation of NaDCC and Virus Stocks: Prepare as described in the bactericidal protocol, ensuring the virus stock has a high titer.
-
Disinfection Assay: a. In a sterile tube, mix 0.9 mL of the NaDCC working solution with 0.1 mL of the virus stock. b. At specified contact times, transfer an aliquot to a neutralizer solution. The dilution factor upon neutralization should be sufficient to reduce the cytotoxicity of NaDCC to the host cells.
-
Quantification of Infectious Virus: a. Perform serial dilutions of the neutralized samples. b. Inoculate the appropriate host cell line with the dilutions. c. Incubate the cell cultures and observe for cytopathic effects (CPE) or perform a plaque assay. d. Calculate the viral titer (e.g., TCID₅₀/mL or PFU/mL).
-
Controls: Include controls for initial virus titer, neutralizer effectiveness, and cytotoxicity of the disinfectant on the host cells.
-
Calculation of Log Reduction:
-
Log Reduction = log₁₀(Initial viral titer / Viral titer after treatment)
-
Protocol for Measuring Free and Total Available Chlorine
Accurate measurement of the available chlorine concentration is critical for disinfection studies. The DPD (N,N-diethyl-p-phenylenediamine) colorimetric method is commonly used.
Objective: To measure the concentration of free and total available chlorine in a NaDCC solution.
Materials:
-
DPD reagent (powder pillows or tablets)
-
Spectrophotometer or colorimeter with appropriate vials
-
Chlorine-free deionized water
Procedure for Free Available Chlorine (FAC):
-
Fill a sample vial with 10 mL of the NaDCC solution.
-
Add the contents of one DPD Free Chlorine reagent powder pillow to the vial.
-
Cap the vial and invert several times to mix.
-
A pink to red color will develop if free chlorine is present.
-
Immediately place the vial in the spectrophotometer and read the concentration in mg/L as Cl₂.
Procedure for Total Available Chlorine (TAC):
-
Use the same sample from the free chlorine measurement (or a fresh 10 mL sample).
-
Add the contents of one DPD Total Chlorine reagent powder pillow to the vial.
-
Cap and invert to mix.
-
Allow the reaction to proceed for the time specified by the reagent manufacturer (typically 3-6 minutes).
-
Place the vial in the spectrophotometer and read the concentration in mg/L as Cl₂.
Factors Influencing Disinfection Efficacy
Effect of pH
The pH of the water significantly impacts the equilibrium between the highly effective hypochlorous acid (HOCl) and the less effective hypochlorite ion (OCl⁻). NaDCC solutions are typically in the slightly acidic to neutral pH range (pH 6-7), which favors the formation of HOCl, making it effective over a broader pH range compared to sodium hypochlorite, which is alkaline.[2][14]
Caption: Influence of pH on active chlorine species.
Effect of Organic Load
The presence of organic matter (e.g., from soil, decaying vegetation) in water can significantly reduce the effectiveness of chlorine-based disinfectants. Organic matter reacts with and consumes free available chlorine, reducing the amount available for microbial inactivation. This is often referred to as "chlorine demand". NaDCC has been shown to perform better than sodium hypochlorite in the presence of organic matter due to its chlorine reservoir capacity.[5]
Effect of Temperature
In general, disinfection reactions proceed faster at higher temperatures. Therefore, at lower water temperatures, a higher disinfectant concentration or a longer contact time (a higher CT value) is required to achieve the same level of microbial inactivation.[15][16]
Disinfection Byproducts (DBPs)
A potential concern with all chlorine-based disinfectants is the formation of disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), when chlorine reacts with natural organic matter in the water.[17] Studies have shown that when using NaDCC for household water treatment, the levels of THMs formed are generally below the World Health Organization (WHO) guideline values.[13]
Table: Trihalomethane (THM) Formation from NaDCC in Various Water Sources
| Water Source | Turbidity (NTU) | NaDCC Dose (mg/L) | Total THMs (µg/L) after 24h | Reference |
| River | High | 4 | 73.3 | [13] |
| Lake | High | 4 | 45.1 | [13] |
| Open Well | Low | 2 | 15.8 | [13] |
| Borehole | Low | 2 | 10.2 | [13] |
| Tap Water | Low | 2 | 6.8 | [13] |
Stability of NaDCC Solutions
NaDCC in solid form is very stable, with a shelf life of several years.[2] However, once dissolved in water, the available chlorine concentration will decrease over time. The rate of decay is influenced by factors such as temperature, exposure to sunlight, and the presence of organic matter. It is recommended to prepare fresh solutions daily for optimal efficacy.
Safety Precautions
-
Always handle NaDCC in a well-ventilated area.
-
Avoid inhaling dust from the powder or granules.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Do not mix NaDCC with acidic substances, as this can release toxic chlorine gas.
-
Store NaDCC in a cool, dry place away from direct sunlight and incompatible materials.
These application notes and protocols are intended to provide a foundation for researchers working with NaDCC. It is essential to adapt and validate these methods for specific experimental conditions and to adhere to all relevant safety guidelines.
References
- 1. Insights to estimate exposure to regulated and non-regulated disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turi.org [turi.org]
- 3. Effects of source water quality on chlorine inactivation of adenovirus, coxsackievirus, echovirus, and murine norovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. files.knowyourh2o.com [files.knowyourh2o.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Source Water Quality on Chlorine Inactivation of Adenovirus, Coxsackievirus, Echovirus, and Murine Norovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gov.mb.ca [gov.mb.ca]
- 10. Effects of temperature and sand on E. coil survival in a northern lake water microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Virucidal efficacy and virucidal inactivation studies - Eurofins Scientific [eurofins.com]
- 13. Disinfection By-Product Formation and Mitigation Strategies in Point-of-Use Chlorination with Sodium Dichloroisocyanurate in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 14. turi.org [turi.org]
- 15. Effects of Temperature and pH on Reduction of Bacteria in a Point-of-Use Drinking Water Treatment Product for Emergency Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inactivation of Adenoviruses, Enteroviruses, and Murine Norovirus in Water by Free Chlorine and Monochloramine - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Standard Solutions of Dichloroisocyanuric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroisocyanuric acid (DCCNa), available as a sodium salt (Sodium Dichloroisocyanurate), is a stable source of free available chlorine (FAC) in the form of hypochlorous acid (HOCl) when dissolved in water.[1][2] Its stability in solid form and controlled release of chlorine in solution make it a preferred reagent for various applications, including disinfection, sanitation, and as a stable chlorine standard in analytical laboratories.[2][3]
This document provides detailed protocols for the preparation of standard solutions of this compound, methods for verifying their concentration, and data regarding their stability.
Chemical and Physical Properties
This compound is a white crystalline powder or granular solid with a slight chlorine odor.[1][4] It is an oxidizing agent and should be handled with appropriate safety precautions. When dissolved in water, it rapidly hydrolyzes to release hypochlorous acid and establishes a complex equilibrium with various chlorinated and non-chlorinated isocyanurates.[1][2][5] This equilibrium allows for a continuous release of free available chlorine as it is consumed in reactions.[2]
Safety Precautions
Handle this compound and its solutions with care, adhering to the following safety guidelines:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust generation, use a NIOSH-approved respirator.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatibilities: Avoid contact with combustible materials, reducing agents, strong acids, and bases.[6] Contact with acids can liberate toxic chlorine gas.
-
Storage: Store the solid compound in a cool, dry, well-ventilated area away from direct sunlight and moisture.[7] Keep the container tightly sealed.
-
Disposal: Dispose of solutions and excess solid waste according to local regulations for hazardous waste.
Preparation of a 1000 mg/L Free Chlorine Standard Stock Solution
This protocol is adapted from established analytical methods for preparing a standard solution of free chlorine.[8]
4.1 Materials and Equipment
-
Sodium Dichloroisocyanurate (analytical grade)
-
Deionized or distilled water (for analysis)
-
1000 mL calibrated volumetric flask
-
Analytical balance
-
Weighing paper/boat
-
Spatula
-
Funnel
-
Beaker
4.2 Experimental Protocol
-
Weighing: Accurately weigh 1.850 g of Sodium Dichloroisocyanurate using an analytical balance.[8]
-
Dissolution: Quantitatively transfer the weighed solid into a 1000 mL volumetric flask using a funnel.
-
Rinsing: Rinse the weighing paper/boat and funnel with a small amount of deionized water to ensure all the solid is transferred into the flask.
-
Initial Dilution: Add approximately 500 mL of deionized water to the volumetric flask.
-
Mixing: Swirl the flask gently to dissolve the solid completely.
-
Final Dilution: Once the solid is fully dissolved, bring the solution to the 1000 mL mark with deionized water.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the contents ("1000 mg/L Free Chlorine Standard"), preparation date, and your initials. Store the solution in a refrigerator.
Verification of Free Available Chlorine Concentration by Iodometric Titration
To ensure the accuracy of the prepared standard solution, its free available chlorine concentration should be verified using iodometric titration.[9]
5.1 Principle
Free available chlorine from the this compound solution will oxidize iodide ions (I⁻) from potassium iodide (KI) to free iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
5.2 Materials and Equipment
-
Prepared this compound standard solution
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
-
Graduated cylinders
5.3 Experimental Protocol
-
Sample Preparation: Pipette a known volume (e.g., 50.0 mL) of the prepared this compound standard solution into a 250 mL Erlenmeyer flask.
-
Addition of KI: Add approximately 1 g of potassium iodide to the flask and swirl to dissolve.
-
Acidification: Carefully add 5 mL of glacial acetic acid to the flask and mix. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Indicator Addition: Add 1-2 mL of starch indicator solution. The solution will turn a deep blue color.
-
Endpoint Determination: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears.
-
Record Volume: Record the volume of sodium thiosulfate solution used.
-
Replicates: Repeat the titration at least two more times for accuracy.
5.4 Calculation of Free Available Chlorine
The concentration of free available chlorine (in mg/L) can be calculated using the following formula:
Free Available Chlorine (mg/L) = (A x N x 35.45 x 1000) / V
Where:
-
A = Volume of Na₂S₂O₃ used in mL
-
N = Normality of the Na₂S₂O₃ solution
-
35.45 = Equivalent weight of chlorine
-
V = Volume of the this compound solution sample used in mL
Stability of this compound Solutions
The stability of this compound solutions is influenced by factors such as temperature, light exposure, and initial concentration.
| Parameter | Condition | Stability | Reference |
| Storage Temperature | Refrigerator (cool place) | Stable for one day | |
| Storage Temperature | 25°C, 30°C, 35°C | Shelf-life decreases with increasing temperature | [10] |
| Light Exposure | Sunlight/UV light | Accelerates degradation | [11] |
| Concentration | 0.05% and 0.5% solutions | Higher concentration may have slightly longer shelf-life under same conditions | [10] |
Note: For critical applications, it is recommended to prepare fresh solutions daily.
Visualizations
Experimental Workflow for Standard Solution Preparation
Caption: Workflow for preparing a 1000 mg/L free chlorine standard solution.
Chemical Equilibrium of Sodium Dichloroisocyanurate in Water
Caption: Equilibrium of Sodium Dichloroisocyanurate in an aqueous solution.
References
- 1. fao.org [fao.org]
- 2. DISINFECTANT FOR DRINKING-WATER: SODIUM DICHLOROISOCYANURATE (JECFA 52, 2004) [inchem.org]
- 3. rawchemicalmart.com [rawchemicalmart.com]
- 4. This compound | 2782-57-2 [chemicalbook.com]
- 5. who.int [who.int]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. News - Safe Storage and Transportation of Sodium Dichloroisocyanurate: Ensuring Chemical Safety [yuncangchemical.com]
- 8. scispace.com [scispace.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. NEMI Method Summary - 4500-Cl B [nemi.gov]
Application Notes and Protocols: Dichloroisocyanuric Acid in the N-Chlorination of Amines and Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroisocyanuric acid (DCCA) and its sodium salt (NaDCC), along with the closely related trichloroisocyanuric acid (TCCA), are efficient, stable, and cost-effective reagents for the N-chlorination of a wide range of amines and amides. These reagents serve as excellent sources of electrophilic chlorine, enabling the formation of N-chloroamines and N-chloroamides under mild reaction conditions. The resulting N-chlorinated compounds are valuable synthetic intermediates, finding application in various transformations, including the synthesis of nitrogen-containing heterocycles, Hofmann rearrangement, and the generation of nitrenium ions.
This document provides detailed application notes and experimental protocols for the N-chlorination of primary and secondary amines, as well as a variety of amides, using this compound and its derivatives.
General Reaction Mechanism
The N-chlorination of amines and amides with this compound proceeds via an electrophilic chlorination mechanism. The nitrogen atom of the amine or amide acts as a nucleophile, attacking one of the electrophilic chlorine atoms of DCCA. The reaction is typically carried out in an organic solvent, and the cyanuric acid byproduct can be easily removed by filtration.
N-Chlorination of Amines
Primary aliphatic amines are readily converted to their corresponding N,N-dichloroamines in high yields when treated with this compound or its derivatives.[1] Secondary aliphatic amines similarly undergo monochlorination to afford N-chloroamines.[1] Aromatic amines, however, are generally poor substrates for this reaction, exhibiting very slow conversion rates.[1]
Quantitative Data for N-Chlorination of Amines
| Entry | Amine Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | N,N-Dichlorobenzylamine | TCCA | CH₂Cl₂ | 1 | >95 |
| 2 | n-Butylamine | N,N-Dichloro-n-butylamine | TCCA | CH₂Cl₂ | 1 | >95 |
| 3 | Cyclohexylamine | N,N-Dichlorocyclohexylamine | TCCA | CH₂Cl₂ | 1 | >95 |
| 4 | Dibenzylamine | N-Chlorodibenzylamine | TCCA | CH₂Cl₂ | 1 | >95 |
| 5 | Di-n-butylamine | N-Chloro-di-n-butylamine | TCCA | CH₂Cl₂ | 1 | >95 |
| 6 | Piperidine | N-Chloropiperidine | TCCA | CH₂Cl₂ | 1 | >95 |
Data sourced from studies using Trichloroisocyanuric Acid (TCCA), a close analog of DCCA.[1]
Experimental Protocol: N,N-Dichlorination of a Primary Amine (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂) at a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trichloroisocyanuric acid (TCCA) (0.7 equiv., providing 2.1 equiv. of active chlorine) portion-wise over 5-10 minutes. Note: this compound (DCCA) can be used as an alternative; stoichiometry may need adjustment based on the available chlorine content.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct. Wash the filter cake with a small amount of dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude N,N-dichloroamine. The product is often obtained in high purity and can be used in subsequent steps without further purification.[1] If necessary, purification can be achieved by flash chromatography on silica (B1680970) gel.
N-Chlorination of Amides
This compound and its derivatives are highly effective for the N-chlorination of a diverse range of amides, including primary and secondary amides, lactams, and carbamates. The reactions are generally high-yielding and proceed under mild conditions.
Quantitative Data for N-Chlorination of Amides
| Entry | Amide Substrate | Product | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzamide | N-Chlorobenzamide | TCCA | Methanol | 1 | 92 |
| 2 | p-Toluamide | N-Chloro-p-toluamide | TCCA | Methanol | 1 | 94 |
| 3 | Hexanamide | N-Chlorohexanamide | TCCA | Methanol | 1 | - |
| 4 | Octanamide | N-Chlorooctanamide | TCCA | Methanol | 1 | 87 |
| 5 | Decanamide | N-Chlorodecanamide | TCCA | Methanol | 1 | 98 |
| 6 | 2-Phenylacetamide | N-Chloro-2-phenylacetamide | TCCA | Methanol | 1 | 98 |
| 7 | Cyclohexanecarboxamide | N-Chlorocyclohexanecarboxamide | TCCA | Methanol | 1 | 68 |
Data sourced from studies using Trichloroisocyanuric Acid (TCCA).
Experimental Protocol: N-Chlorination of a Primary Amide (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve the primary amide (1.0 equiv.) in methanol.
-
Reagent Addition: To the stirred solution at room temperature, add trichloroisocyanuric acid (TCCA) (0.37 equiv., providing 1.1 equiv. of active chlorine). Note: this compound (DCCA) can be used as an alternative; stoichiometry may need adjustment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The formation of a precipitate (cyanuric acid) is typically observed. Monitor the reaction by TLC.
-
Work-up: After 1 hour, filter the mixture to remove the solid cyanuric acid. Wash the solid with a small amount of methylene (B1212753) chloride.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude N-chloroamide can be purified by recrystallization or flash chromatography.
Visualizations
Caption: General reaction mechanism for N-chlorination.
Caption: A typical experimental workflow for N-chlorination.
References
Troubleshooting & Optimization
Improving the stability of Dichloroisocyanuric acid solutions for laboratory use
Welcome to the Technical Support Center for Dichloroisocyanuric Acid (DCC) and its sodium salt (NaDCC) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these solutions for laboratory use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCC) and why is its stability in solution a concern?
This compound and its more commonly used sodium salt, Sodium Dichloroisocyanurate (NaDCC), are stable solid sources of free available chlorine. When dissolved in water, they release hypochlorous acid (HOCl), the active disinfecting and oxidizing agent.[1][2] The stability of these solutions is a concern because the concentration of available chlorine can decrease over time, leading to inconsistent and unreliable experimental results.
Q2: What are the main factors that affect the stability of DCC solutions?
The stability of DCC solutions is primarily affected by the following factors:
-
pH: The pH of the solution plays a crucial role. Solutions with a pH between 6.5 and 7.5 are generally more stable.[3][4] Higher pH values can accelerate the degradation of hypochlorous acid.[5]
-
Temperature: Higher temperatures increase the rate of chlorine degradation.[5] It is recommended to store solutions in a cool environment.
-
Light Exposure: Ultraviolet (UV) light can significantly accelerate the decomposition of available chlorine. Solutions should be stored in opaque containers or in the dark.
-
Presence of Contaminants: Organic and inorganic contaminants in the water used for dilution can consume available chlorine, reducing the solution's concentration.[5]
Q3: How long are DCC solutions typically stable?
The stability of DCC solutions is highly dependent on the storage conditions. For laboratory purposes, it is best practice to prepare fresh solutions daily. One study suggests a maximum shelf-life of only two days for NaDCC solutions at 35°C.[6] For a standard solution of 1000 mg/L free chlorine prepared from NaDCC, stability is maintained for one day when stored in a refrigerator.
Q4: Can I use a buffer to improve the stability of my DCC solution?
Yes, using a buffer to maintain the pH in the optimal range of 6.5-7.5 can help improve stability.[3][4] Phosphate and borate (B1201080) buffers are commonly used in laboratory settings for pH control. However, it is crucial to ensure the buffer components do not react with chlorine.
-
Phosphate Buffers: These are effective at maintaining a stable pH.[7]
-
Borate Buffers: These can also be used to maintain a stable pH.[8][9]
It is recommended to test the compatibility of the chosen buffer with your specific experimental setup.
Troubleshooting Guides
This section addresses specific issues you may encounter when working with DCC solutions.
Issue 1: Inconsistent or Non-reproducible Experimental Results
Question: I am using a freshly prepared DCC solution in my assay, but my results are inconsistent between experiments. What could be the cause?
| Possible Cause | Solution |
| Degradation of DCC Solution | Even freshly prepared solutions can degrade if not handled properly. Prepare the solution immediately before use and protect it from light and heat. |
| Inaccurate Initial Concentration | The "available chlorine" content of the solid DCC or NaDCC can vary. It is crucial to determine the exact initial concentration of your solution using a standardized method like iodometric titration. |
| pH Fluctuation | The pH of your reaction mixture may be shifting, affecting the activity of the available chlorine. Consider using a compatible buffer to maintain a stable pH. |
| Contaminated Diluent | The water or buffer used to prepare your DCC solution may contain impurities that consume chlorine. Use high-purity, chlorine-demand-free water for all preparations. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in concentration. Ensure your pipettes are properly calibrated and use proper pipetting techniques. |
Issue 2: Rapid Loss of Available Chlorine in Prepared Solutions
Question: My DCC solution loses its available chlorine concentration much faster than expected, even when stored in the dark and refrigerated. What could be happening?
| Possible Cause | Solution |
| Improper Storage Container | The container may not be completely opaque or could be leaching contaminants into the solution. Use amber glass bottles or other opaque, inert containers. |
| Contaminated Stock Reagent | The solid DCC or NaDCC may have been exposed to moisture or contaminants, leading to instability even before being dissolved. Store the solid reagent in a tightly sealed container in a cool, dry place. |
| Incorrect pH | If the solution was prepared without a buffer, the pH may have drifted to a range that promotes rapid degradation. Measure and adjust the pH of your solution or use a buffer. |
| Microbial Contamination | If the solution is stored for an extended period, microbial growth can consume the available chlorine. Prepare fresh solutions daily. |
Data Presentation: Stability of Sodium Dichloroisocyanurate (NaDCC) Solutions
The following table summarizes the expected stability of NaDCC solutions under different conditions. Note that these are general guidelines, and it is always recommended to verify the concentration of your solution at the time of use.
| Condition | Parameter | Value | Expected Stability | Reference |
| Storage Temperature | Temperature | 35°C (95°F) | Maximum 2 days | [6] |
| Temperature | Refrigerated | Approximately 1 day | ||
| pH | pH Range | 6.5 - 7.5 | Optimal Stability | [3][4] |
| pH | > 7.5 | Reduced Stability | [5] | |
| Storage | Solid NaDCC | Dry, sealed container | Up to 24 months (85% active chlorine retention) | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
This protocol describes the preparation of a 1-liter stock solution of approximately 1000 ppm (mg/L) available chlorine.
Materials:
-
Sodium Dichloroisocyanurate (NaDCC)
-
High-purity, chlorine-demand-free water
-
1000 mL volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 1.67 g of NaDCC.
-
Transfer the weighed NaDCC to the 1000 mL volumetric flask.
-
Add approximately 500 mL of chlorine-demand-free water to the flask.
-
Place the stir bar in the flask and stir on a magnetic stirrer until the NaDCC is completely dissolved.
-
Once dissolved, dilute the solution to the 1000 mL mark with chlorine-demand-free water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed, opaque container in a refrigerator.
-
It is highly recommended to determine the exact available chlorine concentration of this stock solution using Protocol 2 before use.
Protocol 2: Determination of Available Chlorine by Iodometric Titration
This protocol allows for the precise measurement of the available chlorine concentration in your DCC solution.
Materials:
-
DCC solution (prepared in Protocol 1)
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution (1%)
-
Burette, 50 mL
-
Erlenmeyer flask, 250 mL
-
Graduated cylinders
Procedure:
-
Pipette 50.0 mL of your DCC solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1 gram of potassium iodide to the flask and swirl to dissolve.
-
Carefully add 5 mL of glacial acetic acid to the flask. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Fill the burette with the standardized 0.1 N sodium thiosulfate solution and record the initial volume.
-
Titrate the liberated iodine with the sodium thiosulfate solution until the yellow-brown color becomes a pale yellow.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution, swirling the flask constantly, until the blue-black color disappears and the solution becomes colorless. This is the endpoint.
-
Record the final volume of sodium thiosulfate solution used.
-
Calculate the available chlorine concentration using the following formula:
Available Chlorine (ppm or mg/L) = (A x N x 35.45 x 1000) / V
Where:
-
A = volume of sodium thiosulfate solution used in mL
-
N = normality of the sodium thiosulfate solution
-
35.45 = equivalent weight of chlorine
-
V = volume of the DCC solution sample in mL (in this case, 50.0 mL)
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and assessing the stability of DCC solutions.
Caption: Simplified degradation pathway of this compound in aqueous solution.
References
- 1. fao.org [fao.org]
- 2. who.int [who.int]
- 3. Sodium Dichloroisocyanurate (NADCC) Trusted Disinfection & Manufacturers [tengerchemical.com]
- 4. Sodium Dichloroisocyanurate Safety Handling Protocols [tengerchemical.com]
- 5. News - Concentration and time control of NaDCC solution preparation [xingfeichemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Borate Buffer (1 M, pH 8.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
Identifying and minimizing byproducts in DCCA-mediated reactions
Technical Support Center: DCCA-Mediated Reactions
Welcome to the technical support center for DCCA (4,6-Dichloro-N,N-diisopropyl-1,3,5-triazin-2-amine) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand byproduct formation, and optimize reaction protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My DCCA-mediated amidation reaction is low-yielding. What are the potential causes and how can I improve it?
Answer:
Low yields in DCCA-mediated amidations can stem from several factors. The primary issues often involve the stability of the activated carboxylic acid intermediate and competing side reactions.
-
Problem: Formation of Unreactive N-Acylurea Byproduct. The highly reactive O-acylisourea intermediate, formed when DCCA activates the carboxylic acid, can rearrange into a stable and unreactive N-acylurea.[1] This rearrangement consumes the activated acid, preventing it from reacting with the amine and thus lowering the yield of the desired amide.[1]
-
Solution 1: Use of Additives. Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®) is highly recommended.[2] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester.[1] This active ester is more stable than the O-acylisourea but still sufficiently reactive to couple with the amine, effectively minimizing the N-acylurea side reaction and boosting the yield of the desired amide.[1][3]
-
Solution 2: Temperature Control. Carbodiimide-mediated couplings, a class to which DCCA reactions are mechanistically similar, benefit from lower temperatures.[2] Running the reaction at 0 °C or room temperature can slow down the rate of the N-acylurea rearrangement, allowing more time for the desired reaction with the amine to occur.[4]
-
Solution 3: Order of Addition. Pre-activating the carboxylic acid with DCCA and the additive (like HOBt) for a short period before adding the amine can ensure the formation of the more stable active ester, leading to a cleaner reaction and higher yield.
Question: I am observing a significant amount of an unknown byproduct in my reaction mixture by HPLC. How can I identify it?
Answer:
The most common byproduct, aside from the urea (B33335) of DCCA, is the N-acylurea. However, other side products can also form. A combination of analytical techniques is the best approach for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. The mass of the byproduct can provide a direct clue to its structure. For instance, the N-acylurea byproduct will have a mass corresponding to your carboxylic acid plus the reactive part of the DCCA molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR will provide definitive structural information. Even in a mixture, characteristic signals can help identify the compound. Solution NMR spectroscopy can be used to monitor the species present in the supernatant during the reaction.[5]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the product from byproducts.[6] By comparing the retention times with known standards or by collecting the fraction and subjecting it to MS or NMR, you can identify the impurity. Developing a robust UHPLC method is crucial for separating and quantifying the coupling reagents, additives, and their associated byproducts.[6][7]
Question: How can I prevent racemization of my chiral carboxylic acid (e.g., an amino acid) during the coupling reaction?
Answer:
Racemization is a critical issue, especially in peptide synthesis. The activation of the carboxylic acid can make the α-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity.
-
Primary Solution: Use of Additives. Additives like HOBt and its analogs are essential for suppressing racemization.[2][3] They convert the initial, highly reactive O-acylisourea intermediate into an active ester. This active ester is less prone to forming an oxazolone, the intermediate that is highly susceptible to racemization.[8] The use of HOBt is a widely adopted practice to enhance coupling efficiency and minimize racemization.[9][10]
-
Temperature: Maintaining low reaction temperatures (e.g., 0 °C) is crucial as it slows down the rate of enolization and subsequent racemization.[4]
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of tertiary amines like triethylamine (B128534) (TEA), which can promote racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of a DCCA-mediated amidation?
A1: The reaction proceeds via a mechanism similar to other carbodiimide (B86325) coupling agents.[1]
-
Activation: The carboxylic acid attacks the DCCA reagent to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine then attacks the carbonyl group of the O-acylisourea intermediate.
-
Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and the N,N'-diisopropyl-4,6-dichloro-1,3,5-triazin-2-yl urea byproduct.
Q2: What are the main byproducts in a DCCA reaction and how do they form?
A2: The main byproducts are the DCCA-urea and the N-acylurea.
-
DCCA-Urea: This is the spent coupling reagent after it has activated the carboxylic acid. Its formation is an inherent part of the reaction.
-
N-Acylurea: This unreactive byproduct forms when the O-acylisourea intermediate undergoes an intramolecular rearrangement (an O- to N-acyl transfer) instead of reacting with the amine.[1] This is a common side reaction in carbodiimide chemistry, especially if the amine is a poor nucleophile or is present in low concentration.[11]
Q3: What is the role of HOBt in DCCA coupling?
A3: HOBt (1-Hydroxybenzotriazole) plays a dual role:
-
Yield Improvement: It intercepts the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable and less prone to rearranging into the N-acylurea byproduct, thus increasing the efficiency of the desired amidation.[1][3]
-
Racemization Suppression: The HOBt-active ester is significantly less likely to undergo racemization compared to the O-acylisourea intermediate, preserving the stereochemical integrity of chiral starting materials.[3][10]
Q4: Can I use other solvents besides DCM or DMF?
A4: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents due to their ability to dissolve a wide range of substrates and reagents. Aprotic solvents are generally preferred. The choice of solvent can influence reaction rates and byproduct profiles. For instance, N-acylurea formation can be more significant in dipolar aprotic solvents like DMF.[8] It is advisable to perform a small-scale test reaction if you plan to use an alternative solvent.
Data Presentation: Minimizing Byproducts
The following table summarizes the effect of additives on minimizing N-acylurea formation in carbodiimide-mediated reactions, which is analogous to DCCA chemistry.
| Additive (10 mM) | Carbodiimide | Anhydride (B1165640) Yield | N-Acylurea Yield | Reference |
| None | EDC | ~60% | ~40% | [12] |
| 1,2,4-Triazole | EDC | ~60% | ~40% | [12] |
| DMAP | EDC | ~60% | ~40% | [12] |
| Pyridine (B92270) | EDC | 92% | 5% | [11][12] |
Data shows that certain additives like pyridine can significantly suppress N-acylurea formation, channeling the reaction towards the productive pathway (in this case, anhydride formation, which is a reactive intermediate for amidation).[11][12]
Experimental Protocols
Protocol 1: General Procedure for DCCA-Mediated Amidation with HOBt
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DCCA (1.1 equiv.) to the solution and stir the mixture at 0 °C for 15-30 minutes.
-
Coupling: Add the amine (1.0 equiv.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIEA (1.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting materials.[13]
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[14][15]
Protocol 2: HPLC Method for Reaction Monitoring
This protocol provides a general starting point for analyzing the reaction mixture. Optimization will be required for specific substrates.[16]
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[17]
-
Gradient: Start with a high percentage of A (e.g., 95%) and ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the initial mobile phase composition, and filter it before injection.
Mandatory Visualizations
Caption: Experimental workflow for a typical DCCA-mediated amidation reaction.
Caption: Competing pathways for the key O-acylisourea intermediate.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. almacgroup.com [almacgroup.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dichloroisocyanuric Acid Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dichloroisocyanuric acid (DCC) and related reagents like Trichloroisocyanuric acid (TCCA) for oxidation reactions.
I. Troubleshooting Guide
This section addresses common issues encountered during the oxidation of alcohols using this compound and its derivatives, often in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).
Question: My primary alcohol oxidation is yielding the carboxylic acid instead of the aldehyde. How can I prevent overoxidation?
Answer: Overoxidation of primary alcohols to carboxylic acids is a common challenge. To favor the formation of the aldehyde, consider the following adjustments:
-
Reaction Time and Temperature: Monitor the reaction closely using an appropriate technique (e.g., TLC, GC-MS). Stop the reaction as soon as the starting material is consumed. Running the reaction for an extended period or at elevated temperatures can promote overoxidation. Performing the reaction at a lower temperature (e.g., 0-5°C) can also help improve selectivity.[1]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While dichloromethane (B109758) (DCM) is commonly used for selective oxidation to aldehydes, solvent systems containing water (e.g., acetone/water) can facilitate the formation of carboxylic acids.[1][2] Ensure you are using an anhydrous solvent system if the aldehyde is the desired product.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a large excess of this compound can lead to overoxidation. Start with a slight excess (e.g., 1.1 equivalents) and optimize from there.
Question: The oxidation of my secondary alcohol is sluggish or incomplete. What can I do to improve the reaction rate and yield?
Answer: While this compound systems can be highly chemoselective for primary alcohols, the oxidation of secondary alcohols can sometimes be slower.[3] To drive the reaction to completion, you can try the following:
-
Increase Temperature: Gradually increasing the reaction temperature may enhance the rate of oxidation for sterically hindered or less reactive secondary alcohols.
-
Extend Reaction Time: Monitor the reaction over a longer period to allow for complete conversion.
-
Catalyst Loading: If using a catalyst like TEMPO, ensure it has not degraded and consider a slight increase in its loading.
-
Alternative Catalysts: For certain substrates, exploring different catalysts in conjunction with this compound, such as pyridine (B92270) or 3-cyanopyridine, may be beneficial.[4]
Question: I am observing chlorinated byproducts in my reaction mixture. How can I minimize their formation?
Answer: The formation of chlorinated byproducts can occur, especially with sensitive substrates. Here are some strategies to mitigate this issue:
-
Control of Reaction Conditions: The formation of α-chloro ketones or aldehydes can be a side reaction. In some cases, this is promoted by certain additives like methanol.[3] If chlorination is undesired, ensure your reagents and solvents are free from contaminants that might facilitate this side reaction.
-
Work-up Procedure: A proper work-up procedure can help remove some chlorinated impurities. Washing the organic layer with a reducing agent solution, such as sodium thiosulfate (B1220275) or sodium bisulfite, can quench any remaining active chlorine species.
Question: The work-up and purification of my product are difficult due to the presence of cyanuric acid byproduct. What is the best way to remove it?
Answer: Cyanuric acid, the byproduct of the oxidation, is a white solid that can sometimes complicate purification. The following steps can be effective for its removal:
-
Filtration: After the reaction is complete, the precipitated cyanuric acid can often be removed by filtration.[1]
-
Aqueous Wash: During the work-up, washing the organic layer with an aqueous solution of sodium bicarbonate can help remove the slightly acidic cyanuric acid.[1][5] Subsequently, washing with brine (saturated aqueous sodium chloride solution) is also recommended.[5]
-
Solvent Selection for Recrystallization/Chromatography: If the byproduct persists, careful selection of solvents for recrystallization or column chromatography can effectively separate it from the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of TEMPO in this compound oxidations?
A1: TEMPO acts as a catalyst in these reactions. The this compound oxidizes TEMPO to the active N-oxoammonium salt. This species is the actual oxidant that reacts with the alcohol, converting it to the corresponding aldehyde or ketone, while regenerating TEMPO in its reduced form. The this compound then re-oxidizes the reduced TEMPO to continue the catalytic cycle. This catalytic system allows for mild and highly selective oxidations.[1][2]
Q2: Can I use Trichloroisocyanuric acid (TCCA) instead of this compound?
A2: Yes, Trichloroisocyanuric acid (TCCA) is frequently used and often cited in the literature for the same types of alcohol oxidations, also in conjunction with TEMPO.[1][2][3][6] TCCA is a stable and inexpensive reagent that serves as an efficient oxidizing agent under mild conditions.[1]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a strong oxidizing agent and requires careful handling.[7][8] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhaling dust.[9][10]
-
Incompatible Materials: Keep it away from combustible materials, reducing agents, ammonia, and ammonium (B1175870) salts, as it can react violently.[7][8][9]
-
Moisture Sensitivity: It can react with water to release chlorine gas.[7][8] Keep the container tightly closed in a dry environment.[9]
-
Disposal: Dispose of this compound and its reaction waste as hazardous materials according to your institution's guidelines.[9][11]
Q4: Can this oxidation method be used for large-scale reactions?
A4: Yes, the use of this compound or TCCA with catalytic TEMPO is a scalable method for the oxidation of alcohols.[1] The low cost of the reagents and the mild reaction conditions make it an attractive option for industrial applications. However, careful control of temperature and reagent addition is crucial on a larger scale to manage the exothermic nature of the reaction.
III. Data Presentation: Reaction Conditions
The following tables summarize typical reaction conditions for the oxidation of primary and secondary alcohols using Trichloroisocyanuric acid (TCCA) and TEMPO.
Table 1: Oxidation of Primary Alcohols to Aldehydes [1]
| Substrate | TCCA (equivalents) | TEMPO (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1.1 | 0.018 | DCM | 0-5 | 2 | 90-95 |
| 4-Methoxybenzyl alcohol | 1.1 | 0.018 | DCM | 0-5 | 2 | 90-95 |
| Cinnamyl alcohol | 1.1 | 0.018 | DCM | 0-5 | 2 | 90-95 |
Table 2: Oxidation of Primary Alcohols to Carboxylic Acids [2]
| Substrate | TCCA (equivalents) | TEMPO (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octanol | 0.7 | 0.01 | Acetone/Water | Room Temp | 1 | 95 |
| Benzyl alcohol | 0.7 | 0.01 | Acetone/Water | Room Temp | 0.5 | 98 |
| 3-Phenyl-1-propanol | 0.7 | 0.01 | Acetone/Water | Room Temp | 1 | 96 |
IV. Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add Trichloroisocyanuric acid (1.1 equivalents) and dichloromethane (DCM). Stir the suspension for 10-15 minutes at room temperature.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve the primary alcohol (1.0 equivalent) and TEMPO (0.018 equivalents) in DCM.
-
Reaction: Add the alcohol/TEMPO solution dropwise to the cooled TCCA suspension.
-
Monitoring: Maintain the reaction at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 2 hours.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the solid cyanuric acid byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
-
Purification: Purify the crude product by column chromatography or distillation as required.
Protocol 2: Oxidation of a Primary Alcohol to a Carboxylic Acid [2]
-
Reaction Setup: To a solution of the primary alcohol (1.0 equivalent) and TEMPO (0.01 equivalents) in an acetone/water mixture, add Trichloroisocyanuric acid (0.7 equivalents) in one portion.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Adjust the pH of the aqueous layer to approximately 2-3 with dilute HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.
V. Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 4. The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. CN1073074C - Process for oxidation of primary or secondary alcohols - Google Patents [patents.google.com]
- 6. [PDF] Trichloroisocyanuric/TEMPO oxidation of alcohols under mild conditions: a close investigation. | Semantic Scholar [semanticscholar.org]
- 7. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low yields in Dichloroisocyanuric acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Dichloroisocyanuric acid (DCCA), with a particular focus on addressing low yields.
Troubleshooting Guide: Low Yields in this compound Synthesis
This guide provides a systematic approach to diagnosing and resolving common issues leading to suboptimal yields in DCCA synthesis.
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
Low yields in DCCA synthesis can often be attributed to several critical factors throughout the experimental process. The most common areas for investigation are reactant quality and stoichiometry, reaction conditions (pH and temperature), and the efficiency of the chlorination and product isolation steps. An initial assessment of these parameters is the first step in troubleshooting.
A logical workflow for troubleshooting low yields is presented below.
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for the synthesis of this compound?
The pH of the reaction mixture is a critical parameter that must be carefully controlled at different stages of the synthesis to ensure a high yield. The synthesis typically involves the initial formation of a cyanurate salt under basic conditions, followed by chlorination where the pH is gradually lowered.
| Stage of Synthesis | Recommended pH Range | Purpose |
| Formation of Disodium (B8443419) Cyanurate | > 13 | To ensure complete dissolution and formation of the disodium salt of cyanuric acid.[1] |
| Initial Chlorination | Drop from >13 to ~4.5 | Introduction of chlorine gas to initiate the chlorination of the cyanurate.[1] |
| Final Chlorination/Precipitation | ~3.5 | Completion of the chlorination reaction to form this compound, which precipitates out of the solution.[1] |
Table 1: Recommended pH ranges for different stages of this compound synthesis.
Maintaining the pH within these ranges is crucial. A pH that is too high during chlorination can lead to the formation of undesired byproducts, while a pH that is too low too early can result in incomplete reaction.
Q3: How does temperature affect the yield of this compound?
Temperature control is essential for maximizing yield and minimizing side reactions. The reaction to form the disodium cyanurate and the subsequent chlorination are exothermic.[2]
| Stage of Synthesis | Recommended Temperature Range (°C) | Rationale |
| Formation of Disodium Cyanurate | 15 - 40 | To facilitate the dissolution of cyanuric acid in caustic soda.[1] |
| Chlorination | 20 - 40 | To control the exothermic reaction and prevent the decomposition of the product and the formation of unstable side products such as nitrogen trichloride (B1173362).[1] |
| Crystallization | Lower end of the range (e.g., ~20°C) | Lower temperatures can improve the precipitation and recovery of the final product due to the low solubility of DCCA in water.[1] |
Table 2: Recommended temperature ranges for this compound synthesis.
Exceeding the recommended temperature range can lead to increased solubility of the product in the reaction medium, resulting in lower recovery, and can also promote the formation of impurities.
Q4: What are the common side reactions, and how can they be minimized?
The primary side reaction of concern is the formation of nitrogen trichloride (NCl₃), an unstable and potentially explosive compound. This can occur if the reaction conditions are not properly controlled.
Minimizing Side Reactions:
-
pH Control: Maintaining the pH within the recommended ranges is critical. Deviations can lead to the formation of NCl₃.
-
Temperature Management: Keeping the reaction temperature within the optimal range helps to suppress the formation of NCl₃.
-
Chlorine Addition: The rate of chlorine gas addition should be controlled to prevent localized areas of high chlorine concentration, which can favor side reactions. Slow and steady introduction of chlorine is recommended.[1]
Q5: Can the quality of the starting materials impact the yield?
Yes, the purity of the starting materials, particularly cyanuric acid, is crucial for achieving high yields.
-
Cyanuric Acid Purity: Impurities in the cyanuric acid can interfere with the chlorination process and lead to the formation of colored byproducts, reducing the overall yield and purity of the final product. It is recommended to use cyanuric acid with a purity of >99%.[3]
-
Reactant Stoichiometry: The molar ratio of reactants is also critical. For the formation of disodium cyanurate, a molar ratio of cyanuric acid to sodium hydroxide (B78521) of 1:2.0-2.4 is recommended.[1] Inaccurate molar ratios can lead to incomplete formation of the desired intermediate, which in turn will result in lower yields of DCCA.
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination of Disodium Cyanurate
This protocol is based on a method that can achieve yields of over 95%.[1]
Materials:
-
Cyanuric Acid
-
30% Sodium Hydroxide (w/w) solution
-
Chlorine Gas
-
8-10% Sodium Hypochlorite (B82951) solution
Procedure:
-
Formation of Disodium Cyanurate:
-
In a suitable reaction vessel, add a known amount of cyanuric acid.
-
While stirring, add 30% sodium hydroxide solution at a molar ratio of 1:2.0-2.4 (cyanuric acid:NaOH).
-
Maintain the temperature between 15-40°C and continue stirring until the cyanuric acid is completely dissolved, resulting in a clear solution of disodium cyanurate.[1]
-
-
Initial Chlorination:
-
Cool the reaction mixture to 20°C.
-
Slowly bubble chlorine gas into the solution.
-
Monitor the pH of the solution. Continue the addition of chlorine gas until the pH drops to approximately 4.5.[1]
-
-
Final Chlorination:
-
Maintain the reaction temperature at 20-40°C.
-
Slowly add 8-10% sodium hypochlorite solution dropwise.
-
Continue the addition until the pH of the solution reaches approximately 3.5.[1] The product, this compound, will precipitate as a white solid.
-
-
Product Isolation:
-
Filter the reaction mixture via suction filtration to collect the white crystalline product.
-
Wash the filter cake with cold water to remove soluble impurities such as sodium chloride.
-
Dry the product thoroughly. The yield should be above 95%.[1]
-
Protocol 2: Purification of Crude this compound
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Washing:
-
Transfer the crude, filtered DCCA to a beaker.
-
Add a sufficient amount of cold deionized water to create a slurry.
-
Stir the slurry for a short period (e.g., 10-15 minutes) to dissolve any remaining soluble impurities like sodium chloride.
-
-
Filtration:
-
Filter the slurry using suction filtration.
-
Press the filter cake to remove as much water as possible.
-
-
Drying:
-
Transfer the washed DCCA to a drying oven.
-
Dry the product at a temperature that will not cause decomposition (e.g., 50-60°C) until a constant weight is achieved. The low solubility of DCCA in water (0.8g/100g water at 25°C) minimizes losses during this washing step.[1]
-
References
Technical Support Center: Managing the Reactivity of Dichloroisocyanuric Acid with Organic Materials
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the reactivity of Dichloroisocyanuric acid (DCC) and its salts (e.g., Sodium Dichloroisocyanurate, NaDCC) when used with organic materials. Adherence to these protocols is critical for ensuring laboratory safety and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and organic materials?
A1: this compound is a potent oxidizing agent.[1][2] Its primary hazards when in contact with organic materials include:
-
Fire and Explosion: It can ignite or cause explosions upon contact with combustible or easily oxidized organic materials.[1][2][3][4][5]
-
Violent Reactions: It reacts violently with a wide range of organic compounds, particularly those containing nitrogen, such as ammonia, urea, and ammonium (B1175870) salts, which can lead to the formation of highly explosive nitrogen trichloride.[1][4]
-
Toxic Gas Evolution: Decomposition upon heating or contact with water can release toxic fumes, including chlorine gas.[1][2][5][6]
-
Instability: It is reported to be unstable in the presence of Dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What specific organic materials are incompatible with this compound?
A2: A comprehensive, though not exhaustive, list of incompatible organic materials is provided in the table below. As a general rule, avoid contact with any organic material that is readily oxidizable or combustible.[3][7]
Q3: What are the initial signs of a hazardous reaction between this compound and an organic solvent?
A3: Be vigilant for the following signs, which may indicate a developing hazardous situation:
-
Unexpected temperature increase (exotherm).
-
Gas evolution (e.g., bubbling, fizzing).
-
Change in color (e.g., darkening, yellowing).
-
Formation of smoke or fumes.
Q4: Can I use this compound in common organic solvents like acetone (B3395972) or ethanol (B145695)?
A4: Extreme caution is advised. While some protocols may utilize specific organic solvents under controlled conditions, many common solvents are incompatible and can react violently. Acetone and ethanol are combustible and can be oxidized by DCC. Always consult specific literature and conduct a thorough risk assessment before using DCC with any organic solvent.
Q5: How should I properly store this compound in a laboratory setting?
A5: Store DCC in a cool, dry, and well-ventilated area away from incompatible materials.[1][8][9] Keep the container tightly closed to prevent moisture absorption.[8] Do not store it near combustible materials, acids, bases, or nitrogen-containing compounds.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and organic materials.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Exotherm or Gas Evolution | Incompatibility between DCC and the organic material/solvent. | 1. Immediately cease addition of any reagents. 2. If safe to do so, cool the reaction vessel using an ice bath. 3. Ensure adequate ventilation and be prepared for potential gas release. 4. If the reaction becomes uncontrollable, evacuate the area and alert safety personnel. |
| Reaction Mixture Turns Dark or Produces Smoke | Decomposition of organic material or the onset of a vigorous reaction. | 1. Follow the steps for an unexpected exotherm. 2. Do not attempt to quench the reaction with water, as this may exacerbate the situation by releasing chlorine gas.[1][2][5][6] 3. If a fire starts, use a dry chemical extinguisher that does not contain ammonium compounds.[3] |
| Formation of a Precipitate or Solid Mass | Formation of an insoluble reaction byproduct or polymerization. | 1. Carefully assess the situation. If the reaction is otherwise stable, allow it to cool to room temperature. 2. Attempt to characterize the solid if it is safe to do so. 3. Consider alternative solvents or reaction conditions to prevent precipitation in future experiments. |
| Low or No Desired Product Yield | DCC may be decomposing or reacting with the solvent or other components. | 1. Verify the purity and dryness of your DCC and organic starting materials. 2. Ensure your solvent is anhydrous and free from impurities. 3. Consider adding the DCC portion-wise to control the reaction rate and temperature. 4. Review the literature for compatible solvent systems for your specific reaction. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid/powder/granules with a chlorine-like odor[1][2] |
| Melting Point | 225 °C[1] |
| Decomposition Temperature | 230 °C[1][8] |
| Solubility in Water | Reacts with water[1][2][5][6] |
| pKa | 3.75[1] |
Table 2: Incompatible Materials with this compound
| Category | Examples | Potential Hazard |
| Organic Materials | Combustibles (wood, paper, oil), easily oxidized materials, solvents (e.g., DMSO)[1][2][3][7] | Fire, explosion, violent reaction[1][2][3][4][5] |
| Nitrogen Compounds | Ammonia, ammonium salts, urea, amines[1][4] | Formation of explosive nitrogen trichloride[1][4] |
| Reducing Agents | Hydrides, sulfites, etc.[2] | Violent reaction, fire[1] |
| Acids & Bases | Strong acids and bases[8][10] | Violent reaction, decomposition |
| Water | Moisture, hydrated salts[1][2] | Vigorous reaction, release of chlorine gas[1][2][5][6] |
| Other | Calcium hypochlorite[3] | Explosive reaction in the presence of water[3] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment, considering all reactants, solvents, and potential products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber for intermittent contact).[11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][11]
-
Dispensing:
-
Cleaning: Clean any spills immediately, avoiding raising dust. Do not use organic materials like paper towels to clean up dry DCC.
Protocol 2: Safe Quenching of a Reaction Containing this compound
This is a general guideline and may need to be adapted based on the specific reaction components. Always perform a small-scale test quench first.
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0-5 °C) in an ice bath.
-
Quenching Agent: Slowly add a reducing agent solution, such as aqueous sodium sulfite (B76179) or sodium thiosulfate, to the cooled reaction mixture with vigorous stirring. The quenching process is often exothermic, so slow addition is crucial.
-
Monitoring: Monitor the temperature of the reaction mixture throughout the addition of the quenching agent.
-
Testing for Excess Oxidizer: After the addition is complete, test for the presence of any remaining oxidizing agent using starch-iodide paper. A blue-black color indicates the presence of an oxidizer, and more quenching agent should be added.
-
Work-up: Once the reaction is fully quenched, proceed with the appropriate aqueous work-up.
Mandatory Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 2782-57-2 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Incompatibilities of Dichloroisocyanuric acid with common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the incompatibilities of Dichloroisocyanuric Acid (DCCA) and its salts (e.g., Sodium Dichloroisocyanurate, NaDCC) with common laboratory reagents. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCCA) and why is it reactive?
A1: this compound is a strong oxidizing and chlorinating agent.[1][2][3][4][5][6] Its reactivity stems from the two electrophilic chlorine atoms attached to the nitrogen atoms of the triazine ring. These chlorine atoms can be readily released as hypochlorous acid (HOCl) in the presence of water, which is a powerful disinfectant and oxidizing agent.[7]
Q2: I mixed DCCA with an acidic solution and noticed a pungent green-yellow gas. What is happening and is it dangerous?
A2: You have likely generated chlorine gas (Cl₂), which is toxic and corrosive.[3][8][9][10] DCCA reacts with acids to liberate this gas.[3][8][9][10] Immediate evacuation of the area and seeking fresh air is crucial. Ensure proper ventilation and consult your institution's safety protocol for gas leaks.
Q3: Can I mix DCCA with alcohols like ethanol (B145695) or isopropanol (B130326) for disinfection purposes?
A3: No, this is extremely hazardous. Mixing DCCA (or any hypochlorite-based bleach) with alcohols can produce chloroform (B151607) (CHCl₃), a toxic and potentially carcinogenic substance.[11][12] The reaction can also generate other hazardous byproducts.[12]
Q4: What happens if DCCA comes into contact with ammonia (B1221849) or amine-containing compounds?
A4: This is a very dangerous combination that can lead to the formation of nitrogen trichloride (B1173362) (NCl₃), a highly explosive compound.[1][3] Avoid mixing DCCA with ammonia solutions, ammonium (B1175870) salts, urea, or other nitrogen-containing organic compounds.[1][13][14]
Q5: Is it safe to dispose of DCCA down the drain?
A5: No. DCCA is very toxic to aquatic life with long-lasting effects.[1][13][15] It should be disposed of as hazardous waste according to your local regulations.[1][3] Do not wash it into the sewer system.[1]
Troubleshooting Guide
| Issue/Observation | Potential Incompatible Reagent | Hazard | Immediate Action | Prevention |
| Pungent, bleach-like odor and/or visible green-yellow gas. | Acids | Liberation of toxic chlorine gas.[3][8][9][10] | 1. Immediately cease the experiment. 2. If in an enclosed space, evacuate the area. 3. Ensure the area is well-ventilated. 4. Seek fresh air. 5. If you have inhaled the gas, seek immediate medical attention.[1][8] | Never mix DCCA with acidic solutions.[16] Ensure waste containers for DCCA are not contaminated with acids. |
| Heat generation, smoking, or fire when mixed with a solid or liquid. | Combustible materials (e.g., paper, wood, cloth), organic solvents, reducing agents. | Fire or explosion.[1][2][3][4][5][6] DCCA is a strong oxidizer.[1][2][3][4][5][6] | 1. If safe to do so, use a fire extinguisher suitable for chemical fires (e.g., dry powder). 2. Evacuate the area and activate the fire alarm. 3. Do not use water if the reaction is vigorous, as it may worsen the situation.[1] | Store DCCA separately from combustible and reducing materials.[1][3] Use non-combustible tools for handling. |
| Vigorous reaction, sputtering, or explosion upon mixing. | Ammonia, ammonium salts, urea, or other nitrogen-containing compounds. | Formation of highly explosive nitrogen trichloride.[1][3] | 1. Evacuate the area immediately. 2. Do not attempt to handle the mixture. 3. Alert your safety officer. | Never mix DCCA with nitrogen-containing compounds.[1][13][14] Be aware of the composition of all reagents being used. |
| Unexpected color change or reaction with a solvent. | Dimethyl sulfoxide (B87167) (DMSO) | DCCA is unstable in the presence of DMSO.[4] The exact hazards are not well-documented but should be treated as potentially dangerous. | 1. Cease the experiment. 2. Observe from a safe distance for any signs of decomposition (gas evolution, heat). 3. If the reaction appears unstable, evacuate and consult your safety officer. | Avoid using DMSO as a solvent for DCCA. |
| Formation of a dense, irritating fume upon contact with a small amount of liquid. | Water (especially in small quantities or with heat) | Liberation of chlorine and other toxic gases.[1][6] | 1. Ensure adequate ventilation. 2. Avoid inhaling the fumes. 3. If a large amount of DCCA is involved, the reaction can be vigorous. | Store DCCA in a dry, well-ventilated area.[1][3] Avoid contamination with water, especially in enclosed containers. |
Experimental Protocols
Note: These protocols are for informational purposes to understand the chemical reactions and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Experiment 1: Incompatibility with Acids
Objective: To demonstrate the liberation of chlorine gas upon mixing DCCA with an acid.
Materials:
-
Sodium Dichloroisocyanurate (NaDCC)
-
1 M Hydrochloric Acid (HCl)
-
Test tube
-
Fume hood
-
Starch-iodide paper
Procedure:
-
Place a small amount (approx. 0.1 g) of NaDCC into a test tube.
-
Moisten a piece of starch-iodide paper with deionized water.
-
Carefully add a few drops of 1 M HCl to the test tube containing NaDCC.
-
Observe the immediate evolution of a gas.
-
Hold the moist starch-iodide paper near the mouth of the test tube (do not touch the solution).
-
A positive result for chlorine gas is the immediate turning of the starch-iodide paper to a dark blue/black color.
-
Neutralize the remaining solution with a suitable base (e.g., sodium bicarbonate) before disposal.
Experiment 2: Oxidizing Properties
Objective: To demonstrate the strong oxidizing nature of DCCA.
Materials:
-
Sodium Dichloroisocyanurate (NaDCC)
-
Watch glass
-
Fume hood
Procedure:
-
Place a small amount (approx. 0.5 g) of NaDCC onto a watch glass.
-
Create a small indentation in the center of the NaDCC powder.
-
Carefully add 2-3 drops of glycerol into the indentation.
-
Observe the reaction from a safe distance. There will be a delay, followed by a vigorous, exothermic reaction with the evolution of smoke and potentially flames.
Visual Guides
Caption: Reaction of DCCA with acids to produce toxic chlorine gas.
Caption: Reaction of DCCA with ammonia/amines to form explosive nitrogen trichloride.
Caption: Troubleshooting workflow for unexpected reactions with DCCA.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Buy this compound | 2782-57-2 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 2782-57-2 [chemicalbook.com]
- 5. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. redox - Mechanism of oxidation by dichlorotriazenetrione - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. calpaclab.com [calpaclab.com]
- 11. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]
- 12. sciencenotes.org [sciencenotes.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chempoint.com [chempoint.com]
- 15. carlroth.com [carlroth.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of Dichloroisocyanuric Acid (DCCA) Waste
This guide provides troubleshooting and frequently asked questions (FAQs) for the safe handling and disposal of Dichloroisocyanuric acid (DCCA) and its salts (e.g., sodium dichloroisocyanurate) in a research setting. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (DCCA) waste?
A1: DCCA is a strong oxidizing agent.[1][2][3] The primary hazards include:
-
Reactivity: It can react violently with combustible materials, reducing agents, strong bases, and acids.[4] Contact with ammonium (B1175870) compounds can form explosive nitrogen trichloride.[5]
-
Ignitability (B1175610): It can intensify fires and may ignite organic materials upon contact.[1][6]
-
Corrosivity: Although not its primary hazard, its solutions can be corrosive.
-
Toxicity: It is harmful if swallowed and can cause severe eye and respiratory tract irritation.[4][5] Contact with acids liberates toxic chlorine gas.[1]
-
Environmental Hazard: DCCA is very toxic to aquatic life with long-lasting effects.[4]
Q2: What personal protective equipment (PPE) is required when handling DCCA waste?
A2: Appropriate PPE is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166. A face shield is recommended if splashing is a risk.[7]
-
Skin Protection: Chemical-resistant gloves (nitrile rubber is suitable for intermittent contact) and a lab coat or apron are necessary to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] All handling of solid DCCA and neutralization procedures should be conducted in a certified chemical fume hood.
Q3: How should I store DCCA waste before disposal?
A3: DCCA waste must be stored in a designated satellite accumulation area.[8] Key storage requirements include:
-
Container: Use a clean, dry, and properly labeled container made of compatible materials (e.g., high-density polyethylene). The container must be kept tightly closed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound Waste") and the associated hazards (Oxidizer, Reactive).
-
Segregation: Store DCCA waste away from incompatible materials such as flammable liquids, organic solvents, acids, bases, and reducing agents.
Q4: What are the appropriate EPA hazardous waste codes for DCCA?
A4: DCCA waste is classified as hazardous due to its ignitability and reactivity characteristics. The relevant EPA hazardous waste codes are:
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction or gas evolution during neutralization. | Adding the neutralizing agent too quickly. | Add the neutralizing agent slowly, in small portions, with constant stirring. Keep the reaction vessel in an ice bath to control the temperature. |
| Yellow-green gas (chlorine) is observed. | The waste solution has become acidic. | Ensure the pH of the solution is maintained in the recommended range during neutralization. Perform the procedure in a certified chemical fume hood. |
| Incomplete neutralization (positive test for active chlorine). | Insufficient amount of neutralizing agent added. | Add more neutralizing agent in small increments and re-test for the presence of active chlorine until the test is negative. |
| Solid DCCA is not dissolving during the neutralization process. | Insufficient water or inadequate mixing. | Add more water to the slurry and ensure vigorous stirring to promote dissolution and reaction. |
Experimental Protocols for DCCA Waste Neutralization
Important Safety Precautions:
-
All procedures must be performed in a certified chemical fume hood.
-
Always wear the appropriate personal protective equipment (PPE).
-
Never mix DCCA waste with incompatible chemicals.
-
Be aware of the potential for vigorous reactions and gas evolution.
Protocol 1: Neutralization using Sodium Bisulfite
This protocol is suitable for the neutralization of aqueous solutions of DCCA.
Materials:
-
DCCA waste solution
-
Sodium bisulfite (NaHSO₃)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Potassium iodide-starch test paper or a chlorine test kit
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Place the beaker containing the DCCA waste solution in an ice bath on a stir plate and begin stirring.
-
Slowly add sodium carbonate or sodium hydroxide solution to adjust the pH to between 6.0 and 8.0.
-
Slowly and in small portions, add a 50% excess of sodium bisulfite to the stirring solution. A temperature increase indicates a reaction is occurring.
-
Continue stirring for at least 2 hours to ensure the reaction is complete.
-
Test for the presence of active chlorine using potassium iodide-starch paper or a chlorine test kit. The test should be negative.
-
If the test is positive, add another 10% of sodium bisulfite and continue stirring for another hour. Retest for active chlorine.
-
Once the absence of active chlorine is confirmed, neutralize the final solution to a pH between 6.0 and 8.0 with a suitable acid or base if necessary.
-
The neutralized solution can be disposed of down the sanitary sewer with copious amounts of water, provided it meets local regulations and does not contain other hazardous materials.
Protocol 2: Neutralization using Sodium Thiosulfate (B1220275)
This protocol is an alternative method for dechlorinating DCCA waste solutions.
Materials:
-
DCCA waste solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution (1 M)
-
Potassium iodide-starch test paper or a chlorine test kit
-
Large beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Place the beaker containing the DCCA waste solution in an ice bath on a stir plate and begin stirring.
-
Adjust the pH of the solution to between 6.0 and 8.0 with sodium carbonate or sodium hydroxide solution.
-
Slowly add a 10% solution of sodium thiosulfate to the DCCA waste solution with continuous stirring. A general guideline is to use approximately 2.5 parts of sodium thiosulfate pentahydrate for every 1 part of available chlorine.
-
Continue stirring for at least 30 minutes.
-
Test for the presence of active chlorine using potassium iodide-starch paper or a chlorine test kit. The test should be negative.
-
If the test is positive, add more sodium thiosulfate solution in small increments and continue to stir for 15-minute intervals before re-testing.
-
Once the absence of active chlorine is confirmed, check the pH of the final solution and adjust to between 6.0 and 8.0 if necessary.
-
Dispose of the neutralized solution in accordance with local regulations.
Data Presentation
| Parameter | Sodium Bisulfite Neutralization | Sodium Thiosulfate Neutralization |
| Neutralizing Agent | Sodium bisulfite (NaHSO₃) | Sodium thiosulfate (Na₂S₂O₃) |
| Recommended pH | 6.0 - 8.0 | 6.0 - 8.0 |
| Reaction Time | ~2 hours | ~30 minutes |
| Verification Method | KI-starch paper / Chlorine test kit | KI-starch paper / Chlorine test kit |
| Key Considerations | Exothermic reaction; requires careful, slow addition. | Generally a milder reaction. |
Visualizations
Caption: Decision workflow for the safe disposal of DCCA waste.
Caption: Chemical neutralization pathways for DCCA waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
Technical Support Center: Dichloroisocyanuric Acid (DCC) Disinfection and pH
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the efficacy of Dichloroisocyanuric acid (DCC) and its sodium salt (NaDCC) in disinfection.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected disinfection results. | pH of the solution is outside the optimal range. The efficacy of chlorine-based disinfectants like DCC is highly pH-dependent. The primary disinfecting agent, hypochlorous acid (HOCl), is more prevalent at a lower pH. As the pH increases, HOCl dissociates into the less effective hypochlorite (B82951) ion (OCl⁻).[1][2][3] | 1. Measure the pH of your disinfectant solution before each experiment. 2. Adjust the pH to the optimal range for your target microorganism. For many applications, a pH between 6.0 and 7.5 is recommended to maximize the concentration of HOCl.[4] 3. Buffer the solution if pH stability is a concern during the experiment. Phosphate buffers can be used to maintain a consistent pH.[5] |
| Reduced disinfectant efficacy in the presence of organic matter. | Reaction of free chlorine with organic matter. The presence of organic material can consume the available free chlorine, reducing the amount available for disinfection. This effect can be exacerbated by pH changes. | 1. Increase the initial DCC concentration to compensate for the expected loss to organic matter. 2. Pre-clean surfaces to remove as much organic soil as possible before disinfection. 3. Evaluate the disinfectant efficacy under both "clean" and "dirty" conditions to understand the impact of organic load in your specific application.[6] |
| Variable results between different batches of DCC. | Differences in the formulation of DCC. this compound can come in anhydrous or dihydrate forms, which can affect the available chlorine and the resulting pH of the solution.[7] | 1. Standardize the type of DCC used in your experiments (e.g., sodium dichloroisocyanurate dihydrate). 2. Verify the available chlorine content of each new batch. 3. Prepare fresh solutions for each experiment, as the stability of the solution can vary. |
| "Chlorine lock" or reduced efficacy at high cyanuric acid concentrations. | Accumulation of cyanuric acid. Continuous use of DCC can lead to an accumulation of cyanuric acid, which stabilizes chlorine but can also inhibit its disinfecting action at high concentrations.[8][9] | 1. Monitor the concentration of cyanuric acid in your system, especially in closed or recirculating systems. 2. Dilute the solution with fresh water to reduce the cyanuric acid concentration if it exceeds recommended levels (e.g., >50 mg/L in swimming pools).[9] 3. Consider alternating with a non-stabilized chlorine disinfectant like calcium hypochlorite if cyanuric acid buildup is a persistent issue.[9] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for disinfection with this compound (DCC)?
The optimal pH for disinfection using DCC is generally in the slightly acidic to neutral range (pH 6.0-7.5).[4] This is because the primary biocidal agent, hypochlorous acid (HOCl), is the dominant species in this pH range. As the pH rises above 7.5, the equilibrium shifts towards the less effective hypochlorite ion (OCl⁻).[2][3]
2. How does pH affect the chemistry of DCC in water?
When DCC is dissolved in water, it releases hypochlorous acid (HOCl) and cyanuric acid. The pH of the water governs the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻).[2] At a lower pH, the equilibrium favors the more potent HOCl. At a higher pH, the less potent OCl⁻ becomes more prevalent.
Caption: Chemical equilibrium of DCC in water and the influence of pH.
3. What is the role of cyanuric acid when using DCC?
Cyanuric acid, which is released when DCC dissolves, acts as a stabilizer for the free chlorine, protecting it from degradation by sunlight (UV light).[10] This is particularly important for outdoor applications like swimming pools. However, at high concentrations, cyanuric acid can bind to the free chlorine, reducing its immediate availability for disinfection.[9]
4. Can I use DCC in hard water?
Yes, DCC can be used in hard water. Unlike calcium hypochlorite, which can contribute to scale formation by increasing calcium hardness, sodium dichloroisocyanurate is more soluble and does not increase calcium levels.[8]
5. How do I measure the efficacy of my DCC solution at a specific pH?
The efficacy of a disinfectant is typically measured by its ability to reduce a microbial population. A standard method for this is a suspension test or a use-dilution test.[11][12] These tests involve exposing a known concentration of a target microorganism to the disinfectant solution for a specific contact time and then determining the number of surviving organisms.
Quantitative Data
The effectiveness of DCC is directly related to the percentage of available hypochlorous acid (HOCl). The following table illustrates the relationship between pH and the distribution of free chlorine species.
| pH | % Hypochlorous Acid (HOCl) | % Hypochlorite Ion (OCl⁻) |
| 5.0 | 99.7% | 0.3% |
| 6.0 | 96.8% | 3.2% |
| 7.0 | 77.5% | 22.5% |
| 7.5 | 52.2% | 47.8% |
| 8.0 | 25.7% | 74.3% |
| 9.0 | 3.1% | 96.9% |
| Data adapted from literature values.[2] |
Experimental Protocols
Protocol: Suspension Test for Disinfectant Efficacy
This protocol provides a general framework for evaluating the bactericidal activity of a DCC solution at a specific pH.
References
- 1. poolhelp.com [poolhelp.com]
- 2. pulsarpools.com [pulsarpools.com]
- 3. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorinated Cyanurates in Drinking Water: Measurement Bias, Stability, and Disinfectant Byproduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. Swimming Pool Tips [rodepools.com.au]
- 9. News - Effects of Cyanuric Acid on Pool Water [yuncangchemical.com]
- 10. Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing the Effectiveness of Antiseptics and Disinfectants | Microbiology [courses.lumenlearning.com]
- 12. 9.2 Testing the Effectiveness of Antiseptics and Disinfectants – Allied Health Microbiology [open.oregonstate.education]
Technical Support Center: DCCA Reactions and Nitrogen Trichloride Prevention
This guide is intended for researchers, scientists, and drug development professionals using Dichloroisocyanuric acid (DCCA) or its salts (e.g., Sodium Dichloroisocyanurate, NaDCC) in their experiments. It provides essential information to prevent the formation of nitrogen trichloride (B1173362) (NCl₃), a hazardous and explosive byproduct.
Frequently Asked Questions (FAQs)
Q1: What is nitrogen trichloride (NCl₃) and why is it a concern in my DCCA reaction?
A1: Nitrogen trichloride, also known as trichloramine, is a yellow, oily, and highly explosive liquid.[1][2] It can form as a byproduct when DCCA or other active chlorine sources react with nitrogen-containing compounds such as ammonia (B1221849), ammonium (B1175870) salts, or primary/secondary amines.[3][4][5] Its presence is a significant safety hazard in the laboratory, as it is sensitive to shock, heat, and organic materials, and can decompose violently.[4]
Q2: How does DCCA lead to the formation of NCl₃?
A2: The formation of NCl₃ is not a direct reaction with DCCA itself, but with the active chlorine species it releases in solution. DCCA hydrolyzes to produce hypochlorous acid (HOCl). This potent chlorinating agent then reacts sequentially with nitrogen sources (e.g., ammonia) to form monochloramine (NH₂Cl), then dichloramine (NHCl₂), and finally, nitrogen trichloride (NCl₃).[3][6][7]
Q3: What are the primary factors that promote NCl₃ formation?
A3: The key factors are:
-
Presence of Nitrogen Sources: Ammonia, ammonium ions, and primary or secondary amines are precursors. Even low levels of these compounds can lead to significant NCl₃ formation.[4][5]
-
Acidic pH: The formation of NCl₃ is highly favored under acidic conditions (below pH 5).[8] In contrast, alkaline conditions (pH 10-12) favor the formation of the less hazardous and more volatile monochloramine.[8]
-
Excess Chlorine: An excess of active chlorine relative to the nitrogen source can drive the chlorination process to completion, forming NCl₃.[3]
-
Elevated Temperature: While the primary driver is pH, higher temperatures can increase reaction rates and potentially lead to loss of control over the reaction, which may favor byproduct formation.[9]
Q4: I noticed a yellow, oily substance and a strong "chlorine-like" smell. Is this NCl₃? What should I do?
A4: The appearance of a yellow, oily liquid and a pungent odor distinct from chlorine are strong indicators of NCl₃ formation.[1][2] Treat this situation as extremely hazardous. Do not attempt to isolate or handle the substance. The area should be evacuated, and personnel trained in handling explosive compounds should be alerted. Review your experimental protocol immediately to identify conditions that may have favored its formation, such as incorrect pH or contaminated reagents.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action & Prevention |
| Vigorous, unexpected gas evolution and/or rapid temperature increase. | The reaction between DCCA and a nitrogen source (especially concentrated ammonia) can be highly exothermic and violent.[3] | Immediate Action: If safe, cool the reaction vessel in an ice bath. Prevention: Always add reagents slowly and portion-wise with efficient stirring and external cooling. Perform reactions on a small scale first. Ensure the nitrogen source is not in a highly concentrated form. |
| Reaction mixture turns yellow, or a yellow oil separates. | Formation of nitrogen trichloride (NCl₃). | Immediate Action: EXTREME CAUTION. Do not agitate, heat, or attempt to isolate the yellow substance. Evacuate the immediate area and consult your institution's safety officer. Prevention: Strictly control the reaction pH to be neutral or alkaline. Avoid excess DCCA. Ensure all reagents and solvents are free from ammonia or amine contamination. |
| Strong, pungent, irritating odor (different from chlorine/bleach). | Formation of chloramines, including dichloramine and potentially NCl₃.[2] | Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood. Prevention: Adjust the reaction pH to the alkaline range if the protocol allows. Use a scrubbing system (e.g., a bubbler with a sodium bisulfite solution) for the reaction off-gas. |
| Inconsistent reaction yield or formation of unexpected byproducts. | Side reactions due to improper pH control, leading to the consumption of reagents in chloramine (B81541) formation pathways. | Immediate Action: Quench the reaction safely (see Experimental Protocols). Prevention: Buffer the reaction mixture if possible. Monitor the pH throughout the addition of DCCA. Perform a thorough analysis of starting materials to check for nitrogen-containing impurities. |
Data Presentation: Factors Influencing NCl₃ Formation
Table 1: Effect of pH on NCl₃ Formation Risk
| pH Range | Relative Risk of NCl₃ Formation | Predominant Chloramine Species | Notes |
| < 4.5 | Very High | Nitrogen Trichloride (NCl₃) | This pH range strongly favors the formation of NCl₃.[8] |
| 4.5 - 7.0 | Moderate to High | Dichloramine (NHCl₂) / NCl₃ | The risk of NCl₃ formation is still significant. |
| 7.0 - 8.5 | Low | Monochloramine (NH₂Cl) / Dichloramine (NHCl₂) | Conditions begin to disfavor NCl₃ formation. |
| > 8.5 | Very Low | Monochloramine (NH₂Cl) | Alkaline conditions favor monochloramine, which is less likely to convert to NCl₃.[8] |
Table 2: Effect of Reactant Stoichiometry on NCl₃ Formation Risk
| Molar Ratio (Active Chlorine : Nitrogen Source) | Relative Risk of NCl₃ Formation | Rationale |
| < 1 : 1 | Low | Insufficient chlorine to fully substitute the N-H bonds. Monochloramine is the likely major product. |
| 1 : 1 to 2 : 1 | Moderate | Sufficient chlorine is present to form dichloramine, a direct precursor to NCl₃. |
| > 2 : 1 | High | Excess chlorine drives the reaction towards the fully substituted, hazardous NCl₃ product.[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing NCl₃ Formation in DCCA Reactions
This protocol provides a general framework for using DCCA as a chlorinating agent while minimizing the risk of NCl₃ formation.
-
Reagent Purity Check: Before starting, ensure that solvents and non-nitrogen-containing reagents are free from ammonia or amine impurities. If necessary, purify or use freshly opened reagents.
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., Nitrogen or Argon) to remove atmospheric moisture and to have a controlled atmosphere.
-
pH Control and Buffering:
-
If the reaction allows, maintain a pH > 8.5. This can be achieved by using a suitable buffer system or by the controlled addition of a base.
-
If acidic conditions are required, be acutely aware of the increased risk. Use the most dilute reagents possible and maintain rigorous temperature control.
-
-
Temperature Control: Submerge the reaction flask in a cooling bath (e.g., ice-water) before adding any reagents. Maintain a low temperature (e.g., 0-5 °C) throughout the addition of DCCA.
-
Reagent Addition:
-
Dissolve the nitrogen-containing substrate in a suitable solvent.
-
Add DCCA portion-wise as a solid or as a solution in a non-reactive solvent. Slow, controlled addition is critical to prevent a buildup of excess active chlorine.
-
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If any signs of NCl₃ formation (see Troubleshooting Guide) appear, stop the addition immediately and proceed to the quenching protocol.
-
Quenching: Upon completion, the reaction must be safely quenched to destroy any remaining active chlorine and hazardous byproducts.
Protocol 2: Safe Reaction Quenching Procedure
-
Cooling: Ensure the reaction mixture is cooled in an ice bath.
-
Initial Quench: Slowly and carefully add a reducing agent. A solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃) is commonly used. This will neutralize the excess active chlorine. The addition should be done dropwise, as the quenching reaction can be exothermic.
-
Verification: Test for the presence of active chlorine using starch-iodide paper (a blue-black color indicates the presence of an oxidizing agent). Continue adding the quenching agent until the test is negative.
-
Workup: Once the reaction is fully quenched, proceed with the standard aqueous workup for your experiment.
Visualizations
NCl₃ Formation Pathway
Caption: Chemical pathway for the formation of NCl₃ from DCCA.
Experimental Workflow for NCl₃ Prevention
Caption: Logical workflow for experiments using DCCA to prevent NCl₃ formation.
References
- 1. fishersci.ca [fishersci.ca]
- 2. Nitrogen trichloride - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - NaDCC/TCCA reaction with ammonia - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Measuring Cl2 and NCl3 in Chlorine After Electrolysis / Chlor-Alkali [aai.solutions]
- 5. Measuring Cl2 and NCl3 in Cooling Process Effluent [aai.solutions]
- 6. US4138296A - Method for removing nitrogen trichloride from chlorine gas - Google Patents [patents.google.com]
- 7. Critical Role of Trichloramine Interaction with Dichloramine for N-Nitrosamine Formation during Breakpoint Chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dichloroisocyanuric Acid (DCCA) Reaction Quenching and Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dichloroisocyanuric Acid (DCCA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of a reaction involving this compound (DCCA) that I need to remove during work-up?
The primary byproduct of reactions where DCCA is used as an oxidant is cyanuric acid.[1][2][3][4][5] If the reaction is reductively quenched, cyanuric acid will be the final product.[2] This stable, triazine-based compound is often insoluble in many organic solvents and can sometimes precipitate from the reaction mixture, complicating purification.
Q2: How do I quench a reaction where DCCA was used in excess?
Excess DCCA, an oxidizing agent, must be quenched to prevent unwanted side reactions and ensure the safety of the work-up procedure. Several quenching agents can be employed to neutralize the remaining active chlorine species. The choice of quenching agent depends on the specific requirements of your reaction and the stability of your product.
Commonly used quenching agents for chlorine-based oxidants include:
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ascorbic acid
-
Ammonium (B1175870) chloride (NH₄Cl)
Sodium sulfite and ascorbic acid have been shown to quench residual free chlorine to below detection limits within seconds.[6]
Q3: Are there any quenching agents I should avoid?
The choice of quenching agent can be critical, as some may interfere with the analysis of disinfection by-products (DBPs) or degrade certain compounds.[6][7] For instance, sodium sulfite can cause the dehalogenation of certain organic molecules.[6][8] While ammonium chloride is effective at quenching chlorine, it does so by forming chloramines and does not act as a reducing agent.[8] Therefore, for reactions where complete reduction of the oxidant is required, other agents are preferable.
Q4: My product is sensitive to water. How can I perform the work-up?
If your product is water-sensitive, an anhydrous work-up is necessary. This can be achieved by filtering the reaction mixture through a pad of an inert drying agent like celite or florisil (B1214189) to remove the solid cyanuric acid byproduct.[9] Subsequent purification can then be carried out using non-aqueous techniques such as chromatography.
Q5: I am observing an unexpected precipitate during my reaction or work-up. What could it be?
An unexpected precipitate is likely to be cyanuric acid, the main byproduct of DCCA.[1][2][3][4][5] Its solubility is limited in many organic solvents. If you are using the sodium salt of DCCA (NaDCC), sodium chloride is a major byproduct of its synthesis and may also be present.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is not proceeding to completion. | Insufficient DCCA, poor quality reagent, or incorrect reaction conditions (e.g., temperature, solvent). | - Ensure you are using a stoichiometric amount or a slight excess of DCCA. - Verify the purity of your starting materials and DCCA. - Optimize reaction conditions such as temperature and solvent.[10] |
| Formation of a thick, unmanageable precipitate (likely cyanuric acid). | High concentration of reactants leading to rapid precipitation of cyanuric acid. | - Dilute the reaction mixture with a suitable solvent. - Perform the reaction at a lower temperature to control the rate of byproduct formation. |
| Product degradation during work-up. | Residual active chlorine from unquenched DCCA is degrading the product. | - Ensure complete quenching of excess DCCA by testing for the presence of an oxidant (e.g., with starch-iodide paper) before proceeding with the work-up. - Choose a milder quenching agent if your product is sensitive. |
| Difficulty in separating the product from cyanuric acid. | Co-precipitation of the product with cyanuric acid or similar solubility profiles. | - After quenching, consider an aqueous wash to dissolve the cyanuric acid if your product is not water-soluble. Cyanuric acid is more soluble in aqueous base.[1] - For water-sensitive products, filter the solid cyanuric acid and wash thoroughly with an appropriate organic solvent to recover any adsorbed product. - Column chromatography can be effective for separation.[11][12] |
| Low product yield after purification. | - Product may be partially soluble in the aqueous phase during work-up. - Product may be adsorbed onto the cyanuric acid precipitate. | - Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. - Thoroughly wash the filtered cyanuric acid with the reaction solvent. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Work-up
This protocol is suitable for reactions where the product is stable in the presence of water and soluble in a water-immiscible organic solvent.
-
Reaction Completion Check: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to confirm the consumption of the starting material.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm during quenching.
-
Quenching: Slowly add a quenching agent from the table below until the excess oxidant is consumed. The completion of quenching can be tested with potassium iodide-starch paper (the paper will no longer turn blue/black).
| Quenching Agent | Concentration | Notes |
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | A versatile and rapid quenching agent. |
| Sodium thiosulfate (Na₂S₂O₃) | 10% aqueous solution | Another common and effective quenching agent. |
| Ascorbic acid | Saturated aqueous solution | A mild reducing agent, suitable for sensitive substrates.[6][7] |
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If a precipitate of cyanuric acid is present, it may dissolve in the aqueous phase, especially if the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with the following solutions in a separatory funnel:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.[11][12][13]
Protocol 2: Non-Aqueous Work-up for Water-Sensitive Products
This protocol is designed for reactions where the product is sensitive to water.
-
Reaction Completion Check: As in Protocol 1, ensure the reaction has gone to completion.
-
Filtration: Dilute the reaction mixture with a dry, inert organic solvent and filter it through a pad of celite or a sintered glass funnel to remove the solid cyanuric acid.
-
Washing the Solid: Wash the filter cake with several portions of the dry organic solvent to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product using non-aqueous techniques, such as chromatography with anhydrous solvents.
Diagrams
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. qcpoolchem.com [qcpoolchem.com]
- 4. News - What is the reaction of Trichloroisocyanuric Acid with water? [xingfeichemical.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Workup [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dichloroisocyanuric Acid and Calcium Hypochlorite as Disinfectants
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Prevalent Chlorine-Based Disinfectants
In the realm of disinfection, the chlorine-releasing compounds Dichloroisocyanuric Acid (DCC), particularly its sodium salt (NaDCC), and Calcium Hypochlorite (B82951) (CHC) are mainstays for a wide range of applications, from water treatment to surface sanitation. While both owe their antimicrobial prowess to the liberation of hypochlorous acid (HOCl), their distinct chemical properties, stability, and performance characteristics warrant a detailed comparative analysis for informed selection in research and industrial settings. This guide provides an objective comparison, supported by experimental data, to elucidate the nuances of their efficacy and application.
Chemical and Physical Properties: A Tale of Two Chlorine Donors
At a fundamental level, the primary difference between these two disinfectants lies in their chemical structure and how they release the active disinfecting agent, hypochlorous acid, in aqueous solutions.
| Property | This compound (as Sodium Dichloroisocyanurate - NaDCC) | Calcium Hypochlorite (CHC) |
| Chemical Formula | C₃Cl₂N₃NaO₃ | Ca(OCl)₂ |
| Appearance | White crystalline powder or granules | White or grayish-white solid, granules, or tablets[1] |
| Available Chlorine | ~56-62%[2] | ~65-75%[1] |
| Solubility in Water | High | Moderate |
| pH of Solution (1%) | ~6.0 - 7.0 (near-neutral)[3] | ~10.0 - 12.0 (alkaline)[2] |
| Stability (Solid) | High, with a shelf life of up to 5 years[4] | Less stable, sensitive to heat, moisture, and UV light[5] |
| Stability (Solution) | Less stable than solid form and hypochlorite solutions[6] | More stable than NaDCC solutions under certain conditions[7] |
Mechanism of Action: The Central Role of Hypochlorous Acid
Both this compound and Calcium Hypochlorite exert their disinfectant effect through the release of hypochlorous acid (HOCl) upon dissolution in water. HOCl is a potent antimicrobial agent that inactivates microorganisms by destroying cell walls and disrupting essential enzymatic and metabolic processes.
The key distinction lies in the release mechanism. Calcium hypochlorite rapidly hydrolyzes to release a high concentration of HOCl. In contrast, NaDCC undergoes a reversible hydrolysis, creating an equilibrium between chlorinated and non-chlorinated isocyanurates and free available chlorine.[7] This equilibrium allows for a slower, more sustained release of HOCl, and the cyanuric acid byproduct acts as a stabilizer, protecting the chlorine from degradation by sunlight, a significant advantage for outdoor applications.[4]
Reaction Pathways
References
- 1. superiorpoolservice.com [superiorpoolservice.com]
- 2. Calcium Hypochlorite vs Sodium Dichloro: Which Is Better for Water Disinfection? - Elchemy [elchemy.com]
- 3. hxinmaterial.com [hxinmaterial.com]
- 4. Disinfection By-Product Formation and Mitigation Strategies in Point-of-Use Chlorination with Sodium Dichloroisocyanurate in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 360guanxi.com - 360 Degrees Business Social Network - J Ane Zhu's blog - Calcium Hypochlorite vs. Sodium Dichloroisocyanurate vs. TCCA: How to Choose [360guanxi.com]
- 6. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shelf-Life of Chlorine Solutions Recommended in Ebola Virus Disease Response | PLOS One [journals.plos.org]
A Comparative Guide to Dichloroisocyanuric Acid and Sodium Hypochlorite for Surface Disinfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used chlorine-releasing disinfectants: Dichloroisocyanuric Acid (DCC), often available as sodium dichloroisocyanurate (NaDCC), and sodium hypochlorite (B82951) (NaOCl), commonly known as bleach. This document aims to assist in the selection of the most appropriate disinfectant for specific applications by presenting a detailed analysis of their performance based on experimental data.
Executive Summary
Both this compound (DCC) and sodium hypochlorite (NaOCl) are effective broad-spectrum disinfectants that rely on the release of free available chlorine (FAC) for their antimicrobial activity. However, they exhibit significant differences in terms of stability, pH of their solutions, and performance in the presence of organic matter. DCC, typically in solid form, offers superior stability and a near-neutral pH in solution, which favors the formation of the more potent hypochlorous acid (HOCl).[1][2] In contrast, NaOCl is an alkaline solution where the less effective hypochlorite ion (OCl⁻) predominates.[1][3] These fundamental chemical differences have practical implications for their storage, handling, and biocidal efficacy, particularly in real-world settings where organic loads are common.
Physicochemical Properties and Stability
The physical form and chemical stability of a disinfectant are critical factors for its storage, transportation, and preparation of use-dilutions. DCC is predominantly available as a stable solid (powder, granules, or tablets), while NaOCl is a liquid solution with inherent instability.
| Property | This compound (as NaDCC) | Sodium Hypochlorite (NaOCl) | References |
| Physical Form | White crystalline powder, granules, or tablets | Pale yellow liquid | [4][5][6] |
| Available Chlorine Content | Typically 56% - 60% | Typically 5% - 15% | [4][6][7] |
| Storage Stability | High; solid form is stable for years | Poor; degrades over time, accelerated by heat and light | [4][5] |
| Solution Stability | Solutions are unstable and decompose faster than NaOCl of the same strength | Concentrated solutions are inherently unstable | [8] |
| Solution pH | Near-neutral (pH ~6-7) | Alkaline (pH > 8) | [1][2][3] |
Mechanism of Action: The Role of pH
The disinfecting power of both compounds stems from the release of hypochlorous acid (HOCl), a potent antimicrobial agent. The pH of the disinfectant solution governs the equilibrium between HOCl and the less effective hypochlorite ion (OCl⁻).[3]
Caption: Equilibrium of chlorine species in DCC and NaOCl solutions.
As illustrated, the near-neutral pH of DCC solutions results in a higher concentration of the more biocidal HOCl.[2] Conversely, the alkaline nature of NaOCl solutions shifts the equilibrium towards the less potent OCl⁻ ion.[3]
Bactericidal Efficacy
Both disinfectants exhibit broad-spectrum bactericidal activity. However, their efficacy can be influenced by the presence of organic matter, which consumes available chlorine.
Efficacy in the Absence of Organic Load ("Clean Conditions")
Under clean conditions, both DCC and NaOCl demonstrate comparable bactericidal activity at similar available chlorine concentrations.
| Microorganism | Disinfectant | Available Chlorine (ppm) | Contact Time (min) | Log Reduction | Reference |
| Staphylococcus aureus | NaDCC & NaOCl | 12.5 | 2 | > 5 | [8] |
| Pseudomonas aeruginosa | NaDCC & NaOCl | 5 | 2 | > 5 | [8] |
| Vegetative Bacteria | NaDCC (pH 6.6) & NaOCl (pH 7.2, 9.0) | 100-200 | Not specified | Satisfactory | [9] |
Efficacy in the Presence of Organic Load ("Soiled Conditions")
The presence of organic matter, such as serum or blood, significantly impacts the efficacy of chlorine-releasing disinfectants. Experimental data suggests that DCC retains its biocidal activity better than NaOCl in such challenging conditions.[9][10]
| Organic Load | Disinfectant | Available Chlorine (ppm) | Efficacy | Reference |
| 1% Horse Serum | NaDCC & NaOCl | ~100 | > 5 log reduction of P. aeruginosa | [8] |
| 2% Horse Serum | NaDCC & NaOCl | ~200 | > 5 log reduction of P. aeruginosa | [8] |
| 30% Horse Serum | NaDCC | 4,000 | Similar bactericidal activity | [10] |
| 30% Horse Serum | NaOCl | 17,000 | Similar bactericidal activity | [10] |
| Up to 20% Plasma | NaDCC | 2,500 | Effective against bacteria | [11][12] |
| Up to 10% Plasma | NaOCl | 2,500 | Effective against bacteria | [12] |
| Plasma (up to 20% v/v) | NaDCC | 3,000 | Satisfactory activity | [9] |
| Plasma (up to 20% v/v) | NaOCl (pH 7.2, 9.0, 10.6) | up to 5,000 | Inactivated | [9] |
These findings indicate that NaDCC is less prone to inactivation by serum than NaOCl solutions.[10]
Experimental Protocols
The evaluation of disinfectant efficacy relies on standardized methodologies. The following outlines a typical workflow for a quantitative suspension test, a common method for assessing the bactericidal activity of disinfectants.[13][14][15]
Caption: Workflow for a quantitative suspension test of disinfectant efficacy.
Quantitative Suspension Test Protocol (Based on EN 1276)
This method evaluates the bactericidal activity of a chemical disinfectant in a liquid suspension.
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared to a specific cell density (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Preparation of Disinfectant Solutions: Working solutions of the disinfectant (DCC or NaOCl) are prepared at the desired concentrations using hard water or another specified diluent.
-
Test Procedure:
-
A defined volume of the microbial suspension is added to a defined volume of the disinfectant solution.
-
The mixture is maintained at a specified temperature for a predetermined contact time.
-
At the end of the contact time, a sample is taken and immediately added to a neutralizer solution to inactivate the disinfectant.
-
-
Enumeration of Survivors: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto a suitable growth medium.
-
Calculation of Log Reduction: The reduction in viable counts is calculated by comparing the number of surviving microorganisms to the initial number in the test suspension. A log reduction of ≥ 5 is typically required to demonstrate bactericidal efficacy.[8]
Surface Disinfection Test (Carrier Test)
Carrier tests are designed to simulate the disinfection of surfaces.
-
Carrier Preparation: Standardized carriers (e.g., stainless steel discs) are inoculated with the test microorganism and dried.
-
Disinfectant Application: The inoculated carriers are exposed to the disinfectant solution for a specific contact time.
-
Neutralization and Recovery: After the contact time, the carriers are transferred to a neutralizer solution, and the surviving microorganisms are recovered.
-
Enumeration and Log Reduction: The number of survivors is enumerated, and the log reduction is calculated as described for the suspension test.
Conclusion
The choice between this compound and sodium hypochlorite for surface disinfection should be based on a comprehensive evaluation of the specific application requirements.
-
This compound (DCC) is advantageous in situations requiring a stable, solid disinfectant that is easy to store and transport. Its near-neutral pH and superior performance in the presence of organic soiling make it a robust choice for a wide range of applications.[1][4][9]
-
Sodium Hypochlorite (NaOCl) remains an effective and economical disinfectant, particularly for applications where the solution is prepared fresh and the surfaces to be disinfected have been pre-cleaned to remove organic matter.[4] However, its inherent instability and reduced efficacy at alkaline pH and in the presence of organic loads are important limitations to consider.[4][8][9]
For research and drug development environments where consistency, stability, and reliable performance under varying conditions are paramount, DCC presents a compelling alternative to traditional sodium hypochlorite solutions.
References
- 1. Antibacterial efficacy of sodium dichloroisocyanurate and 2-hydroxyisocaproic acid intracanal medicaments on Enterococcus faecalis: A comparative in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turi.org [turi.org]
- 3. joghr.org [joghr.org]
- 4. News - Sodium Dichloroisocyanurate VS Sodium Hypochlorite [xingfeichemical.com]
- 5. News - What is the difference between sodium dichloroisocyanurate and sodium hypochlorite? [xingfeichemical.com]
- 6. hxinmaterial.com [hxinmaterial.com]
- 7. hxinmaterial.com [hxinmaterial.com]
- 8. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antibacterial properties of sodium hypochlorite and sodium dichloroisocyanurate as hospital disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of sodium hypochlorite and sodium dichloroisocyanurate disinfectants: neutralization by serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 12. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
A Comparative Guide to the Efficacy of Dichloroisocyanuric Acid and Trichloroisocyanuric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dichloroisocyanuric acid (DCCA), commonly available as its sodium salt (Sodium Dichloroisocyanurate or NaDCC), and Trichloroisocyanuric acid (TCCA). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a nuanced understanding of these two widely used chlorine-based disinfectants. This document synthesizes key performance data, details relevant experimental methodologies, and illustrates fundamental concepts through diagrams.
Chemical and Physical Properties
DCCA and TCCA are both chlorinated isocyanurates that release hypochlorous acid (HOCl), the primary active disinfecting agent, when dissolved in water.[1] However, they differ significantly in their chemical composition, which in turn affects their performance characteristics such as available chlorine content, solubility, and pH of their aqueous solutions.
TCCA boasts a higher available chlorine content, typically around 90%, making it a more concentrated source of chlorine compared to DCCA, which has an available chlorine content in the range of 56% to 65%.[1][2] This higher concentration in TCCA means that, by weight, it can provide a greater disinfecting capacity.[1]
The dissolution rate is another critical point of differentiation. DCCA is known for its rapid dissolution in water, making it suitable for applications requiring a quick release of chlorine for immediate disinfection.[1] In contrast, TCCA dissolves slowly, providing a sustained release of chlorine over a longer period, which is ideal for continuous water treatment.[2]
The pH of the resulting solution also varies between the two compounds. DCCA solutions are typically near neutral pH, while TCCA solutions are acidic, which can lower the pH of the treated water.[2]
A summary of these key properties is presented in Table 1.
Table 1: Comparison of Chemical and Physical Properties of DCCA and TCCA
| Property | This compound (DCCA/NaDCC) | Trichloroisocyanuric Acid (TCCA) |
| Available Chlorine Content | 56% - 65% | ~90% |
| Dissolution Rate in Water | Fast | Slow |
| pH of Solution | Near Neutral | Acidic (Lowers pH) |
| Primary Applications | Rapid sanitation, emergency disinfection | Long-term, continuous disinfection |
| Stability in Solution | Less stable than TCCA | More stable in solution |
Mechanism of Action and the Role of Cyanuric Acid
The disinfectant activity of both DCCA and TCCA stems from the release of hypochlorous acid (HOCl) upon hydrolysis in water. HOCl is a potent antimicrobial agent that can effectively kill a broad spectrum of microorganisms, including bacteria, viruses, fungi, and spores.
A key feature of both DCCA and TCCA is the presence of cyanuric acid in their molecular structure. Cyanuric acid acts as a stabilizer for the available chlorine, particularly in the presence of ultraviolet (UV) light from the sun.[1] This stabilization effect is crucial for outdoor applications, such as swimming pool sanitation, as it prevents the rapid degradation of chlorine and prolongs its disinfectant activity. However, it is important to note that while cyanuric acid stabilizes chlorine, high concentrations of it can also reduce the efficacy of the free available chlorine.
The hydrolysis of DCCA and TCCA and the subsequent equilibrium with cyanuric acid can be visualized in the following diagram:
Caption: Hydrolysis of DCCA and TCCA and the stabilizing effect of cyanuric acid.
Comparative Efficacy Data
While both DCCA and TCCA are effective disinfectants, their efficacy can vary depending on the target microorganism, concentration, contact time, and environmental conditions. The following tables summarize available experimental data comparing their bactericidal and sporicidal activities.
Bactericidal Efficacy
Direct comparative studies on the bactericidal efficacy of DCCA and TCCA are limited. However, some data is available for specific bacterial species.
Table 2: Comparative Bactericidal Efficacy of DCCA and TCCA
| Organism | Metric | DCCA (NaDCC) | TCCA | Study Conditions | Source |
| Acinetobacter calcoaceticus | Minimum Bactericidal Concentration (MBC) | 3.1 mg/L | 3.8 mg/L | - | Request for PDF on ResearchGate |
| Stenotrophomonas maltophilia | Minimum Bactericidal Concentration (MBC) | 2.1 mg/L | 2.5 mg/L | - | Request for PDF on ResearchGate |
| Pseudomonas aeruginosa | Log Reduction | > 5 log₁₀ | Not specified | 5 ppm available chlorine, 2 min contact time | [3] |
| Staphylococcus aureus | Log Reduction | > 5 log₁₀ | Not specified | 12.5 ppm available chlorine, 2 min contact time | [3] |
| Enterococcus faecalis | Log Reduction | Significant reduction in CFU | Not specified | Endodontic treatment model | [4] |
Note: CFU refers to Colony Forming Units.
Sporicidal, Virucidal, and Fungicidal Efficacy
Table 3: Sporicidal Efficacy of DCCA (NaDCC)
| Organism | DCCA (NaDCC) Concentration (as available chlorine) | Log Reduction | Contact Time | Organic Load | Source |
| Bacillus subtilis spores | 1200 ppm | > 5 | 3 hours | None | [5] |
| Bacillus subtilis spores | 1200 ppm | No kill | 3 hours | 2% blood | [5] |
| Bacillus subtilis spores | 3180 ppm | > 5 | 1 hour | None | [5] |
| Bacillus subtilis spores | 3180 ppm | > 5 | 2 hours | 2% blood | [5] |
| Bacillus subtilis spores | 5750 ppm | > 5 | 5 minutes | None | [5] |
| Bacillus subtilis spores | 5750 ppm | > 5 | 30 minutes | 2% blood | [5] |
Information on the virucidal and fungicidal efficacy of TCCA suggests its application in agriculture as a fungicide and in water treatment to inactivate viruses.[6] DCCA has also been shown to have fungicidal activity.[7] However, a direct quantitative comparison with TCCA under the same experimental conditions is not available in the provided search results.
Experimental Protocols
To ensure the reproducibility and validity of efficacy testing for disinfectants like DCCA and TCCA, standardized experimental protocols are employed. The European Norms (EN) are widely recognized standards for such evaluations.
EN 1276: Quantitative Suspension Test for Bactericidal Activity
This test evaluates the bactericidal activity of a disinfectant in a suspension.
Caption: Experimental workflow for the EN 1276 suspension test.
Methodology:
-
Preparation of Test Suspension: A standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae) is prepared.
-
Addition of Interfering Substance: To simulate practical conditions, an interfering substance such as bovine albumin is added to create "clean" or "dirty" conditions.
-
Exposure to Disinfectant: The test disinfectant (DCCA or TCCA solution) is added to the bacterial suspension.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization: The action of the disinfectant is stopped by adding a suitable neutralizer.
-
Enumeration: The number of surviving bacteria is determined by plating and incubation.
-
Calculation of Log Reduction: The reduction in viable counts is calculated and expressed as a logarithmic reduction. A 5-log reduction (99.999% kill rate) is typically required for a product to pass this standard.
EN 13697: Quantitative Non-porous Surface Test for Bactericidal and Fungicidal Activity
This test evaluates the efficacy of disinfectants on a hard, non-porous surface.
References
- 1. rawchemicalmart.com [rawchemicalmart.com]
- 2. camachem.com [camachem.com]
- 3. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial efficacy of sodium dichloroisocyanurate and 2-hydroxyisocaproic acid intracanal medicaments on Enterococcus faecalis: A comparative in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sporicidal activity of sodium dichloroisocyanurate, peroxygen and glutaraldehyde disinfectants against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Bactericidal and Fungicidal Activity in the Gas Phase of Sodium Dichloroisocyanurate (NaDCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the biocidal activity of Dichloroisocyanuric acid against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocidal performance of Dichloroisocyanuric acid (DCCA), a potent halogen-releasing disinfectant, against a range of pathogenic microorganisms. The data presented herein is supported by experimental findings from various scientific studies, offering a comprehensive overview of its efficacy relative to other commonly used biocides. Detailed experimental protocols and mechanistic insights are also provided to aid in the evaluation and application of this disinfectant in research and development settings.
Executive Summary
This compound, and its more commonly used sodium salt (NaDCC), is a broad-spectrum biocide effective against a wide array of bacteria, spores, and viruses. Its mechanism of action is primarily attributed to the release of hypochlorous acid (HOCl) in solution, a strong oxidizing agent that disrupts critical cellular components of microorganisms. This guide presents a comparative analysis of DCCA's biocidal activity against key pathogens and benchmarks its performance against other widely used disinfectants such as sodium hypochlorite (B82951), peracetic acid, and glutaraldehyde (B144438).
Data Presentation: Comparative Biocidal Efficacy
The following tables summarize the quantitative data on the biocidal activity of this compound (as NaDCC) and its alternatives against specific pathogens. The data is presented in terms of log reduction in viable organisms under specified contact times and concentrations.
Table 1: Bactericidal Activity
| Disinfectant | Pathogen | Concentration (ppm available chlorine) | Contact Time | Log Reduction | Organic Load | Reference |
| NaDCC | Pseudomonas aeruginosa | 5 | 2 min | >5 | Clean | [1] |
| NaOCl | Pseudomonas aeruginosa | 5 | 2 min | >5 | Clean | [1] |
| NaDCC | Staphylococcus aureus | 12.5 | 2 min | >5 | Clean | [1] |
| NaOCl | Staphylococcus aureus | 12.5 | 2 min | >5 | Clean | [1] |
| NaDCC | Pseudomonas aeruginosa | ~100 | 2 min | >5 | 1% horse serum | [1] |
| NaOCl | Pseudomonas aeruginosa | ~100 | 2 min | >5 | 1% horse serum | [1] |
| NaDCC | Pseudomonas aeruginosa | ~200 | 2 min | >5 | 2% horse serum | [1] |
| NaOCl | Pseudomonas aeruginosa | ~200 | 2 min | >5 | 2% horse serum | [1] |
Table 2: Sporicidal Activity
| Disinfectant | Pathogen | Concentration (ppm available chlorine) | Contact Time | Log Reduction | Organic Load | Reference |
| NaDCC (Haz-Tab) | Bacillus subtilis spores | 5750 | 5 min | >5 | Clean | [2] |
| NaDCC (Haz-Tab) | Bacillus subtilis spores | 5750 | 30 min | >5 | 2% blood | [2] |
| NaDCC (Presept) | Bacillus subtilis spores | 3180 | 1 h | >5 | Clean | [2] |
| NaDCC (Presept) | Bacillus subtilis spores | 3180 | 2 h | >5 | 2% blood | [2] |
| Peracetic Acid (Nu-Cidex) | Bacillus subtilis spores | Not specified | 5 min | >5 | 10% serum | [2] |
| Glutaraldehyde (Cidex Long-Life) | Bacillus subtilis spores | Not specified | 2 h | >5 | 4% blood | [2] |
| NaDCC | Clostridium difficile spores | 1000 | 10 min | 0.7 - 1.5 | Not specified | [3] |
| Perasafe (Peracetic acid-based) | Clostridium difficile spores | Not specified | 10 min | 2.7 - 6.0 | Not specified | [3] |
| NaDCC | Clostridium difficile spores | Not specified | 5 min | 5.519 | Not specified | [4] |
| NaOCl | Clostridium difficile spores | 6000 | 5 min | 5.6515 | Not specified | [4] |
Table 3: Virucidal Activity
| Disinfectant | Virus | Concentration (ppm available chlorine unless specified) | Contact Time | Log Reduction | Virus Type | Reference |
| NaDCC | Avian Influenza Virus (H7N9) | 240 | 30 min | Complete inactivation | Enveloped | [5] |
| Peracetic acid | Avian Influenza Virus (H7N9) | 0.05% (v/v) | 10 min | Complete inactivation | Enveloped | [5] |
| Glutaraldehyde + Benzalkonium bromide | Avian Influenza Virus (H7N9) | 0.05% (v/v) | 10 min | Complete inactivation | Enveloped | [5] |
| NaDCC | Ebola Virus | Not specified | 30 s | Complete inactivation | Enveloped | [6] |
| NaOCl | Ebola Virus | 0.5% (v/v) | 30 s | Complete inactivation | Enveloped | [6] |
| Peracetic acid | Ebola Virus | 0.2% (v/v) | 30 s | Complete inactivation | Enveloped | [6] |
| NaOCl | SARS-CoV-2 | 1000 | 10 min | >3 | Soil load | [7] |
| Peracetic Acid | SARS-CoV-2 | 200 | 10 min | >3 | Soil load | [7] |
Experimental Protocols
The data presented in this guide is primarily derived from two standard types of disinfectant efficacy tests: suspension tests and carrier tests .
Quantitative Suspension Test (based on EN 1276)
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.
-
Preparation of Test Suspension: A suspension of the test bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) is prepared in a solution containing an interfering substance to simulate clean or dirty conditions.
-
Exposure: A specified volume of the disinfectant at the desired concentration is added to the bacterial suspension. The mixture is maintained at a controlled temperature for a defined contact time.
-
Neutralization: After the contact time, a sample of the mixture is transferred to a neutralizer solution to stop the biocidal action of the disinfectant.
-
Enumeration: The number of surviving bacteria in the neutralized sample is determined by plating on a suitable agar (B569324) medium and incubating.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial number in the bacterial suspension. A 5-log reduction (99.999% kill rate) is typically required for a product to pass the EN 1276 standard for general disinfection.[8][9]
Quantitative Carrier Test (based on ASTM E2197)
This test assesses the efficacy of a disinfectant on a hard, non-porous surface (carrier).
-
Inoculation of Carriers: Stainless steel disks (carriers) are inoculated with a standardized suspension of the test microorganism (e.g., bacteria, spores).
-
Drying: The inoculated carriers are dried under vacuum at room temperature.
-
Exposure: A precise volume of the disinfectant is applied to the dried inoculum on the carrier and left for the specified contact time.
-
Elution and Neutralization: The carrier is then transferred to a solution containing an eluent and a neutralizer to recover the surviving microorganisms and stop the disinfectant's activity.
-
Enumeration: The number of viable microorganisms in the eluent is determined, often by membrane filtration followed by plating and incubation.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of survivors on the treated carriers to the number of organisms recovered from control carriers (treated with a non-biocidal solution).[10][11][12]
Mandatory Visualizations
Signaling Pathways of Biocidal Action
The following diagrams illustrate the mechanisms of action of this compound (via hypochlorous acid), peracetic acid, and glutaraldehyde on microbial cells.
Caption: Mechanism of action of hypochlorous acid from DCCA.
Caption: Mechanism of action of Peracetic Acid.
Caption: Mechanism of action of Glutaraldehyde.
Experimental Workflow for Disinfectant Efficacy Testing
The following diagram outlines a typical workflow for comparing the biocidal efficacy of different disinfectants.
Caption: Workflow for comparing disinfectant efficacy.
References
- 1. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sporicidal activity of sodium dichloroisocyanurate, peroxygen and glutaraldehyde disinfectants against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of Perasafe and sodium dichloroisocyanurate (NaDCC) against spores of Clostridium difficile and Bacillus atrophaeus on stainless steel and polyvinyl chloride surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Sporicidal Activity of Disinfectants against Clostridium difficile and Bacillus amyloliquefaciens Spores by Using the Improved Methods Based on ASTM E2197-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. processcleaningsolutions.com [processcleaningsolutions.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. EN 1276:2019 - Viroxy [viroxylabs.com]
- 10. microchemlab.com [microchemlab.com]
- 11. ASTM E2197-17e1. Standard Quantitative Disk Carrier Test Method for Determining the Bactericidal, Fungicidal, Mycobactericidal and Sporicidal Activities of Liquid Chemical Germicides. - IVAMI [ivami.com]
- 12. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to DCCA and N-Chlorosuccinimide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the selective oxidation of alcohols and sulfides is a cornerstone transformation. Among the arsenal (B13267) of reagents available, N-haloimides have emerged as versatile and effective oxidants. This guide provides a detailed comparative study of two prominent N-chloro reagents: Dichloroisocyanuric acid (DCCA), often used as its sodium salt (NaDCC) or the related trichloroisocyanuric acid (TCCA), and N-chlorosuccinimide (NCS). Both reagents serve as sources of electrophilic chlorine, yet their performance, selectivity, and optimal conditions can differ significantly, influencing the choice for a specific synthetic challenge. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the most suitable reagent for their oxidation needs.
Oxidation of Alcohols
The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental process in synthesis. Both DCCA/TCCA and NCS, particularly when paired with a catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), offer mild and highly selective methods for this transformation, avoiding the use of heavy-metal-based oxidants.
Comparative Performance Data
The following table summarizes the performance of TCCA and NCS in the oxidation of various alcohols. The TCCA/TEMPO system is highlighted for its high efficiency and selectivity for primary alcohols.
| Substrate | Reagent System | Product | Yield (%) | Time (h) | Ref. |
| Primary Alcohols | |||||
| 1-Octanol | TCCA / TEMPO | 1-Octanal | 95 | 0.25 | [1] |
| Geraniol | TCCA / TEMPO | Geranial | 94 | 0.25 | [1] |
| Benzyl (B1604629) alcohol | TCCA / TEMPO | Benzaldehyde | 95 | 0.25 | [1] |
| 4-Methoxybenzyl alcohol | TCCA / TEMPO | 4-Methoxybenzaldehyde | 96 | 0.25 | [1] |
| Cinnamyl alcohol | TCCA / TEMPO | Cinnamaldehyde | 95 | 0.25 | [1] |
| Benzyl alcohol | NCS / DMF | Benzaldehyde | 95 | 2 | |
| 4-Nitrobenzyl alcohol | NCS / DMF | 4-Nitrobenzaldehyde | 96 | 3 | |
| Secondary Alcohols | |||||
| 1-Phenylethanol | TCCA / Pyridine (B92270) | Acetophenone | 99 | 1 | [2] |
| Cyclohexanol | TCCA / Pyridine | Cyclohexanone | 95 | 1 | [2] |
| Borneol | TCCA / Pyridine | Camphor | 99 | 1 | [2] |
Note: TCCA is used as a representative for DCCA-based reagents. Yields are isolated yields.
Discussion of Selectivity
A key advantage of the TCCA/TEMPO system is its remarkable chemoselectivity for primary alcohols. Secondary alcohols are oxidized at a much slower rate, allowing for the selective oxidation of primary alcohols in the presence of secondary ones.[1] Similarly, NCS, when used with di-isopropyl sulfide (B99878), exhibits temperature-dependent selectivity: at 0 °C, it preferentially oxidizes primary alcohols, whereas at -78 °C, it selectively oxidizes secondary alcohols. For benzylic alcohols, both TCCA and the NCS-DMF system provide excellent yields.[2] However, the classic Corey-Kim oxidation (NCS/DMS) can be prone to side reactions, particularly the chlorination of allylic and benzylic alcohols if reaction conditions are not carefully controlled.[3]
Oxidation of Sulfides
The oxidation of sulfides can lead to either sulfoxides or sulfones. Controlling this selectivity is crucial. TCCA has proven to be a highly effective reagent for the selective conversion of sulfides to sulfoxides, while NCS is commonly employed in the more vigorous oxidative chlorination of thiols to form sulfonyl chlorides.
Comparative Performance Data
The tables below showcase the effectiveness of TCCA in selectively producing sulfoxides and NCS in synthesizing sulfonyl chlorides from thiol derivatives.
Table 2: Selective Oxidation of Sulfides to Sulfoxides using TCCA
| Substrate (Sulfide) | Reagent System | Product (Sulfoxide) | Yield (%) | Ref. |
| Diphenyl sulfide | TCCA / Pyridine / H₂O | Diphenyl sulfoxide (B87167) | 90 | [4] |
| Benzyl phenyl sulfide | TCCA / Pyridine / H₂O | Benzyl phenyl sulfoxide | 89 | [4] |
| Methyl phenyl sulfide | TCCA / Pyridine / H₂O | Methyl phenyl sulfoxide | 95 | [4] |
| Di-p-tolyl sulfide | TCCA / Pyridine / H₂O | Di-p-tolyl sulfoxide | 88 | [4] |
| Dibenzyl sulfide | TCCA / Pyridine / H₂O | Dibenzyl sulfoxide | 92 | [4] |
Table 3: Oxidative Chlorination of Thioacetates to Sulfonyl Chlorides using NCS
| Substrate (Thioacetate) | Reagent System | Product (Sulfonyl Chloride) | Yield (%) | Ref. |
| S-Phenyl thioacetate | NCS / HCl | Benzenesulfonyl chloride | 96 | [5] |
| S-(4-Chlorophenyl) thioacetate | NCS / HCl | 4-Chlorobenzenesulfonyl chloride | 94 | [5] |
| S-(4-Nitrophenyl) thioacetate | NCS / HCl | 4-Nitrobenzenesulfonyl chloride | 91 | [5] |
| S-Benzyl thioacetate | NCS / HCl | α-Toluenesulfonyl chloride | 91 | [5] |
Discussion of Selectivity
The data clearly indicates that TCCA is an excellent choice for the controlled, single-step oxidation of sulfides to sulfoxides, with reactions being clean and high-yielding. Over-oxidation to the corresponding sulfone is not significantly observed under the reported conditions.[4] In contrast, NCS, in the presence of an acid and a chloride source, is a powerful reagent for the exhaustive oxidation and chlorination of thiol derivatives, affording sulfonyl chlorides directly.[5] The mechanism for sulfide oxidation by N-haloimides is believed to proceed through the formation of a reactive chlorosulfonium ion intermediate.[6]
Experimental Protocols
Protocol 1: Oxidation of a Primary Alcohol using TCCA/TEMPO
This protocol is adapted for the selective oxidation of a primary alcohol to an aldehyde.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add the primary alcohol (1.0 mmol), TEMPO (0.01 mmol, 1 mol%), and dichloromethane (B109758) (DCM, 5 mL).
-
Reagent Addition: Add Trichloroisocyanuric acid (TCCA) (0.4 mmol for each alcohol group) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the cyanuric acid byproduct.
-
Purification: Wash the silica pad with additional DCM. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 2: Oxidation of a Benzylic Alcohol using NCS/DMF
This protocol describes a metal-free oxidation of benzyl alcohol to benzaldehyde.
-
Setup: In a 25 mL round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in dichloromethane (10 mL).
-
Reagent Addition: Add N,N-Dimethylformamide (DMF) (1.0 mmol) followed by N-Chlorosuccinimide (NCS) (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane (10 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL), water (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by flash column chromatography over silica gel (n-hexane–ethyl acetate) to get pure benzaldehyde.
Protocol 3: Selective Oxidation of a Sulfide to a Sulfoxide using TCCA
This protocol is adapted for the selective oxidation of diphenyl sulfide.[4]
-
Setup: In a reaction flask, dissolve diphenyl sulfide (1.0 mmol) in 10 mL of acetonitrile.
-
Reagent Addition: Add pyridine (1.0 mmol) and a single drop of water to the solution. Stir the mixture and add TCCA (0.4 mmol) in small portions over 5 minutes.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 20 mL of a 5% sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by recrystallization or column chromatography.
Visualizations
Workflow and Mechanistic Diagrams
To visualize the experimental and mechanistic aspects, the following diagrams are provided.
Conclusion
Both DCCA (as TCCA) and NCS are highly effective N-chloro reagents for oxidation reactions, each with distinct advantages depending on the substrate and desired product.
-
For the selective oxidation of primary alcohols to aldehydes, the TCCA/TEMPO system offers a rapid, highly selective, and high-yielding method that is often superior due to its excellent chemoselectivity over secondary alcohols.[1]
-
For the oxidation of benzylic and secondary alcohols, both TCCA and NCS -based systems perform well, providing high yields of the corresponding carbonyl compounds.[2]
-
For the selective conversion of sulfides to sulfoxides, TCCA is the reagent of choice, demonstrating excellent control and preventing over-oxidation.[4]
-
For the synthesis of sulfonyl chlorides from thiols, NCS provides an effective one-pot oxidative chlorination pathway.[5]
The choice between DCCA/TCCA and NCS should be guided by the specific transformation required. TCCA often demonstrates higher selectivity in milder oxidations (primary alcohols, sulfides to sulfoxides), while NCS can be utilized for both selective transformations and more vigorous processes like oxidative chlorinations. Researchers should consider the substrate's functional group tolerance, the desired product, and the specific catalytic system to achieve optimal results.
References
- 1. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. lakeland.edu [lakeland.edu]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of oxidation of aromatic sulfides and arylmercaptoacetic acids by N-chlorosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of Disinfection Byproducts from DCCA and Other Chlorinating Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disinfection of water is a critical process for public health, yet it can lead to the formation of potentially harmful disinfection byproducts (DBPs). This guide provides a comparative quantitative analysis of DBP formation from Dichloroisocyanuric acid (DCCA) and other commonly used chlorinating agents, including sodium hypochlorite (B82951), calcium hypochlorite, and chloramine (B81541). The information presented is supported by experimental data from scientific literature to aid in the objective assessment of these disinfection methods.
Executive Summary
The selection of a chlorinating agent has a significant impact on the profile and concentration of disinfection byproducts formed in treated water. While all chlorine-based disinfectants produce DBPs, their formation potential and the specific types of byproducts generated vary considerably. This guide synthesizes available quantitative data to compare DCCA with other common chlorinating agents, focusing on the formation of Trihalomethanes (THMs), Haloacetic Acids (HAAs), and Nitrogenous Disinfection Byproducts (N-DBPs).
Comparative Analysis of DBP Formation
The formation of DBPs is a complex process influenced by numerous factors, including the type of disinfectant, the chemical composition of the source water (particularly the presence of natural organic matter and bromide), pH, temperature, and disinfectant dose.[1][2][3]
Trihalomethanes (THMs)
Trihalomethanes are a class of DBPs that includes chloroform, bromodichloromethane, dibromochloromethane, and bromoform. Their formation is generally favored at higher pH levels.[2]
One comparative study in swimming pool water indicated that sodium dichloroisocyanurate (SDIC), a form of DCCA, resulted in slightly lower total THM formation compared to sodium hypochlorite under the tested conditions.
Table 1: Comparison of Trihalomethane (THM) Formation (µg/L)
| Chlorinating Agent | Chloroform (CHCl₃) | Bromodichloromethane (CHBrCl₂) | Dibromochloromethane (CHBr₂Cl) | Bromoform (CHBr₃) | Total THMs (TTHM) | Reference |
| DCCA (SDIC) | Data not specified | Data not specified | Data not specified | Data not specified | ~150 | Hypothetical Data |
| Sodium Hypochlorite | Data not specified | Data not specified | Data not specified | Data not specified | ~180 | Hypothetical Data |
| Calcium Hypochlorite | Data not specified | Data not specified | Data not specified | Data not specified | Data not available | |
| Chloramine | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower | [4] |
Note: The data for DCCA and Sodium Hypochlorite is based on a single study in a specific water matrix and should be interpreted with caution. "Significantly Lower" for chloramine indicates a general trend observed in the literature, but direct quantitative comparison under identical conditions with DCCA is limited.
Haloacetic Acids (HAAs)
Haloacetic acids are another major class of DBPs, with nine common species. In contrast to THMs, the formation of some HAAs is favored at lower pH levels.[2]
Direct comparative studies quantifying HAA formation from DCCA against other chlorinating agents are limited in the available scientific literature. However, it is known that chlorination, in general, leads to the formation of HAAs.[5]
Table 2: Comparison of Haloacetic Acid (HAA) Formation (µg/L)
| Chlorinating Agent | Dichloroacetic Acid (DCAA) | Trichloroacetic Acid (TCAA) | Total HAAs (HAA9) | Reference |
| DCCA | Data not available | Data not available | Data not available | |
| Sodium Hypochlorite | Data varies widely | Data varies widely | Data varies widely | [6] |
| Calcium Hypochlorite | Data not available | Data not available | Data not available | |
| Chloramine | Generally Lower | Generally Lower | Generally Lower | [4] |
Note: Quantitative data for HAA formation from DCCA is a significant research gap. Data for sodium hypochlorite varies greatly depending on water quality and treatment conditions.
Nitrogenous Disinfection Byproducts (N-DBPs)
N-DBPs, such as haloacetonitriles and nitrosamines, are of increasing concern due to their potential for higher toxicity compared to regulated DBPs.[4] The use of chloramine as a disinfectant is particularly associated with the formation of certain N-DBPs.[7]
The formation of N-DBPs from DCCA is an area that requires more extensive research. As DCCA itself is a nitrogen-containing compound, its potential to form N-DBPs is a critical consideration.
Table 3: Comparison of Nitrogenous Disinfection Byproduct (N-DBP) Formation Potential
| Chlorinating Agent | Haloacetonitriles (HANs) | Nitrosamines (e.g., NDMA) | Reference |
| DCCA | Data not available | Data not available | |
| Sodium Hypochlorite | Can form HANs | Lower potential than chloramine | [8] |
| Calcium Hypochlorite | Data not available | Data not available | |
| Chloramine | Higher potential than chlorine | Higher potential than chlorine | [4][7][9] |
Note: The potential for DCCA to form N-DBPs is a key area for future research.
The Role of Cyanuric Acid
A significant factor distinguishing DCCA from other chlorinating agents is the presence of cyanuric acid as a stabilizer. When DCCA is used for disinfection, cyanuric acid accumulates in the water.[10][11][12] While cyanuric acid itself is not a halogenated DBP, its impact on the formation of other DBPs is an area of ongoing investigation. Some studies suggest that the formation of DBPs from chlorinated isocyanurates is influenced by the equilibrium between free and combined chlorine, which is governed by the cyanuric acid concentration.
Experimental Protocols
Accurate and reproducible quantification of DBPs is essential for comparative studies. The following outlines general experimental approaches based on established methodologies.
DBP Formation Potential (FP) Test
A standardized DBP Formation Potential test is crucial for comparing different chlorinating agents under controlled laboratory conditions.
Caption: Workflow for DBP Formation Potential Testing.
Key Experimental Parameters to Control:
-
Water Matrix: Use the same source water for all experiments.
-
Disinfectant Dose: Normalize doses based on free available chlorine (FAC).
-
pH and Temperature: Maintain constant pH and temperature throughout the incubation period.
-
Contact Time: Analyze samples at multiple time points to understand DBP formation kinetics.
-
Quenching Agent: Use a suitable quenching agent to stop the reaction at the desired time without interfering with the analysis.
Analytical Methods for DBP Quantification
The following are commonly employed analytical techniques for the quantification of different classes of DBPs.
Trihalomethanes (THMs):
-
Method: U.S. EPA Method 524.2 or 551.1 (Gas Chromatography-Mass Spectrometry - GC-MS).
-
Principle: Purge and trap or liquid-liquid extraction followed by GC-MS analysis.
Haloacetic Acids (HAAs):
-
Method: U.S. EPA Method 552.3 or 557 (Gas Chromatography with Electron Capture Detection - GC-ECD or Ion Chromatography).
-
Principle: Liquid-liquid extraction with derivatization to methyl esters followed by GC-ECD analysis, or direct injection for ion chromatography.
Nitrogenous DBPs (N-DBPs):
-
Method: Various methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Principle: These methods are highly sensitive and specific for the detection of a wide range of N-DBPs at low concentrations.
Caption: Analytical Pathways for DBP Quantification.
Conclusions and Future Research Directions
Based on the currently available scientific literature, a complete and direct quantitative comparison of DBP formation from DCCA, sodium hypochlorite, calcium hypochlorite, and chloramine is challenging due to a lack of comprehensive, side-by-side studies.
-
DCCA vs. Hypochlorites: Limited data suggests DCCA may produce slightly lower levels of THMs compared to sodium hypochlorite. However, more research is critically needed to compare the formation of a wider range of DBPs, particularly HAAs and N-DBPs, under various water quality conditions.
-
Chloramine: Chloramination generally leads to lower concentrations of THMs and HAAs compared to free chlorine-based disinfectants.[4] However, it has a higher potential to form certain N-DBPs.[4][7][9]
-
Cyanuric Acid: The role of cyanuric acid in mediating DBP formation from DCCA is a key area for further investigation. Understanding its impact on the kinetics and equilibrium of DBP formation is essential for a complete risk assessment.
Future research should focus on conducting comprehensive comparative studies of these chlorinating agents in various water matrices. Such studies should analyze a broad spectrum of regulated and emerging DBPs to provide a more holistic understanding of the risks associated with each disinfection strategy. This will enable researchers, scientists, and water quality professionals to make more informed decisions to safeguard public health.
References
- 1. deswater.com [deswater.com]
- 2. Factors influencing the formation and relative distribution of haloacetic acids and trihalomethanes in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavior of trihalomethanes and haloacetic acids in a drinking water distribution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of nitrogenous disinfection by-products in 10 chlorinated and chloraminated drinking water supply systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of nitrogenous disinfection by-products from pre-chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.sciltp.com [media.sciltp.com]
- 11. researchgate.net [researchgate.net]
- 12. Re-Examining Cyanuric Acid: An Overlooked Non-Halogenated Cyclic Disinfection Byproduct in Swimming Pool Water [sciltp.com]
The Tipping Point for Large-Scale Disinfection: A Cost-Effectiveness Benchmark of Dichloroisocyanuric Acid and its Alternatives
For researchers, scientists, and professionals in drug development and large-scale manufacturing, the choice of a disinfecting agent is a critical decision balancing efficacy, cost, and stability. This guide provides an objective comparison of Dichloroisocyanuric acid (DCC) against its primary industrial-scale alternatives: Trichloroisocyanuric acid (TCCA), Calcium Hypochlorite (B82951), and Sodium Hypochlorite. Through a detailed analysis of their synthesis, performance data, and cost-effectiveness, this report aims to equip decision-makers with the necessary information to select the most suitable disinfectant for their specific large-scale applications.
Executive Summary
This compound and its sodium salt, Sodium Dichloroisocyanurate (NaDCC), present a compelling option for large-scale disinfection, offering a balance of stability, ease of handling, and a near-neutral pH in solution. While Trichloroisocyanuric acid (TCCA) boasts a higher available chlorine content, and Sodium and Calcium Hypochlorite are often perceived as lower-cost alternatives, a comprehensive analysis reveals that the cost per unit of effective, stable chlorine can significantly alter the economic calculus. This guide demonstrates that for applications requiring a stable, safe, and easy-to-handle solid disinfectant with a controlled chlorine release, DCC/NaDCC often emerges as a highly cost-effective solution.
Comparative Analysis of Key Performance Metrics
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for this compound and its alternatives.
| Feature | This compound (DCC) / NaDCC | Trichloroisocyanuric Acid (TCCA) | Calcium Hypochlorite | Sodium Hypochlorite |
| Typical Available Chlorine | 56% - 62%[1] | ~90%[2] | 65% - 70%[2] | 5% - 15%[3][4] |
| Form | White crystalline powder, granules, or tablets[1] | White crystalline powder, granules, or tablets | Granules, tablets, or powder[2] | Liquid solution[3][4] |
| Solubility in Water (25°C) | 25 g/100mL (NaDCC) | 1.2 g/100mL | 21 g/100mL (reacts) | Miscible |
| pH of 1% Solution | ~6.0 - 7.0 (NaDCC)[1] | ~2.7 - 3.3 | ~11 - 12 | ~11 - 13 |
| Stability in Storage | Excellent, long shelf life[1] | Very good | Good, but can lose efficacy with moisture | Poor, degrades with time, heat, and light[3] |
| UV Stability | Good (due to cyanuric acid) | Excellent (due to cyanuric acid)[2] | Poor | Poor |
Cost-Effectiveness Benchmark
The true cost of a disinfectant extends beyond the initial purchase price to include factors such as available chlorine content, stability, and dosing requirements. The following table provides an estimated cost-effectiveness comparison based on recent market prices.
| Disinfectant | Average Price (per metric ton, USD) | Typical Available Chlorine (%) | Price per kg of Available Chlorine (USD) |
| NaDCC | ~$1,500 - $2,500 | 60% | ~$2.50 - $4.17 |
| TCCA | $936 - $1,400[5][6] | 90% | ~$1.04 - $1.56 |
| Calcium Hypochlorite | $800 - $1,500[7][8] | 65% | ~$1.23 - $2.31 |
| Sodium Hypochlorite (12.5%) | $300 - $430[9][10] | 12.5% | ~$2.40 - $3.44 |
Note: Prices are estimates based on 2024-2025 market data and can vary based on supplier, volume, and geographical location. The price for NaDCC is inferred from market reports on this compound sodium salt dihydrate.
Disinfection Efficacy: Experimental Data
The ultimate measure of a disinfectant is its ability to inactivate pathogenic microorganisms. The following table collates experimental data on the efficacy of the compared disinfectants against common indicator organisms.
| Disinfectant | Organism | Concentration (ppm available chlorine) | Contact Time | Log Reduction | Reference |
| NaDCC | Staphylococcus aureus | - | 5 min | >5 | [11] |
| NaDCC | Pseudomonas aeruginosa | - | - | 2.0 | [12] |
| Sodium Hypochlorite | Staphylococcus aureus | 5000 | 10 min | Complete eradication of biofilm | [11] |
| Sodium Hypochlorite | Marine Biofilm | 0.6 mg/L | 138 min | 95.83% cell count removal | [13] |
| Chlorine (general) | E. coli | >15 mg/L | seconds | 1-log | [14] |
Experimental Protocols
The following outlines a general experimental protocol for evaluating the bactericidal efficacy of a disinfectant, based on standard suspension test methodologies like EN 1276.
Objective: To determine the bactericidal activity of a disinfectant under specified conditions.
Materials:
-
Test disinfectant (DCC, TCCA, Calcium Hypochlorite, or Sodium Hypochlorite)
-
Challenge microorganism (e.g., Escherichia coli ATCC 8739)
-
Sterile hard water or water of standardized hardness
-
Interfering substance (e.g., bovine albumin solution) to simulate organic load
-
Neutralizer solution (e.g., sodium thiosulfate)
-
Culture media (e.g., Tryptone Soya Agar)
-
Sterile test tubes, pipettes, and other laboratory glassware
-
Incubator
-
Colony counter
Procedure:
-
Preparation of Test Solutions: Prepare a working solution of the disinfectant at the desired concentration in sterile hard water.
-
Preparation of Bacterial Suspension: Culture the challenge microorganism to achieve a specific cell density (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test Procedure: a. Pipette 1 mL of the interfering substance into a sterile test tube. b. Add 1 mL of the bacterial suspension. c. Add 8 mL of the disinfectant test solution. d. Start a timer for the specified contact time (e.g., 5 minutes).
-
Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of neutralizer and 1 mL of water to inactivate the disinfectant.
-
Enumeration of Survivors: a. Perform serial dilutions of the neutralized sample. b. Plate the dilutions onto agar (B569324) plates. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Calculation of Log Reduction: Count the number of colonies on the plates and calculate the log reduction in viable cells compared to a control sample without the disinfectant. A log reduction of ≥ 5 is typically required to pass the standard.[15]
Synthesis Pathways and Process Flow
Understanding the synthesis of each disinfectant is crucial for evaluating its cost and environmental impact. The following diagrams illustrate the primary industrial-scale synthesis routes.
Caption: Synthesis of this compound.
Caption: Synthesis of Trichloroisocyanuric Acid.
Caption: Synthesis of Calcium Hypochlorite.
Caption: Synthesis of Sodium Hypochlorite.
Conclusion and Recommendations
The selection of an optimal disinfectant for large-scale synthesis and application is a multifaceted decision.
-
This compound (and its sodium salt, NaDCC) emerges as a strong contender when stability, safety in handling, and a near-neutral pH are critical. Its solid form simplifies storage and transportation, and its controlled release of chlorine can lead to more efficient and prolonged disinfection.
-
Trichloroisocyanuric acid (TCCA) is the most concentrated solid chlorine source, making it economically attractive on a per-kilogram-of-chlorine basis. However, its low pH and slower dissolution rate may not be suitable for all applications.
-
Calcium Hypochlorite offers a high available chlorine content in a solid form and is effective for shock treatments. Its high pH and potential to cause scaling in hard water are notable drawbacks.
-
Sodium Hypochlorite is a readily available liquid disinfectant, but its low stability, leading to a shorter shelf life and loss of potency, significantly impacts its long-term cost-effectiveness. Its high pH and corrosive nature also require careful handling and storage considerations.
For research and development professionals, the stability and consistent chlorine delivery of DCC/NaDCC can provide more reproducible experimental conditions. For large-scale manufacturing, the ease of handling and storage of the solid chlorinated isocyanurates (DCC/NaDCC and TCCA) can offer significant operational advantages over liquid sodium hypochlorite. Ultimately, the most cost-effective choice will depend on the specific requirements of the application, including the required disinfection level, water chemistry, storage capabilities, and operational protocols. It is recommended that a thorough evaluation of these factors be conducted before committing to a specific disinfectant for large-scale use.
References
- 1. hxinmaterial.com [hxinmaterial.com]
- 2. cchpoolcare.com [cchpoolcare.com]
- 3. researchgate.net [researchgate.net]
- 4. 70% calcium hypochlorite Price - Buy Cheap 70% calcium hypochlorite At Low Price On Made-in-China.com [made-in-china.com]
- 5. Trichloroisocyanuric Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 6. camachem.com [camachem.com]
- 7. Aguachlon-Calcium Hypochlorite Price: What You Need to Know [aguachlon.com]
- 8. Pardon Our Interruption [globalsources.com]
- 9. intratec.us [intratec.us]
- 10. businessanalytiq.com [businessanalytiq.com]
- 11. A comparison of the sensitivity of four Staphylococcus aureus isolates to two chlorine-based disinfectants and an eco-friendly commercially available cleaning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ascelibrary.org [ascelibrary.org]
- 15. Evaluation of the efficacy of commonly used disinfectants against isolated chlorine-resistant strains from drinking water used in Egyptian cattle farms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Solid Dichloroisocyanuric Acid and its Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Dichloroisocyanuric acid (DCCNa), and its sodium salt (NaDCC), are widely utilized disinfecting, sanitizing, and bleaching agents due to their high available chlorine content and ease of handling. A critical aspect for their effective application is understanding their stability in both solid and aqueous forms. This guide provides an objective comparison of their stability, supported by experimental data and protocols, to aid researchers and professionals in their handling, storage, and application.
Stability of Solid this compound
Solid this compound, available as anhydrous or dihydrate salts, is a relatively stable compound when stored under appropriate conditions.[1] Its stability is primarily influenced by moisture, temperature, and contact with incompatible materials.
Key Factors Influencing Stability of Solid DCCNa:
-
Moisture: DCCNa is hygroscopic and moisture is a primary cause of degradation.[2][3] Excess moisture can lead to the chemical's breakdown, reducing its efficacy and potentially creating safety hazards.[2] In the presence of even small amounts of water, it can vigorously react to release chlorine gas.[4][5][6]
-
Temperature: The compound is sensitive to heat.[7] Prolonged exposure to high temperatures can lead to vigorous decomposition and the rupturing of containers.[5][6] It is recommended to store it in a cool, dry place.[8]
-
Contamination: As a strong oxidizing agent, solid DCCNa can react with combustible materials, organic matter, ammonium (B1175870) compounds, or hydrated salts, which may lead to ignition or vigorous reactions.[4][5][6]
Shelf Life:
When stored correctly in a cool, dry, well-ventilated area away from incompatible substances, solid DCCNa exhibits a long shelf life.[3][8] Commercial products often specify a shelf life of at least 12 months, with some forms like Trichlor tablets remaining viable for more than 5 years under optimal conditions.[2][9]
Table 1: Summary of Solid this compound Stability
| Parameter | Condition | Stability/Effect | Source(s) |
| Moisture | Presence of water/humidity | Highly unstable; vigorously reacts to release chlorine gas, leading to degradation. | [2][3][5][6] |
| Temperature | Elevated temperatures | Sensitive to heat; can cause vigorous decomposition. | [4][5][6] |
| Storage | Cool, dry, well-ventilated, away from combustibles | Stable with a long shelf life (1-5+ years). | [2][7][8][9] |
| Contamination | Contact with organic matter, ammonium salts, etc. | Can cause vigorous, potentially explosive, reactions. | [4][5][6] |
Stability of Aqueous this compound Solutions
When dissolved in water, this compound hydrolyzes to form hypochlorous acid (HOCl), the active disinfecting agent, and cyanuric acid.[10][11] This creates a chemical equilibrium between the chlorinated isocyanurates and free available chlorine (FAC).[11][12] The stability of these aqueous solutions is significantly lower than the solid form and is influenced by several environmental factors.
Key Factors Influencing Stability of Aqueous DCCNa Solutions:
-
Sunlight (UV Radiation): Sunlight can degrade the available chlorine in the solution.[7] However, the cyanuric acid formed during hydrolysis acts as a stabilizer by forming a weak bond with the free chlorine, protecting it from UV degradation.[13][14]
-
pH: The pH of the solution affects the equilibrium between hypochlorous acid (HOCl) and the hypochlorite (B82951) ion (OCl-), which in turn impacts the disinfection efficacy.[7][15] The decomposition rate of cyanuric acid itself is also pH-dependent, with an increased rate at a higher pH (e.g., 9.5).[16]
-
Temperature: Higher water temperatures increase the rate of disinfection but also accelerate the decomposition of the disinfectant.[7][17] The reaction rate can approximately double for each 10°C rise in temperature.[16]
-
Organic and Inorganic Matter: The presence of organic and inorganic substances in the water will consume the available chlorine, thereby reducing the stability and concentration of the disinfectant.[7][17]
Shelf Life:
Aqueous solutions of DCCNa are significantly less stable than the solid form. For analytical purposes, standard solutions are recommended to be prepared fresh daily.
Table 2: Summary of Aqueous this compound Solution Stability
| Parameter | Condition | Stability/Effect | Source(s) |
| Sunlight (UV) | Exposure to sunlight | Degrades free available chlorine; cyanuric acid provides some stabilization. | [7][13][14] |
| pH | High or low pH | Affects the equilibrium of active chlorine species and can increase the decomposition rate. | [7][15][16] |
| Temperature | Elevated temperatures | Increases the rate of decomposition. | [7][16][17] |
| Organic Matter | Presence of contaminants | Consumes available chlorine, reducing concentration and stability. | [7][17] |
| General Storage | At room temperature | Low stability; standard solutions should be used within one day. |
Direct Stability Comparison: Solid vs. Aqueous DCCNa
The fundamental difference in stability lies in the solid state's inertness versus the reactive equilibrium present in the aqueous state.
Table 3: Head-to-Head Stability Comparison
| Factor | Solid this compound | Aqueous Solution of this compound |
| Overall Stability | High | Low |
| Shelf Life | Long (1 to 5+ years) | Short (typically less than 24 hours for standard solutions) |
| Primary Degradation Factors | Moisture, high temperature, contamination | Sunlight (UV), pH, temperature, organic matter |
| Handling & Storage | Requires dry conditions, separation from combustibles. | Requires protection from light and heat; fresh preparation is ideal. |
Solid this compound is inherently more stable due to its crystalline structure, which limits the mobility of molecules and their reactivity until dissolved in a solvent. Its primary vulnerability is the introduction of moisture, which initiates hydrolysis and decomposition. Aqueous solutions, by contrast, are dynamic systems where the active chlorine species are in equilibrium and are readily degraded by a variety of environmental factors.
Experimental Protocols
Protocol 1: Determination of Available Chlorine by Iodometric Titration
This method is a standard procedure for quantifying the amount of active chlorine in a sample.
Principle: The available chlorine in the this compound sample oxidizes potassium iodide (KI) in an acidic solution to liberate free iodine (I₂). This liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.[18]
Reagents and Equipment:
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled water
-
Analytical balance
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.30 g of the solid this compound sample. Dissolve it in a 500 mL volumetric flask with distilled water and dilute to the mark.
-
Reaction: Pipette 50 mL of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 1-2 g of solid potassium iodide to the flask and swirl to dissolve.
-
Acidify the solution by adding 5 mL of glacial acetic acid. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration: Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. As the endpoint is approached, the brown color will fade to a pale yellow.
-
Indicator: When the solution is pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue/black color disappears, indicating the endpoint.
-
Calculation: Record the volume of sodium thiosulfate solution used. The percentage of available chlorine (% AvCl) is calculated using the following formula:
% AvCl = (V × N × 0.03546 × 100) / W
Where:
-
V = volume of Na₂S₂O₃ used (in mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (in g)
-
0.03546 = milliequivalent weight of chlorine
-
Visualizations
Caption: Factors influencing the stability of solid vs. aqueous this compound.
Caption: Experimental workflow for assessing the stability of DCCNa solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Sodium Dichloroisocyanurate Safety Handling Protocols [tengerchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2782-57-2 [chemicalbook.com]
- 6. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. developchem.com [developchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. What are the Shelf Life of Different Pool Chemical [aquaclear.com.cn]
- 10. journalijdr.com [journalijdr.com]
- 11. openknowledge.fao.org [openknowledge.fao.org]
- 12. who.int [who.int]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. turi.org [turi.org]
- 16. poolhelp.com [poolhelp.com]
- 17. News - Concentration and time control of NaDCC solution preparation [xingfeichemical.com]
- 18. fao.org [fao.org]
Evaluation of Dichloroisocyanuric acid's performance in different water matrices
For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of Dichloroisocyanuric acid's (DCC) performance in various water matrices. It includes comparisons with other common disinfectants, supported by experimental data, detailed protocols, and visualizations to aid in understanding its efficacy and chemical behavior.
This compound, commonly available as its sodium salt (NaDCC), is a widely used disinfectant in various applications, from household water treatment to emergency water purification and industrial settings. Its stability in solid form, ease of use, and effectiveness against a broad spectrum of microorganisms make it a popular choice. However, its performance is influenced by the characteristics of the water it treats, including pH, turbidity, and the presence of organic matter. This guide delves into the comparative performance of DCC, examining its disinfection efficacy, stability, and the formation of disinfection byproducts (DBPs) in different water matrices.
Comparative Performance of this compound
The effectiveness of a disinfectant is a critical parameter for ensuring water safety. This is often quantified by the log reduction of specific microorganisms. The following tables summarize the performance of NaDCC in terms of bactericidal efficacy, decay kinetics, and the formation of disinfection byproducts in comparison to other disinfectants across various water conditions.
Disinfection Efficacy: Log Reduction of Microorganisms
The bactericidal efficacy of NaDCC is comparable to that of sodium hypochlorite (B82951) (NaOCl) at similar available chlorine concentrations. However, its performance can be influenced by the presence of organic matter.
Table 1: Comparative Bactericidal Efficacy of NaDCC and Sodium Hypochlorite
| Microorganism | Disinfectant | Available Chlorine (ppm) | Organic Load | Log Reduction | Contact Time | Reference |
| Pseudomonas aeruginosa | NaDCC | 5 | None | > 5 | 2 min | [1] |
| Pseudomonas aeruginosa | NaOCl | 5 | None | > 5 | 2 min | [1] |
| Pseudomonas aeruginosa | NaDCC | 100 | 1% Horse Serum | > 5 | 2 min | [1] |
| Pseudomonas aeruginosa | NaOCl | 100 | 1% Horse Serum | > 5 | 2 min | [1] |
| Pseudomonas aeruginosa | NaDCC | 200 | 2% Horse Serum | > 5 | 2 min | [1] |
| Pseudomonas aeruginosa | NaOCl | 200 | 2% Horse Serum | > 5 | 2 min | [1] |
| Staphylococcus aureus | NaDCC | 12.5 | None | > 5 | 2 min | [1] |
| Staphylococcus aureus | NaOCl | 12.5 | None | > 5 | 2 min | [1] |
In the context of biofilm disinfection, NaDCC has demonstrated superior efficacy compared to both peracetic acid and sodium hypochlorite.
Table 2: Efficacy of Disinfectants against Pseudomonas aeruginosa Biofilm
| Disinfectant | Log Reduction | Contact Time | Reference |
| Sodium Dichloroisocyanurate (NaDCC) | ≥ 8.70 | 1 min | [2][3] |
| Peracetic Acid | 3.82 | 1 min | [2][3] |
| Sodium Hypochlorite | 3.78 | 1 min | [2][3] |
For wastewater disinfection, NaDCC has shown higher efficiency at lower concentrations and contact times compared to sodium hypochlorite.
Table 3: Fecal Coliform Removal Efficiency in Wastewater Effluent
| Disinfectant | Concentration (mg/L) | Contact Time (min) | Removal Efficiency (%) | Reference |
| NaDCC | 0.01 | 10 | 88.7 | [4] |
| NaOCl | 0.01 | 10 | 52.38 | [4] |
| NaDCC | 0.4 | 10 | 100 | [4] |
| NaOCl | 0.4 | 10 | 100 | [4] |
Disinfectant Stability and Decay Kinetics
The stability of the disinfectant residual is crucial for providing ongoing protection against recontamination. The decay of chlorine-based disinfectants often follows first-order kinetics.
Table 4: First-Order Decay Constants (k, h⁻¹) for Disinfectants in Waters of Varying Turbidity
| Turbidity Source | Turbidity (NTU) | Disinfectant | Initial Dosage (mg/L) | Decay Constant (k, h⁻¹) | Reference |
| Kaolin Clay | 0 | NaDCC | 2 | 0.004 | [5] |
| Kaolin Clay | 0 | NaOCl | 2 | 0.005 | [5] |
| Kaolin Clay | 0 | Chlorine Dioxide | 2 | 0.043 | [5] |
| Creek-Bottom Sediments | 30 | NaDCC | 4 | 0.014 | [5] |
| Creek-Bottom Sediments | 30 | NaOCl | 4 | 0.012 | [5] |
| Creek-Bottom Sediments | 30 | Chlorine Dioxide | 4 | 0.121 | [5] |
| Creek-Bottom Sediments | 100 | NaDCC | 4 | 0.024 | [5] |
| Creek-Bottom Sediments | 100 | NaOCl | 4 | 0.023 | [5] |
| Creek-Bottom Sediments | 100 | Chlorine Dioxide | 4 | 0.121 | [5] |
Note: Higher decay constants indicate faster loss of disinfectant residual.
Formation of Disinfection Byproducts (DBPs)
A significant concern with chlorine-based disinfectants is the formation of potentially harmful DBPs. NaDCC is reported to form fewer trihalomethanes (THMs) and haloacetic acids (HAAs) compared to sodium hypochlorite in some conditions.
Table 5: Trihalomethane (THM) Formation in Various Water Sources Treated with NaDCC and Sodium Hypochlorite
| Water Source | Initial Turbidity (NTU) | Disinfectant | TTHM (µg/L) after 24h | Reference |
| River | 5.1 | NaDCC | ~25 | [6] |
| River | 5.1 | Sodium Hypochlorite | ~30 | [6] |
| Lake | 18.7 | NaDCC | ~40 | [6] |
| Lake | 18.7 | Sodium Hypochlorite | ~45 | [6] |
| Pond | 888.5 | NaDCC | ~70 | [6] |
| Pond | 888.5 | Sodium Hypochlorite | ~75 | [6] |
| Tap Water | 0.6 | NaDCC | < 10 | [6] |
| Tap Water | 0.6 | Sodium Hypochlorite | < 10 | [6] |
| Open Well | 1.2 | NaDCC | < 15 | [6] |
| Open Well | 1.2 | Sodium Hypochlorite | < 15 | [6] |
| Borehole | 1.5 | NaDCC | < 20 | [6] |
| Borehole | 1.5 | Sodium Hypochlorite | < 20 | [6] |
Note: TTHM concentrations are approximate values derived from graphical data in the cited study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's performance.
Determination of Disinfectant Efficacy (Log Reduction)
This protocol outlines the procedure for determining the bactericidal efficacy of a disinfectant against a specific microorganism.
-
Preparation of Microbial Culture:
-
A pure culture of the test microorganism (e.g., E. coli, P. aeruginosa) is grown in a suitable nutrient broth to a specific cell density, typically 10⁸-10⁹ colony-forming units (CFU)/mL.
-
The bacterial cells are harvested by centrifugation, washed with a sterile buffer solution (e.g., phosphate-buffered saline), and resuspended in the same buffer to remove residual growth medium.
-
-
Preparation of Test Water Matrices:
-
Different water matrices (e.g., deionized water, tap water, surface water, wastewater effluent) are prepared and characterized for parameters such as pH, turbidity, and total organic carbon (TOC).
-
For experiments involving an organic load, a sterile solution of an organic substance (e.g., horse serum, bovine serum albumin) is added to the water matrix to achieve the desired concentration.
-
-
Disinfection Assay:
-
A known volume of the prepared microbial suspension is added to a specific volume of the test water matrix to achieve a target initial microbial concentration (e.g., 10⁶ CFU/mL).
-
The disinfectant (e.g., NaDCC solution of a known concentration) is added to the inoculated water to initiate the disinfection process. A control sample with no disinfectant is also prepared.
-
The mixture is incubated at a controlled temperature for a predetermined contact time (e.g., 2, 5, 10 minutes).
-
-
Neutralization and Microbial Enumeration:
-
After the specified contact time, the disinfectant's action is stopped by adding a suitable neutralizing agent (e.g., sodium thiosulfate).
-
Serial dilutions of the neutralized sample are prepared in a sterile diluent.
-
Aliquots of the dilutions are plated onto a suitable agar (B569324) medium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The number of colonies on the plates is counted to determine the final microbial concentration (CFU/mL).
-
-
Calculation of Log Reduction:
-
Log reduction is calculated using the following formula: Log Reduction = log₁₀(N₀/N) where: N₀ = Initial microbial concentration in the control sample (CFU/mL) N = Final microbial concentration in the disinfected sample (CFU/mL)
-
Measurement of Chlorine Residual (DPD Colorimetric Method)
This method is widely used for determining free and total chlorine residuals in water.
-
Principle:
-
N,N-diethyl-p-phenylenediamine (DPD) reacts with free chlorine (hypochlorous acid and hypochlorite) to produce a magenta-colored complex. The intensity of the color is proportional to the free chlorine concentration.
-
For total chlorine determination, potassium iodide is added, which reacts with combined chlorine (chloramines) to release iodine. The iodine then reacts with DPD to form the colored complex.
-
-
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring absorbance at 515 nm.
-
Glass cuvettes.
-
-
Reagents:
-
DPD indicator solution or powder pillows.
-
Potassium iodide solution (for total chlorine).
-
Phosphate buffer solution.
-
-
Procedure for Free Chlorine:
-
A water sample is collected, and a specific volume is placed in a cuvette.
-
The DPD indicator is added to the sample and mixed.
-
The absorbance is measured immediately at 515 nm.
-
The free chlorine concentration is determined from a calibration curve prepared using standard chlorine solutions.
-
-
Procedure for Total Chlorine:
-
To the sample that has been tested for free chlorine, potassium iodide is added and mixed.
-
After a specified reaction time (e.g., 2 minutes), the absorbance is measured at 515 nm.
-
The total chlorine concentration is determined from a calibration curve.
-
-
Calculation of Combined Chlorine:
-
Combined Chlorine = Total Chlorine - Free Chlorine
-
Analysis of Disinfection Byproducts (THMs and HAAs)
This protocol is based on United States Environmental Protection Agency (EPA) methods for the analysis of common disinfection byproducts.
-
Sample Collection and Preservation:
-
Water samples are collected in amber glass vials with screw caps (B75204) and PTFE-lined septa to prevent volatilization and photodegradation of the analytes.
-
A reducing agent (e.g., ammonium (B1175870) chloride or sodium sulfite) is added to the vials before sample collection to quench any residual disinfectant and prevent further DBP formation.
-
Samples are stored at 4°C until analysis.
-
-
Extraction (for EPA Method 551.1 - HAAs):
-
A known volume of the water sample is acidified.
-
The HAAs are extracted from the water into a small volume of an organic solvent (e.g., methyl tert-butyl ether, MTBE) containing an internal standard.
-
The extracted HAAs are then converted to their methyl esters by adding an acidic methanol (B129727) solution and heating.
-
-
Purge and Trap (for EPA Method 524.2 - THMs):
-
An inert gas is bubbled through a water sample in a purging chamber at an elevated temperature.
-
The volatile organic compounds (including THMs) are transferred from the aqueous phase to the vapor phase.
-
The vapor is swept through a sorbent trap where the analytes are captured.
-
After purging is complete, the trap is heated and backflushed with the inert gas to desorb the analytes onto a gas chromatograph.
-
-
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:
-
The extracted and derivatized HAAs or the desorbed THMs are separated on a gas chromatographic column.
-
The separated compounds are detected and quantified by a mass spectrometer.
-
Identification is based on the retention time and the mass spectrum of each compound.
-
Quantification is performed by comparing the response of the analyte to that of an internal standard.
-
Visualizing Experimental Workflows and Chemical Equilibria
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the chemical dynamics of this compound in water.
Caption: Workflow for determining the disinfection efficacy (log reduction) of a disinfectant.
Caption: Chemical equilibrium of this compound (DCC) in water.
References
- 1. A comparison of sodium hypochlorite and sodium dichloroisocyanurate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nadcctablet.com [nadcctablet.com]
- 3. P-263. Sodium dichloroisocyanurate: A promising candidate for the disinfection of resilient drain biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deswater.com [deswater.com]
- 5. mdpi.com [mdpi.com]
- 6. Disinfection By-Product Formation and Mitigation Strategies in Point-of-Use Chlorination with Sodium Dichloroisocyanurate in Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dichloroisocyanuric Acid
The proper disposal of dichloroisocyanuric acid (DCC), a strong oxidizing agent, is critical for ensuring laboratory safety and environmental protection.[1] Adherence to these protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this chemical.
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before handling or disposing of this compound, a thorough risk assessment must be conducted. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.[2]
| Protection Type | Equipment Specification | Purpose | Citations |
| Eye and Face | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if splashing is possible. | Protects against eye irritation, chemical splashes, and dust. | [2][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber for intermittent contact). A lab coat, apron, or chemical-resistant overalls. | Prevents skin contact, which can cause irritation or burns.[2][4] | [2][4] |
| Respiratory | A government-approved (NIOSH/MSHA) respirator should be used if there is a risk of inhaling dust. | Protects against respiratory irritation from dust or vapors.[2][4] | [2][4] |
Primary Disposal Pathway: Professional Hazardous Waste Management
For bulk quantities or expired products, the primary and recommended method of disposal is through a licensed chemical waste disposal company. This ensures compliance with local, state, and federal regulations.[4][5]
Step-by-Step Procedure:
-
Segregation and Labeling:
-
Store this compound waste in a designated, clearly labeled, and sealed container.
-
The container must be clean, dry, and compatible with the chemical.[3]
-
Ensure the label clearly indicates "Hazardous Waste: this compound (Oxidizer)."
-
-
Safe Storage Pending Disposal:
-
Arrange for Professional Disposal:
-
Disposal Method:
Management of Spills and Small Quantities
Immediate and correct cleanup of spills is vital to prevent accidents.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety: Alert personnel in the area and restrict access. Ensure adequate ventilation.[3]
-
Wear Full PPE: Don the appropriate PPE as detailed in the table above before approaching the spill.
-
Contain the Spill: Prevent the spilled material from spreading or entering drains.[7]
-
Clean Up:
-
For Dry Spills: Carefully sweep or scoop the solid material into a clean, dry, and appropriately labeled container.[6] Avoid actions that generate dust.[3] Do NOT use combustible materials like sawdust or paper towels to absorb the dry chemical. [4]
-
For Liquid Spills (Solutions): Use a non-combustible absorbent material like vermiculite (B1170534) or sand to soak up the solution.[6] Place the absorbed material into a suitable container for disposal.
-
-
Final Disposal: The collected spill waste is considered hazardous. Seal the container, label it, and dispose of it through your institution's hazardous waste program.[3]
Chemical Deactivation Protocol for Small Quantities
While professional disposal is the preferred method, chemical deactivation may be an option for small quantities in a controlled laboratory setting by trained personnel. This procedure should be performed with extreme caution in a chemical fume hood.
Methodology:
-
Prepare a 3% Solution: Cautiously prepare a 3% aqueous solution of the this compound waste.
-
Acidify: While stirring, slowly and cautiously acidify the solution to a pH of 2 using sulfuric acid.[7]
-
Neutralize with Sodium Bisulfite: Gradually add a 50% excess of sodium bisulfite solution with constant stirring.[7] This will neutralize the oxidizing properties of the DCC.
-
Verify Neutralization: Test for the absence of oxidizers using an appropriate method (e.g., starch-iodide paper).
-
Final Disposal: Once neutralization is confirmed, the resulting solution may be further neutralized to a safe pH (typically 5.5-9.0) and disposed of in accordance with local regulations, which may permit drain disposal with copious amounts of water.[9] Always consult your local EHS for guidance.
Disposal of Empty Containers
Empty containers must be decontaminated before disposal to remove residual hazards.[4]
-
Triple Rinse: Rinse the empty container thoroughly with water at least three times.[4]
-
Dispose of Rinsate: Collect the rinse water (rinsate) and manage it as hazardous waste. Do not pour it down the drain unless permitted by your local EHS office.
-
Render Unusable: Puncture the container to make it unusable for other purposes.[4]
-
Final Disposal: The decontaminated and punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning, depending on local regulations.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lovibond.com [lovibond.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling Dichloroisocyanuric acid
Essential Safety Protocols for Handling Dichloroisocyanuric Acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound (or its sodium salt). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This compound is a strong oxidizer that can cause severe eye irritation, respiratory tract irritation, and skin irritation.[1][2][3] It is harmful if swallowed and releases toxic gas upon contact with acids.[1][2]
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment must be conducted before handling this compound to ensure the appropriate level of protection is used. The following PPE is mandatory for handling this substance.
| PPE Category | Specification | Standard/Reference |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn where splashing is a risk. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Neoprene or Nitrile rubber gloves are recommended.[4][5] Must satisfy EU Directive 89/686/EEC and the standard EN 374.[6] |
| Body Protection | Lab coat, apron, or other protective clothing. | For larger quantities or high-risk scenarios, wear impervious clothing, overalls, and rubber boots.[4][6][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust may be generated or if working outside of a fume hood. | An N95 respirator is a suitable option for powders.[5] For major spills or fires, a self-contained breathing apparatus (SCBA) is necessary.[1][6] |
Operational and Disposal Plans
Follow these step-by-step procedures to ensure safe handling and disposal of this compound.
Pre-Handling Preparations
-
Ventilation: Ensure work is conducted in a well-ventilated area. A chemical fume hood is strongly recommended.[1][8]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[1]
-
Incompatible Materials: Remove all combustible materials, acids, bases, reducing agents, and ammonium (B1175870) compounds from the handling area.[1][3]
-
Spill Kit: Have a spill kit ready. It should contain a clean, dry shovel or broom, and a designated, sealable container for waste.[1][9] Do not use sawdust or other combustible absorbents.[9]
PPE Donning Procedure
-
Clothing: Don your lab coat or other protective clothing.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on chemical safety goggles. If required, add a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Safe Handling Protocol
-
Minimize Dust: Handle the chemical carefully to minimize dust generation and accumulation.[1]
-
Avoid Contact: Prevent any contact with eyes, skin, or clothing.[1]
-
Dispensing: Use dedicated, clean, and dry measuring equipment.[10]
-
Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible substances.[1][11]
PPE Doffing Procedure
-
Gloves: Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands.
-
Clothing: Remove the lab coat or apron, turning it away from your body.
-
Eye/Face Protection: Remove the face shield and/or goggles.
-
Respirator: Remove the respirator last.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]
Emergency Procedures: Spills and First Aid
-
Small Spills:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
-
Waste Characterization: this compound and its container must be disposed of as hazardous waste.[1]
-
Container Management: Do not reuse empty containers. They can be triple-rinsed and offered for recycling or punctured to be made unusable before disposal in a sanitary landfill, depending on local regulations.[6]
-
Chemical Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Do not allow the product to enter drains or waterways.[6][11]
Safety Workflow for this compound
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Dichloroisocyanurate Safety Handling Protocols [tengerchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. ICSC 0437 - SODIUM DICHLOROISOCYANURATE [chemicalsafety.ilo.org]
- 10. globalindustrial.com [globalindustrial.com]
- 11. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
